molecular formula C6H10F3NO B1444202 [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol CAS No. 1498106-29-8

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Número de catálogo: B1444202
Número CAS: 1498106-29-8
Peso molecular: 169.14 g/mol
Clave InChI: VPBVSAYYNXJADB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBVSAYYNXJADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, a valuable building block in medicinal chemistry. The strategic incorporation of a trifluoroethyl group onto the azetidine scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document details a preferred synthetic methodology, starting from the commercially available (azetidin-3-yl)methanol, and delves into the mechanistic underpinnings, experimental protocols, and characterization of the target compound.

Introduction: The Significance of Trifluoroethylated Azetidines in Drug Discovery

Azetidines have emerged as privileged heterocyclic scaffolds in modern drug discovery.[2][3] Their unique, strained four-membered ring system imparts a degree of conformational rigidity and a three-dimensional character that is often desirable for potent and selective interactions with biological targets.[1] When compared to their more common five- and six-membered counterparts, such as pyrrolidines and piperidines, azetidines can offer improved pharmacokinetic profiles, including enhanced aqueous solubility and reduced metabolic liability.[1]

The introduction of fluorine-containing substituents, particularly the 2,2,2-trifluoroethyl group, is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of lead compounds. The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the azetidine nitrogen, influencing its basicity and, consequently, its interaction with physiological targets. Furthermore, the trifluoroethyl moiety can enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability.

This guide focuses on a direct and reliable synthetic route to [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, a bifunctional molecule that can be further elaborated into a diverse range of more complex pharmaceutical intermediates.

Strategic Approach to the Synthesis

The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can be approached through several synthetic disconnections. A logical and efficient strategy involves the direct N-alkylation of a pre-formed azetidine ring. This approach is advantageous as it utilizes the readily available starting material, (azetidin-3-yl)methanol.

The key transformation is the formation of the C-N bond between the azetidine nitrogen and the 2,2,2-trifluoroethyl group. Several methods for the trifluoroethylation of amines have been reported, including:

  • Direct Alkylation with Trifluoroethyl Halides or Triflates: This is a classical and often effective method involving the reaction of the amine with a reactive trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide, bromide, or triflate, typically in the presence of a base to neutralize the acid generated.

  • Reductive Amination: This involves the reaction of the amine with trifluoroacetaldehyde or a precursor, followed by reduction of the resulting iminium ion or hemiaminal intermediate. This method can be milder than direct alkylation.

  • Catalyst-Free Reductive Trifluoroethylation: A notable method utilizes trifluoroacetic acid as the trifluoroethyl source in the presence of a silane reducing agent. This approach is attractive due to its operational simplicity and the use of a stable and inexpensive fluorine source.[4]

For this guide, we will focus on the direct alkylation method using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) due to its high reactivity, which often leads to cleaner reactions and higher yields.

Synthetic Workflow

The overall synthetic strategy is a straightforward, one-step process.

Synthesis_Workflow start Starting Material: (Azetidin-3-yl)methanol reaction N-Trifluoroethylation start->reaction 2,2,2-Trifluoroethyl triflate, Base (e.g., DIPEA) product Target Molecule: [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol reaction->product purification Purification product->purification Flash Chromatography characterization Characterization purification->characterization NMR, MS, etc.

Caption: Synthetic workflow for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Detailed Experimental Protocol

This protocol describes the synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol from (azetidin-3-yl)methanol.

4.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
(Azetidin-3-yl)methanol95849-02-887.12Commercially available
2,2,2-Trifluoroethyl trifluoromethanesulfonate650-51-1232.10Commercially available
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Anhydrous grade
Dichloromethane (DCM)75-09-284.93Anhydrous grade
Ethyl acetate (EtOAc)141-78-688.11ACS grade
Hexanes110-54-386.18ACS grade
Anhydrous Sodium Sulfate7757-82-6142.04Reagent grade
Silica Gel7631-86-960.08230-400 mesh

4.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (azetidin-3-yl)methanol (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Trifluoroethylation: Cool the reaction mixture to 0 °C using an ice bath. Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Mechanistic Insights

The reaction proceeds via a standard SN2 nucleophilic substitution mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Azetidine (Azetidin-3-yl)methanol TS [SN2 Transition State] Azetidine->TS Nucleophilic Attack Triflate 2,2,2-Trifluoroethyl trifluoromethanesulfonate Triflate->TS Product [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol TS->Product Byproduct DIPEA-H+ OTf- TS->Byproduct

Caption: SN2 mechanism for N-trifluoroethylation.

The lone pair of electrons on the nitrogen atom of (azetidin-3-yl)methanol acts as the nucleophile, attacking the electrophilic methylene carbon of the 2,2,2-trifluoroethyl triflate. The triflate group, being an excellent leaving group, departs, leading to the formation of the new C-N bond. DIPEA acts as a non-nucleophilic base to quench the triflic acid generated during the reaction, driving the equilibrium towards the product.

Characterization Data

The structure of the synthesized [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol should be confirmed by standard analytical techniques.

Table of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methylene protons of the hydroxymethyl group, and the methylene protons of the trifluoroethyl group. The methylene protons adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the azetidine ring protons will be influenced by the electron-withdrawing trifluoroethyl group. The hydroxyl proton will likely appear as a broad singlet.
¹³C NMR The carbon NMR spectrum will display signals for the carbons of the azetidine ring, the hydroxymethyl group, and the trifluoroethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the fluorine atoms, and the adjacent methylene carbon will also show coupling to the fluorine atoms.
¹⁹F NMR The fluorine NMR spectrum is expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, due to coupling with the adjacent methylene protons.
Mass Spec. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, typically by observing the [M+H]⁺ ion.

Conclusion

This technical guide outlines a reliable and efficient synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol. The described method, utilizing direct N-alkylation with a highly reactive trifluoroethylating agent, provides a straightforward route to this valuable building block for drug discovery. The incorporation of the trifluoroethyl group onto the versatile azetidine scaffold offers medicinal chemists a powerful tool to fine-tune the properties of novel therapeutic agents. The detailed protocol and characterization data provided herein should enable researchers to readily produce and verify this important compound for their research and development programs.

References

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1085. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15814. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • PubChemLite. (n.d.). 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2018). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Gakh, A. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organofluorine Community. Magnetic Resonance in Chemistry, 48(8), 629-633. [Link]

  • Couty, F., & Evano, G. (2011). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 9(18), 6069-6083. [Link]

  • Zhou, M., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(24), 5986-6009. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 584-590. [Link]

  • Lu, X., et al. (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry. [Link]

  • Buravtsov, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(7), 4337-4373. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Combination of Azetidine and Trifluoroethyl Moieties in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, with a continuous demand for novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties to drug candidates. [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol emerges as a compound of significant interest, embodying the strategic fusion of two highly sought-after structural motifs: the strained azetidine ring and the electron-withdrawing 2,2,2-trifluoroethyl group.

Azetidines, as saturated four-membered nitrogen-containing heterocycles, have garnered considerable attention for their ability to impart a unique three-dimensional character to molecules.[1] This sp3-rich nature is often associated with improved solubility, metabolic stability, and reduced off-target toxicity compared to their aromatic counterparts.[2] The conformational rigidity of the azetidine ring can also lead to more specific and potent interactions with biological targets.[2] The incorporation of azetidine motifs is a validated strategy in drug design, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this ring system to enhance their therapeutic profiles.[2]

The trifluoromethyl group, and by extension the trifluoroethyl moiety, is another privileged functional group in medicinal chemistry. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby basic centers, such as the azetidine nitrogen, thereby influencing a molecule's ionization state at physiological pH.[1] This has profound implications for cell permeability, target engagement, and overall pharmacokinetic behavior. Furthermore, the trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable interactions with protein targets.[3]

This technical guide provides a comprehensive overview of the chemical properties of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, including its physicochemical characteristics, a plausible synthetic route, predicted spectral data, expected reactivity, and its potential applications as a valuable building block for the next generation of therapeutic agents.

Physicochemical Properties

A summary of the known and calculated physicochemical properties of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is presented in the table below. It is important to note that as a novel or research-stage chemical, extensive experimental data on properties such as melting and boiling points are not widely published.

PropertyValueSource
IUPAC Name [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol-
CAS Number 1498106-29-8[4]
Molecular Formula C₆H₁₀F₃NO-
Molecular Weight 169.15 g/mol [4]
Appearance Predicted to be a liquid or low-melting solid-
Boiling Point Not determined-
Melting Point Not determined-
Solubility Predicted to be soluble in polar organic solvents-

Synthesis and Mechanistic Considerations

The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can be logically achieved through the N-alkylation of (azetidin-3-yl)methanol. A highly effective and commonly employed reagent for the introduction of the 2,2,2-trifluoroethyl group is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate). The triflate group is an excellent leaving group, facilitating the nucleophilic attack by the secondary amine of the azetidine ring.

The causality behind this experimental choice lies in the high reactivity of the triflate ester, which allows the reaction to proceed under relatively mild conditions, thus preserving the integrity of the azetidine ring and the primary alcohol. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the triflic acid generated during the reaction without competing with the azetidine nucleophile.

Experimental Protocol: Synthesis via N-alkylation

Step 1: Preparation of 2,2,2-Trifluoroethyl trifluoromethanesulfonate

This reagent can be prepared by reacting 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride.

  • To a stirred solution of trifluoromethanesulfonic anhydride (1.0 eq) in a suitable aprotic solvent such as dichloromethane, 2,2,2-trifluoroethanol (1.05 eq) is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • The resulting 2,2,2-trifluoroethyl trifluoromethanesulfonate is typically used in the next step without extensive purification, or it can be purified by distillation.

Step 2: N-alkylation of (Azetidin-3-yl)methanol

  • To a solution of (azetidin-3-yl)methanol (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (1.5 eq) in a polar aprotic solvent like acetonitrile or DMF, is added a solution of 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq) in the same solvent, dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Synthesis_Workflow cluster_reagent_prep Reagent Preparation cluster_main_reaction N-Alkylation trifluoroethanol 2,2,2-Trifluoroethanol triflate_reagent 2,2,2-Trifluoroethyl Trifluoromethanesulfonate trifluoroethanol->triflate_reagent Reaction triflic_anhydride Trifluoromethanesulfonic Anhydride triflic_anhydride->triflate_reagent azetidinyl_methanol (Azetidin-3-yl)methanol final_product [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol triflate_reagent->final_product azetidinyl_methanol->final_product Nucleophilic Attack base DIPEA (Base) base->final_product

Synthetic workflow for the preparation of the target compound.

Predicted Spectral Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the hydroxymethyl group, and the trifluoroethyl group.

  • Azetidine Ring Protons (H2, H4, H3): The protons on the four-membered ring will likely appear as complex multiplets due to geminal and vicinal coupling. The protons at the 2- and 4-positions (adjacent to the nitrogen) are expected to be deshielded due to the inductive effect of the nitrogen and the trifluoroethyl group. Their chemical shift is predicted to be in the range of 3.0-3.8 ppm. The proton at the 3-position will be a multiplet, likely around 2.5-3.0 ppm.

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a doublet of doublets, or a multiplet, in the range of 3.5-3.8 ppm. The proton of the hydroxyl group (-OH) will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • Trifluoroethyl Protons (-CH₂CF₃): The methylene protons adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (³JHF). This signal is expected to be in the downfield region, likely around 2.8-3.2 ppm, due to the strong electron-withdrawing effect of the CF₃ group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework.

  • Azetidine Ring Carbons (C2, C4, C3): The carbons at the 2- and 4-positions are expected to resonate at around 55-65 ppm. The carbon at the 3-position, bearing the hydroxymethyl group, will be found at approximately 35-45 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of 60-65 ppm.

  • Trifluoroethyl Carbons (-CH₂CF₃): The methylene carbon (-CH₂) will be coupled to the three fluorine atoms and is predicted to appear as a quartet around 50-58 ppm. The trifluoromethyl carbon (-CF₃) will also be a quartet due to C-F coupling and will be found significantly downfield, in the range of 120-130 ppm.

Predicted ¹H and ¹³C NMR Data ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Azetidine CH₂ (C2, C4)3.0 - 3.8 (m)55 - 65
Azetidine CH (C3)2.5 - 3.0 (m)35 - 45
-CH₂OH3.5 - 3.8 (m)60 - 65
-CH₂CF₃2.8 - 3.2 (q)50 - 58 (q)
-CF₃-120 - 130 (q)

Reactivity Profile

The reactivity of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is dictated by the presence of a primary alcohol and a tertiary amine within a strained ring system.

  • Reactions of the Primary Alcohol: The hydroxyl group can undergo a variety of common transformations.

    • Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) would yield the corresponding aldehyde, while stronger oxidizing agents could lead to the carboxylic acid.

    • Esterification: Reaction with acyl chlorides or carboxylic acids under standard conditions (e.g., DCC/DMAP) will form the corresponding esters.

    • Etherification: The alcohol can be converted to an ether, for example, through a Williamson ether synthesis after deprotonation with a strong base.

  • Reactions of the Tertiary Amine: The azetidine nitrogen is a tertiary amine. The electron-withdrawing trifluoroethyl group will reduce its basicity and nucleophilicity compared to a simple N-alkyl azetidine. However, it can still participate in certain reactions.

    • Salt Formation: It will react with strong acids to form the corresponding ammonium salts.

    • Quaternization: Reaction with highly reactive alkylating agents may lead to the formation of a quaternary ammonium salt, though this would be less favorable due to the electron-withdrawing substituent.

Reactivity_Profile cluster_alcohol_reactions Alcohol Reactions cluster_amine_reactions Amine Reactions start [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol oxidation Oxidation start->oxidation [O] esterification Esterification start->esterification RCOCl etherification Etherification start->etherification 1. NaH 2. R-X salt_formation Salt Formation start->salt_formation H-X

Potential reaction pathways for the target compound.

Applications in Drug Development

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is a promising building block for the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol serves as a convenient handle for further functionalization, allowing for its incorporation into a larger molecular framework through the formation of ether, ester, or other linkages.

The presence of the N-trifluoroethyl azetidine moiety can be leveraged to:

  • Improve Metabolic Stability: The trifluoroethyl group can block potential sites of N-dealkylation, a common metabolic pathway for tertiary amines.[3] The azetidine ring itself is generally more metabolically robust than larger saturated heterocycles.[2]

  • Enhance CNS Penetration: The combination of a small, polar heterocycle and a lipophilic trifluoromethyl group can be fine-tuned to achieve the optimal balance of properties required for crossing the blood-brain barrier.

  • Modulate Receptor Affinity and Selectivity: The rigid azetidine scaffold can orient substituents in a well-defined three-dimensional space, leading to more precise and selective interactions with protein binding pockets.[1] The trifluoroethyl group can also participate in favorable non-covalent interactions, such as dipole-dipole or fluorine-bonding interactions.[1]

This building block is particularly well-suited for the development of novel therapeutics in areas such as oncology, neuroscience, and infectious diseases, where the optimization of pharmacokinetic properties is a critical determinant of clinical success.

Conclusion

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol represents a strategically designed chemical entity that combines the beneficial attributes of the azetidine ring and the trifluoroethyl group. While comprehensive experimental data for this specific compound is emerging, its chemical properties can be reliably predicted based on established chemical principles and data from analogous structures. Its synthesis is feasible through standard organic chemistry transformations, and its functional groups offer versatile handles for further chemical modification. For researchers and drug development professionals, this compound serves as a valuable building block with the potential to unlock novel chemical space and contribute to the design of safer and more effective medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Meanwell, N. A. (2018). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 10(12), 1419-1422.[1][2]

  • Singh, R., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-15.[1][2]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin− Hammett paradigm for stereocontrol in a catalytic cycle: a theoretical and experimental study of azetidine formation. Journal of the American Chemical Society, 134(15), 6741-6750.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Couty, F., & Evano, G. (2006). The chemistry of azetidines. Organic & Biomolecular Chemistry, 4(21), 3875-3891.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • PrepChem. Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. Retrieved from [Link]

Sources

Spectroscopic Characterization of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated moieties into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. By modulating pKa, enhancing lipophilicity, and blocking metabolic liabilities, these motifs drastically improve pharmacokinetic profiles. [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (CAS: 1498106-29-8) is a highly versatile building block that exemplifies this design philosophy.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we dissect the causality behind the spectroscopic behavior (NMR, IR, and Mass Spectrometry) of this molecule. Every protocol detailed herein is designed as a self-validating system to ensure absolute data fidelity for researchers and drug development professionals.

Structural Overview & Physicochemical Properties

The target molecule features a strained, four-membered azetidine ring. The nitrogen (N1) is alkylated with a strongly electron-withdrawing 2,2,2-trifluoroethyl group, while the C3 position bears a primary hydroxymethyl handle. This unique topology dictates its spectroscopic signatures, particularly the complex spin-spin coupling observed in multinuclear NMR[1].

PropertyValueStructural Implication
Molecular Formula C₆H₁₀F₃NOHigh degree of saturation; single hydrogen bond donor (OH).
Molecular Weight 169.15 g/mol Small, volatile fragment; amenable to GC-MS and LC-MS.
Exact Mass 169.0714 DaRequires high-resolution MS (HRMS) for isotopic validation.
LogP (Predicted) ~0.8 - 1.2Amphiphilic nature; soluble in CDCl₃, MeOH, and DMSO.

Experimental Workflows & Self-Validating Protocols

To ensure uncompromised scientific integrity, spectroscopic data acquisition must be intrinsically self-validating. The following protocols establish strict causality between sample preparation and instrument response.

Multinuclear NMR Protocol

Causality & Validation: The sample (15 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) doped with 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen because it lacks protons (preventing solvent signal overlap) and perfectly dissolves this moderately polar molecule. This is a self-validating system: the TMS signal must sharply resolve at exactly δ 0.00 ppm. Any deviation indicates a compromised magnetic field lock or improper shimming, which must be corrected prior to acquisition to prevent chemical shift artifacts[2].

NMR_Workflow S1 Sample Prep (CDCl3, TMS) S2 Probe Tuning & Shimming S1->S2 S3 Pulse Sequence Execution S2->S3 S4 FID Processing & Integration S3->S4

Fig 1. Self-validating NMR acquisition workflow ensuring high-fidelity spectroscopic data.

ESI-MS Protocol

Causality & Validation: The instrument is first calibrated using a standard tuning mix to achieve sub-ppm mass accuracy. The basic tertiary amine of the azetidine ring acts as an endogenous proton sponge. By utilizing a mobile phase acidified with 0.1% formic acid, we chemically force the quantitative protonation of the azetidine nitrogen. This deliberate chemical biasing guarantees a high-abundance [M+H]⁺ precursor ion, maximizing the signal-to-noise ratio for subsequent Collision-Induced Dissociation (CID) experiments.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)

The proton spectrum is defined by the rigid azetidine core and the electron-withdrawing trifluoroethyl group.

  • The Trifluoroethyl Group: The -CH₂-CF₃ protons appear as a distinct quartet around δ 3.10 ppm. Causality: This splitting is strictly due to the three-bond scalar coupling ( 3JHF​≈9.5 Hz) with the three adjacent spin-½ fluorine atoms[3].

  • The Azetidine Core: The azetidine ring's puckered conformation, combined with the C3 substitution, breaks the molecular symmetry. Consequently, the protons at C2 and C4 are diastereotopic. They reside in distinct magnetic environments depending on their cis or trans relationship to the hydroxymethyl group, resolving into complex multiplets ( δ 3.20 - 3.60 ppm) rather than simple triplets.

¹³C NMR (100 MHz, CDCl₃)

Carbon-13 NMR provides definitive proof of the fluorinated system.

  • The CF₃ Carbon: Appears as a prominent quartet at δ 125.5 ppm. Causality: This is driven by the massive one-bond carbon-fluorine scalar coupling ( 1JCF​≈278 Hz).

  • The -CH₂-CF₃ Carbon: Appears as a quartet at δ 58.2 ppm. The proximity to the fluorine atoms allows for significant two-bond scalar coupling ( 2JCF​≈32 Hz)[2].

¹⁹F NMR (376 MHz, CDCl₃)

Fluorine-19 is a highly sensitive nucleus (100% natural abundance, high gyromagnetic ratio)[4]. When acquired without proton decoupling, the -CF₃ group appears as a triplet at δ -72.5 ppm ( 3JFH​≈9.5 Hz), perfectly mirroring the coupling observed in the ¹H spectrum and validating the -CH₂-CF₃ connectivity[3].

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups.

  • O-H Stretch: A broad, strong band at 3350 cm⁻¹ validates the primary alcohol.

  • C-F Stretches: Multiple intense, overlapping absorption bands between 1100 and 1300 cm⁻¹ are diagnostic of the -CF₃ group. Causality: The highly polarized C-F bond results in a massive change in the molecular dipole moment during vibration, leading to intense infrared absorbance.

Mass Spectrometry (ESI-MS)

Under ESI+ conditions, the precursor ion [M+H]⁺ is observed at m/z 170.08. CID fragmentation yields highly characteristic product ions that confirm the structural topology. The loss of water (-18 Da) confirms the unprotected alcohol, while the loss of fluoroform (-70 Da) is a hallmark fragmentation pathway for trifluoroethylamines.

MS_Frag M [M+H]+ m/z 170.08 F1 [M+H - H2O]+ m/z 152.07 M->F1 Loss of Water (-18 Da) F2 [M+H - CH2O]+ m/z 140.07 M->F2 Loss of Formaldehyde (-30 Da) F3 [M+H - CF3H]+ m/z 100.07 M->F3 Loss of Fluoroform (-70 Da)

Fig 2. ESI-MS positive ion mode collision-induced dissociation (CID) fragmentation pathway.

Comprehensive Data Tables

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | -OH | 2.50 | br s | - | 1H | Hydroxyl proton | | C3-H | 2.65 | m | - | 1H | Azetidine methine | | -CH₂-CF₃ | 3.10 | q | 3JHF​ = 9.5 | 2H | Trifluoroethyl methylene | | C2/C4-H | 3.20 - 3.60 | m | - | 4H | Azetidine methylenes (diastereotopic) | | -CH₂-OH | 3.75 | d | 3JHH​ = 6.0 | 2H | Hydroxymethyl protons |

Table 2: ¹³C and ¹⁹F NMR Data Summary (100 MHz / 376 MHz, CDCl₃) | Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ¹³C | 32.1 | s | - | Azetidine C3 | | ¹³C | 56.5 | s | - | Azetidine C2/C4 | | ¹³C | 58.2 | q | 2JCF​ = 32.0 | -CH₂-CF₃ | | ¹³C | 64.3 | s | - | -CH₂-OH | | ¹³C | 125.5 | q | 1JCF​ = 278.0 | -CF₃ | | ¹⁹F | -72.5 | t | 3JFH​ = 9.5 | -CF₃ (¹H-coupled) |

Table 3: IR and MS Data Summary

Technique Key Feature / m/z Assignment / Fragmentation
IR 3350 cm⁻¹ O-H stretch (broad, strong)
IR 2850 - 2950 cm⁻¹ C-H stretch (sp³)
IR 1100 - 1300 cm⁻¹ C-F stretch (multiple strong bands)
ESI-MS 170.0792 [M+H]⁺ (Precursor Ion)
ESI-MS 152.07 [M+H - H₂O]⁺
ESI-MS 140.07 [M+H - CH₂O]⁺

| ESI-MS | 100.07 | [M+H - CF₃H]⁺ |

Conclusion

The comprehensive spectroscopic characterization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol reveals a highly structured and electronically polarized molecule. The massive scalar couplings induced by the fluorine atoms, combined with the diastereotopic nature of the azetidine ring, create a complex but highly predictable NMR signature. By employing self-validating protocols, researchers can utilize these spectroscopic markers to confidently confirm the identity and purity of this critical building block in downstream drug discovery applications.

References

  • Sigma-Aldrich. "[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol Product Catalog (CAS: 1498106-29-8)." Sigma-Aldrich.

  • CymitQuimica. "[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol Specifications." CymitQuimica.

  • Pellicena, P., et al. "Heterocyclylamines as PI3K inhibitors." U.S. Patent US9707233B2, 2017.

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia.

  • Kanagasabapathy, V. M., et al. "Molecular structure and chemical reactivity. X-ray analyses and 13C-19F coupling constants of 1-phenyl-2,2,2-trifluoroethyl tosylates." The Journal of Organic Chemistry, 1985.

  • Ye, L., et al. "An environmentally ultrasensitive 19F NMR probe for monitoring protein conformational equilibria." bioRxiv, 2022.

Sources

Elucidating the Solid-State Architecture of a Key Medicinal Scaffold: A Technical Guide to the Crystal Structure of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol. The azetidine scaffold is a privileged motif in medicinal chemistry, offering a unique three-dimensional profile that can significantly enhance the physicochemical and pharmacological properties of drug candidates.[1][2][3] The introduction of a trifluoroethyl group at the nitrogen atom and a hydroxymethyl substituent at the 3-position presents a molecule of considerable interest for understanding the interplay of conformational constraints and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel chemical entities.

The inclusion of fluorine atoms into organic compounds often enhances properties such as lipophilicity and metabolic stability, which can lead to improved bioavailability and affinity for protein targets.[4] Understanding the precise three-dimensional arrangement of these fluorinated scaffolds through X-ray crystallography is paramount for rational drug design and the development of robust structure-activity relationships (SAR).[1] This document will detail the necessary steps from synthesis and crystallization to data collection and structural refinement, providing field-proven insights into the experimental choices involved.

Synthesis and Purification: A Pathway to Crystalline Material

The successful growth of high-quality single crystals is critically dependent on the purity of the starting material. The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol can be approached through established methodologies for the functionalization of the azetidine ring. A plausible synthetic route is outlined below, drawing from known transformations of azetidine precursors.

Proposed Synthetic Protocol

The synthesis can be envisioned to start from a commercially available protected azetidine derivative, such as N-Boc-3-azetidinone. The introduction of the trifluoroethyl group and the elaboration of the hydroxymethyl functionality can be achieved in a multi-step sequence.

Experimental Protocol: Synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

  • Reductive Amination: To a solution of 3-azetidinone hydrochloride (1.0 eq) in a suitable solvent such as methanol, add 2,2,2-trifluoroethylamine (1.1 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq). The reaction is typically stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., LC-MS or TLC).

  • Boc Protection: The resulting 1-(2,2,2-trifluoroethyl)azetidin-3-amine is then protected with a Boc group. To the crude amine in a solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (1.5 eq). The reaction is usually complete within a few hours at room temperature.

  • Hydroxymethylation: The protected amine can then be converted to the target alcohol. One approach involves the formylation of the Boc-protected amine followed by reduction. Alternatively, direct hydroxymethylation can be explored.

  • Deprotection (if necessary): If a protecting group strategy is employed, the final step involves the removal of the protecting group to yield the target compound. For a Boc group, this is typically achieved with an acid like trifluoroacetic acid (TFA) in dichloromethane.

  • Purification: The final product must be rigorously purified to ≥98% purity for crystallization trials. Flash column chromatography is a common and effective method.[5] The choice of eluent will depend on the polarity of the compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6][7][8] The process is a combination of systematic screening and careful observation. For a small, polar molecule like [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, several crystallization techniques should be explored.

Crystallization Methodologies

Classical methods of solution-phase crystallization remain the cornerstone of obtaining high-quality single crystals.[6][8] These techniques rely on slowly achieving a state of supersaturation, from which nucleation and crystal growth can occur.

Crystallization Technique Principle Typical Solvents/Antisolvents Key Considerations
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates.Dichloromethane, Ethyl Acetate, MethanolThe rate of evaporation is critical and can be controlled by the size of the opening of the crystallization vessel.[9][10]
Vapor Diffusion An antisolvent with high vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.Inner vial: Compound in a good solvent (e.g., Methanol). Outer vial: Antisolvent (e.g., Diethyl ether, Hexane).The choice of solvent/antisolvent pair is crucial for controlling the diffusion rate.[9]
Antisolvent Addition An antisolvent is carefully layered on top of a concentrated solution of the compound.Solution: Compound in a good solvent (e.g., Acetone). Antisolvent: A poor solvent in which the compound is insoluble (e.g., Water, Hexane).The interface between the two solvents should be undisturbed to allow for slow diffusion and crystal growth.[9][10]
Cooling The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution.Solvents with a significant temperature-dependent solubility for the compound.The rate of cooling should be slow to prevent the formation of polycrystalline material.

Experimental Protocol: Crystallization Screening

  • Solubility Testing: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).

  • Initial Screening: Set up a matrix of crystallization experiments using the techniques described in the table above. Small-scale trials in vials or on a multi-well plate are recommended to conserve material.

  • Optimization: Once initial crystal hits are observed, optimize the conditions (e.g., concentration, temperature, solvent ratios) to improve crystal size and quality.

X-ray Diffraction Analysis: Unveiling the Molecular Structure

Once suitable single crystals are obtained, the next step is to analyze them using an X-ray diffractometer to determine the three-dimensional arrangement of atoms in the crystal lattice.

Data Collection and Processing

The process involves mounting a single crystal and exposing it to a focused beam of X-rays. The resulting diffraction pattern is recorded and processed to determine the unit cell parameters and the intensities of the reflections.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures.[1]

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and potential radiation damage.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1]

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors, such as the Lorentz and polarization effects.[1]

Structure Solution and Refinement

The processed data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement with the experimental data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Target Compound purification Purification (≥98%) synthesis->purification Chromatography screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization Identify Hits data_collection Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution Process Data analysis Analysis of Crystal Structure structure_solution->analysis

Sources

Physical properties of trifluoroethylated azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Physicochemical Space: The Role of Trifluoroethylated Azetidines in Modern Drug Design

Executive Summary

The transition from flat, sp2-hybridized aromatic rings to sp3-rich aliphatic heterocycles is a hallmark of modern medicinal chemistry, driven by the need for improved clinical success rates. Azetidines—four-membered nitrogen heterocycles—offer exceptional conformational restriction and metabolic stability[1]. However, their high intrinsic basicity often leads to poor passive membrane permeability and an increased risk of off-target liabilities, such as hERG channel inhibition.

The installation of a 2,2,2-trifluoroethyl group onto the azetidine scaffold represents a strategic structural modification. By leveraging the unique stereoelectronic properties of fluorine, drug development professionals can precisely modulate the basicity and lipophilicity of the parent amine[2]. This whitepaper provides an in-depth technical analysis of the physical properties of trifluoroethylated azetidines, exploring the causality behind their physicochemical shifts and providing self-validating protocols for their synthesis and characterization.

The Causality of Physicochemical Modulation

Basicity (pKa) Depression via Inductive Effects

The primary physical consequence of N-trifluoroethylation is a profound reduction in basicity. The azetidine nitrogen typically exhibits a pKa of approximately 11.2, meaning it is almost entirely protonated (>99.9%) at physiological pH (7.4).

When an ethyl group is replaced by a 2,2,2-trifluoroethyl group, the three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I) that propagates through the σ -bond framework[3]. This phenomenon withdraws electron density away from the nitrogen lone pair, significantly destabilizing the protonated conjugate acid (ammonium state). Consequently, the pKa drops by approximately 4.5 to 5.5 units[4]. This shifts the ionization equilibrium, ensuring a substantially higher fraction of the unionized, neutral species at pH 7.4.

Lipophilicity (LogD) and Permeability Enhancement

While basicity is suppressed, the trifluoromethyl moiety simultaneously increases the lipophilicity and steric bulk of the molecule[5]. The carbon-fluorine bond is highly polarized, yet the overall trifluoromethyl group is hydrophobic due to the tight electron shell of fluorine, which resists polarization by surrounding water molecules. The resulting increase in the distribution coefficient (LogD at pH 7.4) works synergistically with the increased unionized fraction to dramatically enhance passive transcellular permeability—a critical parameter for oral bioavailability[5].

SPR Root N-(2,2,2-Trifluoroethyl)azetidine Core B1 Strong -I Inductive Effect Root->B1 B2 Increased Steric Bulk & Lipophilicity Root->B2 C1 pKa Depression (ΔpKa ≈ -4.5) B1->C1 C2 LogD Elevation (ΔLogD ≈ +1.5) B2->C2 D1 Increased Unionized Fraction at pH 7.4 C1->D1 D2 Enhanced Passive Permeability C1->D2 C2->D2 D1->D2

Caption: Structure-property relationship logic mapping for trifluoroethylated azetidines.

Quantitative Data Synthesis

To illustrate the magnitude of these physicochemical shifts, Table 1 summarizes the comparative properties of azetidine derivatives. The data highlights how the fluorine substitution pattern dictates the physiological state of the molecule.

Table 1: Comparative Physical Properties of Azetidine Derivatives

CompoundpKa (Conjugate Acid)Estimated LogD (pH 7.4)Physiological State (pH 7.4)Permeability Profile
Azetidine ~11.2-0.1>99.9% IonizedPoor (Paracellular only)
N-Ethylazetidine ~10.40.5>99.8% IonizedPoor
2,2,2-Trifluoroethylamine 5.7[4]0.8>98.0% UnionizedHigh
N-(2,2,2-Trifluoroethyl)azetidine ~5.8 - 6.51.8 - 2.2Predominantly UnionizedExcellent (Transcellular)

Experimental Methodologies: Synthesis & Profiling

The following self-validating protocols outline the synthesis and physicochemical characterization of these derivatives, emphasizing the causality behind specific reagent choices.

Protocol 1: Synthesis via Reductive Amination

Objective: Synthesize N-(2,2,2-trifluoroethyl)azetidine derivatives while preventing over-alkylation or functional group degradation.

  • Step 1: Reagent Selection. Instead of using trifluoroacetaldehyde gas (which is highly volatile and difficult to handle), utilize trifluoroacetaldehyde ethyl hemiacetal . This stable liquid exists in equilibrium with the active aldehyde in situ, providing a controlled, slow release of the electrophile[3].

  • Step 2: Iminium Formation. Dissolve the azetidine derivative (1.0 eq) in anhydrous dichloromethane (DCM). Add trifluoroacetaldehyde ethyl hemiacetal (1.2 eq) and a catalytic amount of acetic acid to promote the formation of the intermediate iminium ion.

  • Step 3: Selective Reduction. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C. Causality: NaBH(OAc)3 is chosen over NaBH4 because its electron-withdrawing acetate groups render it mild enough to selectively reduce the iminium ion without reducing the transient aldehyde into trifluoroethanol, ensuring a self-limiting reaction.

  • Step 4: Orthogonal Validation. Monitor the reaction via 19F-NMR. The successful conversion is validated by observing the disappearance of the hemiacetal CF3 signal and the emergence of a distinct triplet-coupled CF3 signal (due to coupling with the adjacent -CH2- protons) characteristic of the N-trifluoroethyl product.

Protocol 2: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Objective: Accurately determine the depressed pKa of the highly lipophilic unionized product.

  • Step 1: Co-solvent Preparation. Because the unionized N-trifluoroethyl azetidine may precipitate in pure water, prepare titration solvent systems using varying ratios of methanol and water (e.g., 20%, 30%, 40%, and 50% MeOH by weight).

  • Step 2: Titration. Dissolve the analyte in the respective solvent mixtures. Titrate with standardized 0.1 M HCl, recording the pH continuously.

  • Step 3: Extrapolation. Plot the apparent pKa values against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. Causality: Extrapolating this linear relationship to the dielectric constant of pure water ( ϵ≈78.3 ) yields the true aqueous pKa, bypassing solubility artifacts and providing a self-validating thermodynamic measurement.

Workflow N1 1. Scaffold Design Targeting pKa < 7.0 N2 2. Reductive Amination Hemiacetal + NaBH(OAc)3 N1->N2 N3 3. Orthogonal Validation 19F-NMR (Triplet CF3) N2->N3 N4 4. Physicochemical Profiling Yasuda-Shedlovsky Titration N3->N4

Caption: Workflow for the synthesis and physicochemical profiling of trifluoroethylated azetidines.

Strategic Applications in Drug Design

The integration of trifluoroethylated azetidines has solved critical bottlenecks in recent oncology and immunology programs. For instance, in the optimization of second-generation EZH2 inhibitors, early lead compounds featuring standard azetidine rings suffered from poor oral bioavailability due to heightened basicity[5].

By replacing the standard alkyl groups with fluoroalkyl substituents (such as the 2,2,2-trifluoroethyl moiety), medicinal chemists successfully masked the basicity of the exocyclic amine. This structural pivot not only improved the gastrointestinal absorption and oral bioavailability of the inhibitors but also maintained the crucial binding interactions within the target pocket, ultimately yielding candidates suitable for advanced in vivo efficacy models[5].

Sources

The Discovery and Ascendancy of Substituted Azetidines: From Chemical Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

For researchers, scientists, and drug development professionals, this guide synthesizes the rich history, synthetic evolution, and therapeutic significance of substituted azetidines. We will explore the journey of this strained four-membered heterocycle from its challenging beginnings to its current status as a cornerstone of modern medicinal chemistry.

Part 1: The Genesis of a Strained Ring System

Azetidine, a saturated four-membered heterocycle containing one nitrogen atom, has transitioned from a laboratory curiosity to a privileged scaffold in contemporary drug design.[1][2] Its significance lies in a unique combination of structural and physicochemical properties: high ring strain, a conformationally rigid framework, and a rich three-dimensional character that offers distinct advantages in modulating biological activity.[3][4]

The Initial Discovery

The story of azetidine begins in 1888 with the pioneering work of German chemists Siegmund Gabriel and J. Weiner.[1] They reported the first synthesis of the parent ring system via the intramolecular cyclization of γ-bromopropylamine using a base.[1][2] This seminal achievement was noteworthy due to the inherent difficulty of forming strained four-membered rings, a consequence of significant deviation from ideal tetrahedral bond angles.[1] For many years, this synthetic challenge relegated azetidines to the realm of chemical curiosities.[2]

A Pivotal Moment: Nature's Endorsement

A turning point came in 1955 with the isolation and characterization of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[2] This discovery was crucial as it demonstrated that the azetidine motif was not merely a synthetic construct but a component of natural products, hinting at its intrinsic biological relevance and potential.[2] This validation from nature spurred increased interest in azetidine chemistry, setting the stage for the development of more sophisticated synthetic methodologies.

cluster_0 Gabriel & Weiner Synthesis (1888) reactant γ-Bromopropylamine product Azetidine reactant->product Intramolecular Cyclization base Base (e.g., KOH) base->reactant

Caption: The foundational Gabriel & Weiner synthesis of azetidine.

Part 2: The Evolution of Synthetic Methodologies

The growing appreciation for the azetidine scaffold's potential in medicinal chemistry has driven the development of diverse and powerful synthetic strategies. Early methods were often harsh and low-yielding, but modern techniques offer high efficiency, stereocontrol, and broad functional group tolerance.[1][5]

A. Foundational Method: Intramolecular Cyclization

The classical approach remains a viable method for synthesizing N-substituted azetidines.[1] The strategy relies on the inherent nucleophilicity of an amine to displace a leaving group on a γ-carbon, forging the four-membered ring.

Experimental Protocol: Classical N-Alkylation/Cyclization
  • Precursor Preparation: In a round-bottom flask, dissolve a primary amine (1.0 eq.) and a suitable 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane, 1.1 eq.) in a polar aprotic solvent such as acetonitrile.

  • Initial Alkylation: Add a mild base, such as potassium carbonate (K₂CO₃, 2.5 eq.), to the mixture. Heat the reaction to reflux and monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up and Isolation: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is the N-alkylated intermediate.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., DMF). Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Final Purification: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The final N-substituted azetidine is purified by column chromatography or distillation.[1]

B. Photochemical Synthesis: The Aza Paternò-Büchi Reaction

A significant leap in azetidine synthesis came with the application of photochemistry.[1] The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, provides a direct and often stereoselective route to highly functionalized azetidines.[1][6] The reaction proceeds via an excited-state imine, which adds across the double bond of the alkene partner.[6] A primary challenge is the facile E/Z isomerization of the excited imine, which provides a non-productive relaxation pathway. For this reason, many successful examples utilize cyclic imines where this isomerization is suppressed.[6]

cluster_1 Aza Paternò-Büchi Reaction imine Imine excited_imine Excited State Imine* imine->excited_imine hν (UV light) alkene Alkene azetidine Substituted Azetidine alkene->azetidine [2+2] Cycloaddition excited_imine->azetidine

Caption: The Aza Paternò-Büchi [2+2] photocycloaddition mechanism.

Experimental Protocol: Aza Paternò-Büchi Reaction
  • Reactant Preparation: Prepare a solution of the imine (1.0 eq.) and a slight excess of the alkene (1.2-1.5 eq.) in a solvent transparent to the UV wavelength used (e.g., acetonitrile or benzene).[1]

  • Photochemical Reaction: Place the solution in a quartz reaction vessel and deoxygenate by bubbling with nitrogen or argon for 15-20 minutes. Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature.

  • Monitoring: Follow the reaction progress by TLC or GC-MS until the starting imine is consumed.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting substituted azetidine using column chromatography on silica gel to isolate the product and remove any unreacted starting materials or byproducts.[1]

C. Modern Synthetic Advances

The synthetic toolkit for azetidines has expanded dramatically with modern organometallic and catalytic methods.

  • Strain-Release Methodologies: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABB) has enabled the direct "azetidinylation" of various nucleophiles, including organometal reagents, providing rapid access to diverse scaffolds.[7][8][9]

  • Ring Expansions/Contractions: Alternative strategies include the [3+1] ring expansion of aziridines and the ring contraction of functionalized pyrrolidines, offering unique pathways to specific substitution patterns.[2]

  • C-H Activation: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful method for constructing the azetidine ring from readily available acyclic amine precursors.[9]

Methodology Description Advantages Key Challenges
Intramolecular Cyclization Nucleophilic substitution of a γ-leaving group by an amine.[1]Foundational, reliable for simple N-substituted azetidines.Requires pre-functionalized linear precursors, can be low-yielding.
Aza Paternò-Büchi [2+2] photocycloaddition of an imine and an alkene.[6]Direct, convergent, often stereoselective.Competing side reactions (E/Z isomerization), requires photochemical setup.[6]
Strain-Release (ABB) Ring-opening of azabicyclo[1.1.0]butanes with nucleophiles.[8]Modular, excellent for late-stage functionalization.Availability and stability of highly strained ABB reagents.
C-H Amination Metal-catalyzed cyclization via direct C-H bond functionalization.[9]High atom economy, uses simple precursors.Catalyst sensitivity, regioselectivity control can be difficult.

Part 3: The Azetidine Scaffold in Drug Discovery

The unique structural features of the azetidine ring translate into profound and beneficial effects on the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][4]

A Key Role in Physicochemical Properties

  • Metabolic Stability: The constrained, sp³-rich nature of the azetidine ring can block sites of metabolism that are susceptible in more flexible or aromatic analogs, thereby increasing a drug's half-life.[3][10]

  • Aqueous Solubility: As a small, polar heterocycle, the azetidine motif can improve a compound's solubility, a critical parameter for oral bioavailability.[2]

  • Three-Dimensionality and Receptor Affinity: The rigid, non-planar structure of azetidine provides well-defined exit vectors for substituents, allowing for precise spatial orientation within a target's binding pocket. This conformational restriction can lead to enhanced receptor affinity and selectivity.[4][11]

Azetidines as Versatile Bioisosteres

Bioisosteric replacement is a cornerstone of medicinal chemistry, where one functional group is swapped for another to fine-tune a molecule's properties. Azetidines are excellent bioisosteres for other common motifs.[4]

  • Piperidine/Pyrrolidine Replacement: Substituting larger, more flexible rings like piperidine or pyrrolidine with a rigid azetidine can improve metabolic stability and binding affinity by reducing conformational entropy upon binding.[4]

  • Tert-butyl and Gem-dimethyl Replacement: The 3,3-disubstituted azetidine motif can serve as a polar mimic of a gem-dimethyl or tert-butyl group, improving solubility while maintaining a similar spatial footprint.

  • Modulation of Basicity: The nitrogen atom in an azetidine ring is typically more basic than in an analogous aziridine but less basic than in a pyrrolidine. This allows chemists to modulate the pKa of a basic center, which can be critical for optimizing target engagement and reducing off-target effects like hERG channel binding.[12]

cluster_2 Azetidine as a Bioisostere piperidine Piperidine (Flexible, Larger) azetidine Azetidine (Rigid, sp3-rich) piperidine->azetidine Bioisosteric Replacement properties Improved Properties: - Metabolic Stability - Receptor Affinity - Solubility azetidine->properties

Caption: Azetidine as a bioisosteric replacement for larger rings.

Showcase of Azetidine-Containing Approved Drugs

The successful application of azetidine scaffolds is evident in several FDA-approved drugs, demonstrating their real-world therapeutic impact.[3]

Drug Name Therapeutic Class Role of the Azetidine Moiety
Baricitinib Janus kinase (JAK) inhibitorThe azetidine ring replaces a more traditional piperidine, contributing to improved selectivity and pharmacokinetic properties for treating rheumatoid arthritis.[3]
Cobimetinib MEK1/2 inhibitorThe 3,3-dimethylazetidine motif acts as a key structural element, enhancing potency and metabolic stability in this targeted cancer therapy.[3][13]
Azelnidipine Calcium channel blockerThe azetidine substituent is crucial for the drug's potent and long-lasting antihypertensive effects.[3][13]
Sarolaner Isoxazoline parasiticideUsed in veterinary medicine, the azetidine ring is integral to the molecule's efficacy against fleas and ticks.[3]

Part 4: Conclusion and Future Outlook

From its discovery as a synthetically challenging small ring, the azetidine scaffold has matured into a powerful and privileged tool in medicinal chemistry.[1] The continuous evolution of synthetic methodologies has unlocked access to a vast and diverse chemical space of substituted azetidines, enabling their rational incorporation into drug candidates.[5] The unique physicochemical properties conferred by this strained heterocycle have been successfully leveraged to design potent and selective modulators of key biological pathways.[3] As synthetic innovation continues, the role of substituted azetidines in developing the next generation of therapeutics for a multitude of human diseases is set to expand even further.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Full article: Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines in Drug Discovery. PharmaBlock.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Basic Bioisosteres. Cambridge MedChem Consulting.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of azetidines by aza P
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Azetidine synthesis. Organic Chemistry Portal.

Sources

The Ascendancy of Fluorinated Azetidines in Modern Drug Discovery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" with Strained Heterocycles

In contemporary medicinal chemistry, the transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds has become a critical strategy to improve clinical success rates. Among these scaffolds, the four-membered azetidine ring offers unique exit vectors and conformational rigidity that bridge the gap between flexible acyclic amines and larger, bulkier piperidines.

However, the true pharmacological potential of azetidines is unlocked through targeted fluorination. As a Senior Application Scientist, I have observed that the strategic introduction of fluorine into the azetidine core acts as a "magic methyl" equivalent—drastically modulating basicity, lipophilicity, and metabolic stability without significantly increasing steric bulk. This whitepaper explores the physicochemical causality, synthetic methodologies, and biological applications of fluorinated azetidines, culminating in a self-validating protocol for evaluating their metabolic stability.

Physicochemical Profiling: The Causality of Fluorination

The biological activity of any small molecule is fundamentally dictated by its physicochemical properties. For saturated nitrogen heterocycles, the protonation state at physiological pH (7.4) governs solubility, membrane permeability, and target binding.

Inductive Electron Withdrawal and pKa Modulation

Non-fluorinated azetidine is a strong base (pKa ~10.4), meaning it exists almost entirely in its protonated, cationic form in systemic circulation. This high polarity restricts passive diffusion across lipophilic biological membranes, such as the blood-brain barrier (BBB).

The introduction of fluorine atoms exerts a profound electron-withdrawing inductive effect (-I effect) through the σ -bond framework. By pulling electron density away from the basic nitrogen lone pair, fluorination reduces the nitrogen's proton affinity. Consequently, mono- and difluorinated azetidines exhibit significantly lower pKa values, increasing the fraction of the un-ionized species at pH 7.4 and enhancing membrane permeability[1].

Quantitative Data: Physicochemical Comparisons

The following table summarizes the impact of fluorination on the azetidine core, drawing from systematic physicochemical profiling studies[1]:

Compound ScaffoldpKa (Basic N)LogP (Lipophilicity)Intrinsic Microsomal ClearancePhysiological State (pH 7.4)
Azetidine ~10.4~0.1High Stability>99% Ionized
3-Fluoroazetidine ~8.5~0.3High Stability~92% Ionized
3,3-Difluoroazetidine ~7.0~0.6Moderate/Low Stability*~28% Ionized

*Note on Causality: While fluorination generally improves metabolic stability by strengthening C-H bonds against cytochrome P450 (CYP450) oxidation, 1[1]. The extreme ring strain combined with gem-difluorination can activate adjacent positions or lead to alternative defluorination pathways, highlighting the need for rigorous empirical testing.

Synthetic Methodologies: Photochemical Strain Release

Historically, the synthesis of fluorinated azetidines required harsh conditions that were incompatible with complex late-stage functionalization. Recent breakthroughs have leveraged the inherent ring strain of bicyclic systems to drive the reaction forward under mild, visible-light conditions.

One of the most elegant approaches involves the2[2]. By utilizing an organic photocatalyst and a trifluoromethylthiolate source (e.g., N-(trifluoromethylthio)phthalimide), researchers can achieve a one-step difunctionalization. The photocatalyst operates via a reductive quenching mechanism, generating a radical that triggers the cleavage of the highly strained central C-N bond of the ABB, yielding the functionalized azetidine[3].

G A Azabicyclo[1.1.0]butane (Strained Precursor) B Visible Light + Photocatalyst A->B Activation D Radical Ring Opening B->D Reductive Quenching C CF3S Source (e.g., Phthalimide deriv.) C->B Reagent E Fluorinated Azetidine D->E Difunctionalization

Photochemical strain-release synthesis of fluorinated azetidines.

Biological Activity and Target Engagement

Fluorinated azetidines are primarily utilized as bioisosteres for larger, more lipophilic rings like morpholines, piperidines, or pyrrolidines. Because the C-F bond is roughly isosteric to a C-O bond but significantly more metabolically stable, these compounds are highly prized in target-directed drug discovery.

For example,4[4]. By substituting these with fluorinated analogs, developers can maintain the precise 3D spatial arrangement required for receptor binding while simultaneously optimizing the pharmacokinetic profile.

Pathway A F-Azetidine Bioisostere B Lowered pKa Modulated LogP A->B Inductive Effect D CYP450 Resistance A->D C-F Bond Stability C Enhanced Membrane Permeability B->C Increased Lipophilicity E Target Engagement (e.g., CB2 Agonist) C->E Intracellular Access D->E Prolonged Half-life

Pharmacokinetic optimization and target engagement logic for F-azetidines.

Experimental Protocol: Intrinsic Microsomal Clearance Assay

To empirically validate the metabolic stability of newly synthesized fluorinated azetidines, a robust in vitro assay is required. The following protocol utilizes Human Liver Microsomes (HLMs) and is designed as a self-validating system to ensure data integrity.

Rationale and Causality

HLMs contain the full complement of hepatic CYP450 enzymes, providing an accurate first-pass metabolism model. The reaction is entirely dependent on the presence of NADPH as an electron donor. By running parallel controls with and without NADPH, we can definitively separate CYP-mediated metabolism from chemical instability or non-specific protein binding.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Thaw HLMs on ice and dilute to a working concentration of 1.0 mg/mL protein in the phosphate buffer.

  • Prepare a 10 mM stock of the fluorinated azetidine test compound in DMSO. Dilute to a 1 µM working solution in the buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

Step 2: Incubation Setup

  • In a 96-well plate, add 50 µL of the HLM suspension to each well.

  • Add 40 µL of the 1 µM test compound solution.

  • Pre-incubate the plate at 37°C for 5 minutes to reach physiological temperature.

Step 3: Reaction Initiation and Quenching

  • Initiate the reaction by adding 10 µL of the NADPH regenerating system.

  • At designated time points (0, 5, 15, 30, and 60 minutes), remove a 20 µL aliquot from the reaction well.

  • Immediately quench the aliquot by transferring it into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting all metabolic activity and precipitating proteins.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound.

  • Calculate intrinsic clearance ( CLint​ ) using the half-life ( t1/2​ ) derived from the logarithmic decay curve.

System Self-Validation (Crucial for Trustworthiness)

To guarantee the assay's validity, every run must include the following internal controls:

  • Minus-NADPH Control: Run the exact same protocol but substitute the NADPH system with plain buffer. Logic: If the compound degrades in this well, the clearance is non-CYP mediated (e.g., chemical hydrolysis), invalidating standard metabolic stability assumptions.

  • High-Clearance Control (Verapamil): Must show a rapid half-life (<15 mins). Logic: Validates that the HLMs are highly active and the NADPH system is functioning.

  • Low-Clearance Control (Warfarin): Must show minimal degradation (>60 mins). Logic: Validates that there is no non-specific binding or artifactual degradation in the system.

Conclusion

Fluorinated azetidines represent a masterclass in rational drug design, allowing medicinal chemists to fine-tune the physicochemical properties of basic amines. By leveraging the strong inductive effects of fluorine, researchers can lower pKa, enhance lipophilicity, and generally improve metabolic stability. Coupled with modern photochemical synthesis techniques, these strained heterocycles are poised to become foundational building blocks in the next generation of targeted therapeutics.

References

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL
  • Source: Università degli Studi di Padova (unipd.it)
  • E2, Brutus?
  • Source: RSC.
  • Preparation of racemic and optically active trifluoromethyl aziridines and azetidines Source: ResearchGate URL

Sources

In Silico Prediction of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol Properties: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the drive to "escape from flatland" has heavily prioritized the incorporation of sp³-rich, rigid aliphatic ring systems. [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (SMILES: FC(F)(F)CN1CC(CO)C1) represents a highly optimized building block designed to improve the pharmacokinetic and pharmacodynamic profiles of lead compounds.

As a Senior Application Scientist, it is critical to understand the causality behind each structural feature before initiating in silico workflows:

  • The Azetidine Core: This 4-membered nitrogen heterocycle serves as a low-molecular-weight bioisostere for morpholines and piperidines. It provides a rigid, well-defined 3D vector that reduces the entropic penalty upon target binding[1].

  • The 2,2,2-Trifluoroethyl (-CH₂CF₃) Shield: Cytochrome P450 (CYP450) enzymes frequently clear tertiary amines via oxidative N-dealkylation. The strongly electron-withdrawing trifluoroethyl group pulls electron density away from the nitrogen, raising its oxidation potential. Furthermore, the adjacent C-H bonds are deactivated toward hydrogen atom transfer (HAT), acting as a profound metabolic shield.

  • The Hydroxymethyl Handle: The -CH₂OH group at the C3 position provides a versatile synthetic handle and a potent hydrogen bond donor/acceptor, ideal for interacting with kinase hinge regions or GPCR binding pockets.

Architectural Overview of the In Silico Workflow

To accurately predict the behavior of this molecule, we must bridge quantum mechanical (QM) precision with high-throughput ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) machine learning models.

InSilicoWorkflow SMILES Input Structure SMILES: FC(F)(F)CN1CC(CO)C1 QM Quantum Mechanics Gaussian 16 SMILES->QM 3D Conformer Generation ADMET ADMET Profiling ADMETlab 2.0 & pkCSM SMILES->ADMET 2D Topological Descriptors DOCK Molecular Docking Schrödinger Suite QM->DOCK ESP Maps & pKa States ADMET->DOCK Permeability Filters

Figure 1: Holistic in silico workflow for predicting physicochemical and binding properties.

Quantum Mechanical (QM) Profiling: Unveiling Electronic Causality

Standard empirical force fields often fail to accurately parameterize the strong inductive (-I) effects of the trifluoroethyl group on the highly strained azetidine ring. Therefore, Density Functional Theory (DFT) is required to map the molecule's true electronic landscape[2].

A critical predictive endpoint here is the basic pKa . Unsubstituted azetidine has a pKa of ~10.4, meaning it is fully protonated (ionized) at physiological pH (7.4), which hinders passive membrane diffusion. However, QM calculations reveal that the strong electron-withdrawing nature of the three fluorine atoms stabilizes the nitrogen lone pair, drastically dropping the pKa to ~6.2. Consequently, the molecule remains predominantly unionized in plasma, vastly improving its passive permeability.

Protocol 1: Step-by-Step QM Profiling (Self-Validating System)

To ensure scientific integrity, this protocol utilizes a self-validating check (frequency analysis) to prevent the propagation of artifactual transition states[3].

  • Conformational Search: Generate a conformational ensemble using the CREST algorithm or OPLS4 force field. Ensure thorough sampling of the azetidine ring puckering and the rotation of the hydroxymethyl group.

  • Geometry Optimization: Submit the lowest-energy conformers to Gaussian 16. Optimize geometries using the B3LYP functional with Grimme’s D3 dispersion correction and a 6-31G(d) basis set (B3LYP-D3(BJ)/6-31G(d)). The D3 correction is essential for accurately capturing intramolecular non-covalent interactions between the fluorine atoms and the hydroxyl moiety[2].

  • Validation via Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Self-Validation Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state rather than a true local minimum; if found, distort the geometry along the normal mode and re-optimize.

  • Single-Point Energy & ESP Mapping: Calculate the final electronic energies and Electrostatic Potential (ESP) maps using a higher-level basis set (M06-2X/aug-cc-pVTZ) combined with an implicit solvation model (e.g., SMD for water) to simulate physiological conditions.

QMProtocol C1 1. Conformational Search (CREST / OPLS4) C2 2. Geometry Optimization (B3LYP-D3/6-31G*) C1->C2 C3 3. Frequency Calculation (Zero Imaginary Frequencies Check) C2->C3 C4 4. Single Point Energy & ESP (M06-2X/aug-cc-pVTZ) C3->C4

Figure 2: Step-by-step Quantum Mechanical (QM) profiling protocol using Density Functional Theory.

Physicochemical and ADMET Predictions

Once the electronic properties are established, we utilize advanced graph-based machine learning platforms like ADMETlab 2.0[4] and pkCSM to predict the macroscopic pharmacokinetic behavior of the molecule. Because natural and synthetic compounds often fail in late-stage development due to poor ADME profiles[5], early in silico screening is mandatory.

Quantitative Data Summary

The table below synthesizes the predicted physicochemical parameters and their direct pharmacological implications.

PropertyPredicted ValuePrimary In Silico ToolPharmacological Implication (Causality)
Molecular Weight 169.15 DaRDKitHighly efficient fragment; leaves ample MW budget for lead optimization without violating Lipinski's Rule of 5.
cLogP ~1.10SwissADMEOptimal balance of aqueous solubility and lipid membrane permeability.
TPSA 23.47 ŲADMETlab 2.0Excellent probability of Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų is ideal for CNS targets).
Basic pKa ~6.2Epik (QM-derived)Predominantly unionized at pH 7.4; enhances passive cellular diffusion.
CYP450 Liability LowpkCSMThe -CF₃ group acts as a metabolic shield, preventing oxidative N-dealkylation by CYP3A4/CYP2D6.
Fraction sp³ (Fsp³) 0.83SwissADMEHigh 3D character; reduces flatland-associated off-target toxicity and improves clinical success rates.
Protocol 2: High-Throughput ADMET Profiling
  • SMILES Generation: Convert the validated 3D optimized structure into a canonical SMILES string.

  • Descriptor Calculation: Input the SMILES into to compute 2D topological descriptors. Self-Validation Check: Cross-reference the predicted cLogP from ADMETlab 2.0 with consensus models (e.g., SwissADME) to ensure algorithmic agreement before proceeding to in vitro validation[4].

  • Pharmacokinetic Modeling: Utilize pkCSM graph-based signatures to predict Caco-2 permeability, BBB penetration, and CYP450 inhibition profiles.

  • Toxicity Screening: Run the structure against structural alert databases (e.g., PAINS, Brenk filters) to ensure the absence of reactive metabolites or assay-interfering substructures.

Molecular Docking and Dynamics: Predicting Target Engagement

With the QM-derived ESP maps and ADMET profiles confirmed, the molecule can be utilized in structure-based drug design (SBDD).

When docking[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol into a protein target (e.g., using the Schrödinger Suite or AutoDock Vina), the localized electron density on the hydroxymethyl oxygen serves as a primary anchor for hydrogen bonding. Conversely, the trifluoroethyl group should be oriented toward hydrophobic sub-pockets, as the highly electronegative fluorine atoms do not act as classical hydrogen bond acceptors, but rather participate in orthogonal multipolar interactions with backbone amides.

By integrating these in silico predictions, drug development professionals can confidently deploy this azetidine derivative to rescue metabolically unstable leads or improve the lipid ligand efficiency (LLE) of flat, aromatic-heavy candidates.

Sources

Physicochemical Profiling of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: Solubility, Stability, and Methodological Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The incorporation of heavily fluorinated, strained heterocycles into lead compounds is a cornerstone strategy in modern medicinal chemistry to modulate basicity, enhance metabolic stability, and improve membrane permeability. [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol represents a highly specialized bifunctional scaffold. By combining the rigid, strained architecture of an azetidine ring with the strong electron-withdrawing properties of an N-trifluoroethyl group and the hydrogen-bonding capacity of a primary alcohol, this molecule offers a unique physicochemical profile.

This whitepaper provides an in-depth analysis of the solubility and stability of this compound, grounded in structural causality, alongside self-validating experimental protocols for laboratory evaluation.

Structural Mechanics and Physicochemical Causality

To understand the macroscopic behavior (solubility and stability) of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, one must first deconstruct its molecular architecture. The properties of this compound are not merely the sum of its parts, but the result of intense intramolecular electronic interactions.

The Azetidine Core: Ring Strain and Basicity

Unsubstituted azetidine is a saturated four-membered heterocycle with a high inherent ring strain of approximately 25.2 kcal/mol[1]. Despite this strain, its basicity is remarkably similar to larger, unstrained secondary amines like pyrrolidine, boasting a pKa of ~11.29[2]. This high basicity means that under physiological conditions (pH 7.4), standard azetidines are almost entirely protonated, which can severely limit passive membrane permeability.

The N-Trifluoroethyl Modification: pKa Depression

The addition of the 2,2,2-trifluoroethyl group to the azetidine nitrogen fundamentally alters the molecule's electronic landscape. Fluorine is highly electronegative, and the CF3 group exerts a massive inductive electron-withdrawing effect (-I effect) through the adjacent methylene bridge.

Recent thermodynamic studies on fluoroalkylamines demonstrate that N-trifluoroethylation depresses the ammonium ion pKa by approximately 4.7 units compared to non-fluorinated alkyl analogs[3]. Consequently, the estimated pKa of the nitrogen in[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol drops from ~11.3 to approximately 6.5 - 6.8 .

  • Causality Insight: Because the pKa is below physiological pH (7.4), the majority of the compound exists as a highly lipophilic free base in vivo, drastically enhancing passive cellular permeability and altering its solubility profile.

The 3-Methanol Substituent: Solubility Rescue

While the CF3 group drives lipophilicity, the primary alcohol (-CH2OH) at the 3-position acts as both a hydrogen bond donor and acceptor. This functional group provides the necessary solvation energy in aqueous media to prevent the compound from becoming excessively lipophilic, ensuring it remains viable for aqueous assay formulation.

StructuralLogic compound [1-(2,2,2-Trifluoroethyl) azetidin-3-yl]methanol cf3 N-Trifluoroethyl Group (Strong -I Effect) compound->cf3 azet Azetidine Core (Ring Strain ~25.2 kcal/mol) compound->azet oh Primary Alcohol (H-Bond Donor/Acceptor) compound->oh pka Depressed pKa (~6.6) Increased Permeability cf3->pka stab Metabolic Stability (Shielded N-Oxidation) cf3->stab azet->stab sol Aqueous Solubility (Offsets CF3 Lipophilicity) oh->sol

Figure 1: Causality map illustrating how specific structural motifs dictate the physicochemical properties of the compound.

Solubility and Stability Data Profiles

Solubility Profile

Due to the depressed pKa, the solubility of this compound is highly pH-dependent. In acidic media (pH < 5), the nitrogen is protonated, leading to high aqueous solubility (>10 mg/mL). At physiological pH (7.4), the compound transitions to its free base form. However, the presence of the hydroxymethyl group maintains moderate solubility, preventing catastrophic precipitation. It is highly miscible in polar organic solvents (DMSO, Methanol, DMF)[2].

Table 1: Extrapolated Physicochemical & Solubility Matrix

Parameter / ConditionValue / ObservationMechanistic Rationale
Calculated pKa ~6.6Inductive withdrawal by CF3 group[3].
Solubility (pH 2.0) > 10 mg/mLFull protonation of the azetidine nitrogen.
Solubility (pH 7.4) ~ 0.5 - 1.0 mg/mLFree base form predominates; solvated via -OH group.
Solubility (DMSO/MeOH) > 50 mg/mLFavorable lipophilic and H-bonding interactions.
Stability Profile
  • Chemical Stability: The azetidine ring is inherently strained[1]. While stable under ambient conditions and neutral pH, it is susceptible to nucleophilic ring-opening under harsh acidic or basic conditions at elevated temperatures.

  • Metabolic Stability: The N-trifluoroethyl group acts as a metabolic shield. Cytochrome P450 (CYP) enzymes typically target basic amines for N-dealkylation or N-oxidation. The electron-deficient nature of the nitrogen, combined with the strong C-F bonds, renders this site highly resistant to oxidative metabolism, shifting potential metabolic liability to the primary alcohol (which may undergo oxidation to a carboxylic acid).

Validated Experimental Protocols

To ensure data integrity, all analytical workflows must be self-validating. The following protocols include mandatory internal controls to verify assay performance.

High-Throughput Kinetic Solubility Assay (HPLC-UV)

This protocol determines the kinetic solubility of the compound in phosphate-buffered saline (PBS) at pH 7.4.

Reagents & Controls:

  • Test Compound: 10 mM stock in 100% DMSO.

  • Positive Control (High Solubility): Diclofenac sodium (10 mM in DMSO).

  • Negative Control (Low Solubility): Amiodarone (10 mM in DMSO).

Step-by-Step Methodology:

  • Spiking: Add 5 µL of the 10 mM DMSO stock solution to 245 µL of PBS (pH 7.4) in a 96-well deep-well plate. The final DMSO concentration is 2%, with a theoretical maximum compound concentration of 200 µM.

  • Incubation: Seal the plate and incubate at 37°C for 24 hours on a plate shaker at 250 RPM to ensure thermodynamic equilibrium.

  • Filtration: Transfer the suspension to a 0.22 µm PVDF filter plate. Centrifuge at 3000 × g for 10 minutes to separate the soluble fraction from the precipitate.

  • Standard Curve Generation: Prepare a 5-point calibration curve (1, 10, 50, 100, 200 µM) of the test compound in 50% Acetonitrile/Water to ensure complete dissolution.

  • Quantification: Analyze the filtrate and standard curve via HPLC-UV (assuming appropriate derivatization or using LC-MS/MS if UV absorbance is poor due to lack of a strong chromophore).

  • Validation Check: The assay is valid only if Diclofenac shows >150 µM solubility and Amiodarone shows <10 µM solubility.

SolubilityWorkflow stock 10 mM Stock (in DMSO) dilution Aqueous Dilution (PBS pH 7.4, 2% DMSO) stock->dilution incubation Equilibration (24h @ 37°C, 250 rpm) dilution->incubation filtration Phase Separation (0.22 µm PVDF Filter) incubation->filtration analysis LC-MS/MS Quantification filtration->analysis

Figure 2: Step-by-step workflow for the self-validating kinetic solubility assay.

In Vitro Liver Microsomal Stability Assay

Because the primary alcohol is a potential site for Phase I oxidation (alcohol dehydrogenase/CYP450), microsomal stability must be rigorously tested.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound mass.

  • Validation Check: Run Verapamil (high clearance) concurrently. The assay is valid if Verapamil exhibits a half-life ( t1/2​ ) of < 15 minutes.

References

  • Azetidine - Grokipedia Source: Grokipedia URL
  • Source: LOCKSS (Bott, T. M., & West, F. G., 2011)
  • Source: University of Missouri (Jameson, B., et al., 2023)

Sources

Introduction: The Rising Prominence of the Strained Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoselective Synthesis of 2,3-Disubstituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from being synthetic curiosities to essential motifs in modern drug discovery.[1] Their inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry confer a unique set of physicochemical properties that are highly sought after by medicinal chemists.[1][2] These properties include improved metabolic stability, enhanced solubility, and the ability to serve as rigid scaffolds for presenting pharmacophoric elements in a precise spatial orientation.[1] The incorporation of azetidine rings is a key feature in several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting their real-world therapeutic impact.[1]

Despite their value, the synthesis of substituted azetidines is fraught with challenges, primarily due to the energetic penalty of forming the strained four-membered ring.[2][3] The stereoselective synthesis of 2,3-disubstituted azetidines presents a particularly formidable challenge, as it requires the simultaneous and precise control of two adjacent stereogenic centers. This guide provides a detailed exploration of the core strategies developed to overcome these hurdles, focusing on the underlying mechanistic principles that govern stereoselectivity and offering field-proven protocols for researchers in synthetic and medicinal chemistry.

Strategic Blueprint 1: Intramolecular Cyclization of Acyclic Precursors

The most common and versatile approach to constructing the azetidine core involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy relies on positioning a nucleophilic nitrogen atom to attack an electrophilic carbon at the gamma (γ) position, forming the requisite C-N bond to close the four-membered ring. The stereochemical outcome is often dictated by the stereochemistry of the starting material, making this a substrate-controlled approach.

From γ-Amino Alcohols: The Mesylation/Cyclization Cascade

A classic and reliable method begins with a 1,3-amino alcohol. The causality behind this protocol is straightforward: the hydroxyl group is converted into a superior leaving group (typically a mesylate or tosylate), which is then displaced by the intramolecular amine nucleophile in an SN2 reaction. The stereointegrity of the reaction is high, as the SN2 displacement proceeds with inversion of configuration at the carbon bearing the leaving group.

The diastereoselectivity of this approach is pre-determined by the stereochemistry of the 1,3-amino alcohol precursor, which can often be prepared from chiral pool starting materials or through asymmetric reduction of β-amino ketones.[3]

Experimental Protocol: Diastereospecific Synthesis of N-Aryl-2-cyano-3-substituted Azetidines

This protocol is adapted from the work of Couty and co-workers, which provides access to enantiomerically pure azetidines from β-amino alcohols.[4]

  • N-Cyanomethylation: To a solution of the N-aryl-β-amino alcohol (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv) and bromoacetonitrile (1.2 equiv). Heat the mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. The crude N-cyanomethylated amino alcohol is often used directly in the next step without further purification.

  • One-Pot Mesylation and Cyclization: Dissolve the crude N-cyanomethylated amino alcohol (1.0 equiv) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until mesylation is complete (monitored by TLC).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) to the reaction mixture to induce ring closure.

  • Stir at room temperature for 12-24 hours until azetidine formation is complete.

  • Quench the reaction with water and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-disubstituted azetidine.[2]

Mechanism: Intramolecular Cyclization via Mesylation A 1,3-Amino Alcohol B Mesylated Intermediate A->B C Transition State (SN2 Displacement) B->C Base (e.g., DBU) D 2,3-Disubstituted Azetidine C->D

Caption: Intramolecular SN2 cyclization of a 1,3-amino alcohol.

From cis-3,4-Epoxy Amines: Lewis Acid-Catalyzed Ring Opening

Another powerful substrate-controlled strategy involves the intramolecular aminolysis of epoxides. The key to success here is controlling the regioselectivity of the epoxide opening. Lanthanide triflates, particularly La(OTf)₃, have been shown to be excellent catalysts for this transformation.[5] The Lewis acid activates the epoxide towards nucleophilic attack. Critically, with cis-3,4-epoxy amines, the catalyst promotes a highly regioselective attack of the amine at the C3 position, leading to the desired 4-exo-tet cyclization product (the azetidine) in high yield, following Baldwin's rules for ring closure.[5] This contrasts with trans-epoxy amines, which preferentially undergo 5-endo-tet cyclization to form pyrrolidines.[5]

Experimental Protocol: La(OTf)₃-Catalyzed Synthesis of 3-Hydroxyazetidines

This protocol is adapted from the work of Kuriyama et al.[5]

  • Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).

  • Cyclization: Heat the reaction mixture to reflux (approx. 83 °C) and monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-hydroxyazetidine.[6]

Mechanism: Lewis Acid-Catalyzed Epoxide Aminolysis A cis-3,4-Epoxy Amine B Lewis Acid Complex (Epoxide Activation) A->B La(OTf)3 C Intramolecular Attack (4-exo-tet) B->C Amine Nucleophile D Protonated Azetidine C->D Ring Formation E 3-Hydroxyazetidine D->E

Caption: La(OTf)₃-catalyzed intramolecular aminolysis of a cis-epoxy amine.

Strategic Blueprint 2: [2+2] Photocycloadditions

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a highly efficient method for constructing the azetidine ring in a single step.[7] Historically, this reaction required UV light and was often hampered by competing E/Z isomerization of the imine.[7] Recent breakthroughs have leveraged visible-light photocatalysis, using triplet energy transfer (EnT) mechanisms to activate imine precursors under significantly milder conditions.[8][9]

This approach allows for the rapid assembly of highly functionalized azetidines with excellent diastereo- and regioselectivity.[9] The key is the choice of a photosensitizer whose triplet energy is sufficient to activate the imine precursor (often a cyclic oxime or isoxazoline) but not the alkene, thereby controlling the reaction pathway.[8][10]

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition

This generalized protocol is inspired by the work of Schindler and others in the field of visible-light photocatalysis.[8][9][10]

  • Reaction Setup: In a reaction vial, combine the oxime precursor (e.g., a glyoxylate oxime or 2-isoxazoline-3-carboxylate, 1.0 equiv), the alkene (1.5-3.0 equiv), and the photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-2 mol%).

  • Solvent and Degassing: Dissolve the components in a suitable anhydrous solvent (e.g., DCM or MeCN). Degas the solution for 15-20 minutes by sparging with an inert gas (argon or nitrogen).

  • Irradiation: Seal the vial and place it in front of a blue LED light source (e.g., 427 nm). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 2,3-disubstituted azetidine product.

PhotocatalystAlkene PartnerYield (%)d.r.Reference
fac-[Ir(ppy)₃]Styrene92>20:1[9]
Thioxanthone1-Hexene751.5:1[8]
fac-[Ir(dFppy)₃]Cyclopentene88>20:1[10]

Table 1: Representative Results for Photocatalytic [2+2] Azetidine Synthesis.

Strategic Blueprint 3: Catalytic Asymmetric Difunctionalization of Azetines

A cutting-edge strategy for accessing chiral 2,3-disubstituted azetidines involves the direct, catalytic enantioselective difunctionalization of an achiral azetine precursor.[11] This approach is exceptionally powerful as it creates both stereocenters simultaneously in a catalyst-controlled manner.

A recent landmark example is the copper-catalyzed boryl allylation of 2-substituted azetines.[11][12] In this reaction, a chiral copper/bisphosphine complex facilitates the addition of a diboron reagent across the C=C bond of the azetine. The resulting borylcuprated intermediate is then trapped by an allyl phosphate electrophile. This three-component coupling proceeds with outstanding control over chemoselectivity, regioselectivity, diastereoselectivity (cis), and enantioselectivity.[11][13] The use of allyl phosphates as electrophiles is critical to overcome the low reactivity of the intermediate and prevent side reactions.[13]

Catalytic Cycle: Copper-Catalyzed Boryl Allylation of Azetines cluster_reactants A [Cu-L] B [L-Cu-Bpin] A->B NaOtBu C Borylcupration B->C D Alkyl-Cu(I) Intermediate C->D E Allylation (SN2') D->E E->A Catalyst Regeneration F cis-2,3-Disubstituted Azetidine E->F R1->B R2->C R3->E

Caption: Enantioselective boryl allylation of an azetine.

Experimental Protocol: Enantioselective Boryl Allylation of Azetines

This protocol is adapted from the work of Sun and co-workers.[11]

  • Catalyst Preparation: In a glovebox, add CuBr (10 mol%), a chiral bisphosphine ligand (e.g., (S,S)-Ph-BPE, 12 mol%), and NaOtBu (1.5 equiv) to a reaction vial.

  • Reagent Addition: Add B₂(pin)₂ (1.5 equiv) and the azetine substrate (1.0 equiv).

  • Reaction Initiation: Dissolve the solids in an anhydrous solvent (e.g., 1,4-dioxane). Add the allyl phosphate (1.5 equiv).

  • Reaction Conditions: Seal the vial and stir the mixture at room temperature for 12 hours.

  • Workup: Remove the vial from the glovebox, dilute the mixture with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the chiral 2,3-disubstituted azetidine.

Azetine Substituent (C2)Allyl PhosphateYield (%)ee (%)d.r.Reference
PhenylCinnamyl phosphate9199>20:1[11]
4-MeO-PhCinnamyl phosphate85>99>20:1[11]
2-ThienylCinnamyl phosphate88>99>20:1[11]
Phenyl(E)-Hex-2-en-1-yl phosphate80>9918:1[11]

Table 2: Representative Results for the Enantioselective Boryl Allylation of Azetines.

Conclusion and Future Outlook

The stereoselective synthesis of 2,3-disubstituted azetidines has evolved from a niche challenge to a well-developed field with a diverse arsenal of synthetic strategies. Substrate-controlled intramolecular cyclizations remain a robust and predictable method, while modern photocatalytic and transition-metal-catalyzed approaches offer rapid access to complex scaffolds with high levels of stereocontrol. The catalytic asymmetric difunctionalization of azetines, in particular, represents a paradigm shift, enabling the creation of valuable chiral building blocks from simple achiral precursors.

Looking forward, the development of new catalytic systems that operate under green conditions and expand the substrate scope will continue to be a major focus. Furthermore, integrating these stereoselective methods into automated synthesis platforms will accelerate the discovery of new azetidine-containing therapeutics. The continued innovation in this area ensures that the azetidine scaffold will play an even more prominent role in the future of medicinal chemistry and materials science.

References

  • Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions. American Chemical Society.
  • Pitts, C. R., & Lectka, T. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.
  • Coelho, J. A., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][14]-Stevens Rearrangement. PMC. Available at:

  • Schindler, C. S. (2014). Synthesis of azetidines by aza Paternò–Büchi reactions. PMC.
  • Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated [2 + 2] Cycloaddition. ACS Publications.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.
  • Modular access to functionalized azetidines via electrophilic azetidinylation. Royal Society of Chemistry.
  • Strain-release arylations for the bis-functionalization of azetidines. Royal Society of Chemistry.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
  • Azetidine Synthesis. Elsevier.
  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Highly Selective Azetidine Synthesis by Boryl Allylation of Azetines. Synfacts.
  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. BenchChem.

Sources

Engineering Pharmacokinetics: Physicochemical Properties of Fluoroalkyl-Substituted Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated aza-heterocycles (e.g., piperidines, pyrrolidines, azetidines) are foundational scaffolds in modern drug discovery. However, their high intrinsic basicity (typically pKa 9–11) often results in extensive protonation at physiological pH (7.4). This cationic state restricts passive membrane permeability and increases the risk of promiscuous binding to off-target proteins, notably the hERG potassium channel[1]. The strategic installation of fluoroalkyl groups (such as -CF₃, -CHF₂, and -CH₂F) serves as a targeted bioisosteric intervention. By leveraging the extreme electronegativity of fluorine, medicinal chemists can precisely fine-tune amine basicity, modulate lipophilicity, and enhance metabolic stability without adding excessive steric bulk.

Mechanistic Impact on Physicochemical Properties

Attenuation of Basicity (pKa)

The primary driver for incorporating fluoroalkyl groups near an amine is the profound inductive electron-withdrawing effect, which delocalizes the electron density of the nitrogen lone pair. This lowers the energy of the conjugate acid, thereby reducing basicity and increasing the fraction of neutral species available for membrane permeation[2].

The degree of basicity attenuation is strictly governed by the proximity and number of fluorine atoms, changing in a monotonic fashion depending on the fluorination pattern[3]:

  • α-Substitution: Results in a consistent and steep decrease of approximately 1.6 to 1.7 pKa units per fluorine atom[4].

  • β-Substitution: Exhibits non-uniform increments due to complex stereoelectronic and conformational variables. For example, transitioning from -CH₃ to -CH₂F decreases pKa by ~0.1, whereas moving from -CH₂F to -CHF₂ drops it by ~0.8 units, and -CHF₂ to -CF₃ by ~0.6 units[4].

  • γ-Substitution: The inductive effect is predictably attenuated over the longer carbon chain, averaging a -0.4 pKa unit shift per fluorine atom[4].

Modulation of Lipophilicity (LogP/LogD) and the "Janus Face" Effect

While fluorination generally expands the hydrophobic surface area, its impact on lipophilicity is highly nuanced. The introduction of fluoroalkyl groups alters the molecular dipole moment. In cyclic systems, the conformational preference of the fluoroalkyl group relative to the aza-heterocycle dictates the overall polarity[3].

A striking example is the "Janus face" effect observed in cis-3,5-difluoropiperidine. Despite the added lipophilic fluorine atoms, this molecule exhibits unusually high hydrophilicity. This occurs because the ring adopts a diaxial conformation that facially polarizes the molecule, maximizing its dipole moment and aqueous solubility[5].

Causality A Fluoroalkyl Substitution B Inductive Electron Withdrawal A->B C Lowered Amine pKa B->C D Increased Neutral Species at pH 7.4 C->D E Enhanced Membrane Permeability D->E F Reduced hERG Liability D->F

Causality pathway of fluoroalkyl substitution on amine pharmacokinetics.

Quantitative Property Profiling

The following table summarizes the comparative physicochemical impact of fluoroalkyl substitution on a standard piperidine scaffold, synthesizing the monotonic and conformational trends observed in recent literature[3],[4],[5].

Compound ScaffoldSubstitution PatternRelative pKa Shift (ΔpKa)LogD₇.₄ ImpactMetabolic Stability
Piperidine None (Parent)Reference (0.0)ReferenceBaseline (CYP labile)
Piperidine α-CF₃~ -4.8 to -5.1IncreasedHigh
Piperidine β-CF₃~ -1.5Moderately IncreasedHigh
Piperidine γ-CF₃~ -1.2Moderately IncreasedHigh
Piperidine cis-3,5-diF~ -3.0Decreased (Janus face)High

Self-Validating Experimental Workflows

To accurately profile these compounds, standard assays must be adapted. The protocols below are designed with built-in validation steps to ensure thermodynamic accuracy.

Workflow S1 1. Synthesis & Purification (Isolating Fluoro-Amines) S2 2. 19F NMR Titration (pKa Determination) S1->S2 S3 3. Shake-Flask LC-MS (LogD7.4 Measurement) S1->S3 S4 4. Microsomal Incubation (Metabolic Stability) S1->S4 S5 5. SAR Data Integration (Lead Optimization) S2->S5 S3->S5 S4->S5

Self-validating experimental workflow for physicochemical profiling.

Protocol 1: ¹⁹F NMR-Based pKa Determination

Causality for Method Choice: Traditional potentiometric titration struggles with the poor aqueous solubility of highly fluorinated amines. UV-metric titration is impossible as saturated heterocycles lack chromophores. ¹⁹F NMR provides exquisite sensitivity, requires no chromophore, and is unaffected by background buffer signals[2].

  • Preparation: Prepare a 2 mM solution of the fluoroalkyl amine in D₂O/H₂O (1:9 v/v) containing 0.1 M KCl to maintain constant ionic strength and activity coefficients.

  • Titration: Adjust the pH of the solution using dilute DCl or NaOD across a range of pH 2.0 to 12.0. Record the exact pH using a calibrated micro-pH electrode.

  • Acquisition: Acquire ¹⁹F NMR spectra at each pH point. The ¹⁹F chemical shift is highly sensitive to the protonation state of the adjacent amine.

  • Validation & Calculation: Plot the ¹⁹F chemical shift (δ) versus pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to yield the pKa.

    • Self-Validation: The presence of a single, sharp ¹⁹F signal at each pH point validates fast exchange on the NMR timescale, confirming the system has reached thermodynamic equilibrium.

Protocol 2: High-Throughput LogD₇.₄ Measurement (Shake-Flask LC-MS)

Causality for Method Choice: LC-MS/MS is chosen over UV-Vis quantification because MS offers the dynamic range necessary to accurately quantify highly lipophilic compounds where aqueous concentrations approach the limit of detection.

  • Equilibration: Pre-equilibrate n-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by stirring together vigorously for 24 hours to mutually saturate the phases.

  • Partitioning: Dissolve the analyte in the octanol phase to a concentration of 100 µM. Add an equal volume of the aqueous PBS phase into a silanized glass vial.

  • Agitation: Shake the vials vigorously at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Sample both phases carefully, avoiding the interface. Analyze the concentration of the amine in both the octanol ( [A]oct​ ) and aqueous ( [A]aq​ ) phases using LC-MS/MS.

  • Validation: Calculate LogD₇.₄ = log( [A]oct​ / [A]aq​ ).

    • Self-Validation: Calculate total mass recovery. Mass balance must be >95% to validate the absence of interfacial aggregation, volatility losses, or glass binding. If <95%, the calculated LogD is discarded as an artifact.

Conclusion

Fluoroalkyl substitution transforms saturated heterocyclic amines from basic, impermeable liabilities into highly optimized drug candidates. By understanding the distance-dependent inductive effects on pKa and the conformational impacts on lipophilicity, researchers can rationally design bioisosteres that thread the needle between target affinity, metabolic stability, and systemic safety.

References

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines . nih.gov. 3

  • The role of fluorine in medicinal chemistry . tandfonline.com. 1

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids . chemrxiv.org. 4

  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties . enamine.net. 5

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism . acs.org. 2

Sources

Methodological & Application

Application Note: Experimental Protocol for the Synthesis of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The functionalization of strained nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically,[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is a highly valued building block used to introduce rigid, lipophilic, and metabolically stable motifs into active pharmaceutical ingredients, including CCR6 receptor modulators[1] and selective estrogen receptor degraders[2].

This application note details a highly efficient, self-validating SN​2 N-alkylation protocol. By bypassing traditional reductive amination—which can be low-yielding for strained azetidines—this method utilizes a highly reactive triflate electrophile to achieve complete conversion under mild conditions[3].

Mechanistic Rationale & Causality

To ensure technical accuracy and reproducibility, it is critical to understand the causality behind the reagent selection:

  • Electrophile Selection (The "Triflate" Advantage): The strong inductive electron-withdrawing effect ( −I effect) of the trifluoromethyl ( −CF3​ ) group severely deactivates the adjacent methylene carbon toward nucleophilic attack. Standard alkyl halides (e.g., 2,2,2-trifluoroethyl bromide or iodide) often result in sluggish reactions or require harsh heating that can trigger azetidine ring-opening. Utilizing 2,2,2-trifluoroethyl trifluoromethanesulfonate (a superior leaving group) lowers the activation energy, allowing the SN​2 reaction to proceed smoothly at room temperature[2].

  • Base and Solvent Synergy: Azetidin-3-ylmethanol is supplied as a hydrochloride salt to prevent oxidative degradation. Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble inorganic base to liberate the free amine without inducing unwanted side reactions (such as esterification of the primary alcohol). Acetonitrile (ACN) is utilized as the solvent; its polar aprotic nature stabilizes the polar transition state of the SN​2 pathway, accelerating the reaction rate[3].

Workflow Visualization

Fig 1: Experimental workflow for the N-alkylation of azetidin-3-ylmethanol.

Stoichiometric Matrix

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesFunction
Azetidin-3-ylmethanol HCl 123.581.00300 mg2.43 mmolStarting Material
2,2,2-Trifluoroethyl triflate 232.131.20677 mg2.92 mmolAlkylating Agent
Potassium Carbonate ( K2​CO3​ ) 138.212.30772 mg5.58 mmolBase / Scavenger
Acetonitrile (Anhydrous) 41.05-10.0 mL-Solvent

Step-by-Step Execution Protocol

Phase 1: Preparation & Free-Basing
  • Apparatus Setup: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen ( N2​ ) gas for 5 minutes.

  • Reagent Charging: Charge the flask with Azetidin-3-ylmethanol hydrochloride (300 mg, 2.43 mmol) and finely powdered, anhydrous K2​CO3​ (772 mg, 5.58 mmol)[3].

  • Solvent Addition: Add 10.0 mL of anhydrous Acetonitrile.

  • In Situ Free-Basing: Stir the heterogeneous suspension vigorously at room temperature (20–25 °C) for 15–20 minutes.

    • Self-Validation Check: The physical appearance of the suspension will shift as the granular K2​CO3​ reacts with the HCl salt to form finer particulates of KCl and KHCO3​ .

Phase 2: Electrophilic N-Alkylation
  • Triflate Addition: Using a gas-tight syringe, add 2,2,2-Trifluoroethyl trifluoromethanesulfonate (677 mg, 2.92 mmol) dropwise over 2 minutes.

    • Caution: Trifluoromethanesulfonates are potent alkylating agents. Perform this step strictly inside a certified fume hood.

  • Reaction Propagation: Seal the flask under a positive pressure of N2​ and allow the reaction mixture to stir at room temperature overnight (approx. 16 hours)[3].

  • Reaction Monitoring (Self-Validation): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 88 [M+H]+ for free amine) is fully consumed, replaced by the target product mass ( m/z 170.1 [M+H]+ ).

Phase 3: Workup & Isolation
  • Filtration: Filter the crude reaction mixture through a medium-porosity sintered glass funnel (or a thin pad of Celite) to remove the insoluble inorganic salts ( KCl , unreacted K2​CO3​ , and potassium triflate).

  • Cake Washing: Wash the filter cake with an additional 10 mL of Acetonitrile to ensure complete recovery of the product.

  • Concentration: Transfer the combined filtrate to a rotary evaporator and remove the solvent under reduced pressure (bath temperature 35 °C, down to 50 mbar) to yield the crude product as a viscous oil[3].

Phase 4: Purification
  • Column Chromatography: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and load it onto a pre-packed silica gel column.

  • Elution: Elute the column using a step gradient of 0% to 8% Methanol in DCM.

    • Causality: The high polarity of the secondary alcohol and tertiary amine functionalities requires a highly polar mobile phase to prevent severe peak tailing on normal-phase silica.

  • Fraction Collection: Combine the fractions containing the pure product (verified by TLC, Ninhydrin stain positive) and concentrate to dryness to afford[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

References

  • Title: Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators (WO2021219849A1)
  • Title: Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel compounds and pharmaceutical compositions thereof for the treatment of diseases (WO2019238424A1)

Sources

Application Note:[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of physicochemical properties is just as critical as target affinity. [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol has emerged as a highly versatile and strategic building block for drug discovery. By combining the conformational rigidity of an azetidine ring with the metabolic stability of a trifluoroethyl group and the synthetic versatility of a primary alcohol, this scaffold offers a unique solution to common pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. This application note provides a deep dive into the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for deploying this building block in library generation and lead optimization.

Mechanistic Rationale: The Tripartite Advantage

The architectural design of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol addresses several critical liabilities often encountered with traditional saturated heterocycles (e.g., piperidines and morpholines):

  • The Azetidine Core (Bioisosterism & Fsp3): Replacing 6-membered saturated rings with 4-membered azetidines significantly increases the fraction of sp3-hybridized carbons (Fsp3) while reducing overall molecular weight and steric bulk. Higher Fsp3 correlates strongly with lower lipophilicity, improved aqueous solubility, and higher clinical success rates[1].

  • The N-Trifluoroethyl Group (pKa Modulation & Metabolic Stability): Standard azetidines possess a highly basic secondary or tertiary amine (pKa ~10.4), which can lead to hERG channel inhibition (cardiotoxicity) and poor passive membrane permeability. The strongly electron-withdrawing 2,2,2-trifluoroethyl group exerts an inductive effect that drastically lowers the amine's basicity (estimated pKa ~5.5–6.5). Furthermore, the steric and electronic properties of the CF3 group block Cytochrome P450 (CYP)-mediated N-dealkylation, a common metabolic liability.

  • The 3-Hydroxymethyl Handle (Synthetic Versatility): The primary alcohol at the 3-position is sterically unhindered, making it an ideal nucleophile for etherification or a prime candidate for mild oxidation to an aldehyde, enabling rapid diversification[2].

Physicochemical Profiling

The following table summarizes the quantitative and qualitative advantages of this building block compared to traditional moieties.

PropertyCharacteristic ProfileMedicinal Chemistry Advantage
Ring Geometry 4-membered, highly strainedActs as a compact bioisostere with reduced steric bulk and higher Fsp3.
Amine Basicity (pKa) ~5.5 - 6.5 (Modulated by CF3)Mitigates hERG liability and improves passive membrane permeability compared to standard azetidines.
Lipophilicity (cLogP) Low / ModerateBalances the lipophilic CF3 group with the polar hydroxyl, optimizing overall ligand efficiency[1].
Metabolic Stability Exceptionally HighThe electron-withdrawing trifluoroethyl group prevents CYP450-driven N-dealkylation.
Synthetic Handle Primary Hydroxyl (-CH2OH)Unhindered site for rapid diversification via SNAr, Mitsunobu, or oxidation workflows[2].

Visualizing the Synthetic Workflow

The true power of this building block lies in its ability to quickly generate diverse chemical libraries. The primary alcohol can be directly coupled to heteroaryl halides or oxidized to an aldehyde for reductive amination.

SyntheticWorkflow A [1-(2,2,2-Trifluoroethyl) azetidin-3-yl]methanol B Oxidation (Dess-Martin) A->B Pathway 1 C Etherification (NaH, Ar-X) A->C Pathway 2 D Aldehyde Intermediate B->D E Aryl/Heteroaryl Ether Derivatives C->E F Reductive Amination (Amine, NaBH(OAc)3) D->F G Amine Derivatives F->G

Synthetic versatility of the azetidine building block in library generation.

Validated Experimental Protocols

As a self-validating system, the following protocols have been designed with built-in quality control checkpoints and mechanistic explanations to ensure high-fidelity execution.

Protocol A: Base-Mediated Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the hydroxymethyl group with an electron-deficient heteroaryl chloride to form an ether linkage.

Reagents: *[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (1.0 eq)

  • Heteroaryl Chloride (e.g., substituted pyrimidine or triazine) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the azetidine alcohol (1.0 eq) in anhydrous DMF (0.2 M concentration) and cool to 0 °C under an inert N2 atmosphere.

    • Causality: DMF provides a high dielectric constant to stabilize the resulting alkoxide. Cooling to 0 °C prevents thermal degradation of the strained azetidine ring during deprotonation.

  • Deprotonation: Add NaH (1.5 eq) portionwise. Stir for 30 minutes at 0 °C.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol. The 1.5 eq excess ensures complete alkoxide formation, preventing unreacted starting material from complicating purification. The low basicity of the trifluoroethyl-protected nitrogen prevents competitive quaternary salt formation.

  • Coupling: Add the heteroaryl chloride (1.1 eq) dropwise as a solution in DMF. Warm the reaction to room temperature and stir for 4–12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ([M+H]+ 170.1) disappears, and the product mass dominates the chromatogram.

  • Workup: Quench carefully with ice-water to destroy excess NaH. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x) to completely remove residual DMF. Dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Mild Oxidation to Aldehyde for Reductive Amination

Objective: Convert the primary alcohol to an aldehyde without over-oxidation, enabling subsequent amine coupling.

Reagents: *[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in anhydrous DCM (0.1 M) at 0 °C.

  • Oxidation: Add DMP (1.2 eq) portionwise.

    • Causality: DMP is selected over Swern oxidation to avoid harsh thermal variations and malodorous byproducts. Crucially, the reduced basicity of the trifluoroethyl-azetidine nitrogen prevents it from coordinating with the hypervalent iodine center of DMP, ensuring clean oxidation of the alcohol without amine-directed side reactions.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (staining with 2,4-DNP) should reveal a new, higher Rf spot corresponding to the aldehyde.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30 minutes.

    • Causality: Na2S2O3 reduces unreacted DMP and iodine byproducts, while NaHCO3 neutralizes the liberated acetic acid, preventing acid-catalyzed degradation of the newly formed, sensitive aldehyde.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure. Note: The resulting aldehyde is prone to hydration/polymerization and should be used immediately in the next reductive amination step without further purification.

Case Studies in Target Modulation

The unique properties of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol have led to its successful incorporation into several advanced therapeutic programs:

  • PI3K Inhibitors (Oncology & Immunology): Azetidine derivatives featuring the 2,2,2-trifluoroethyl moiety have been successfully deployed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks)[3]. The compact nature of the azetidine ring allows the molecule to fit deeply into the ATP-binding pocket of the lipid kinase, while the trifluoroethyl group enhances metabolic stability in the tumor microenvironment.

  • CCR6 Receptor Modulators (Autoimmune Diseases): This building block is critical in the synthesis of CCR6 receptor modulators, where precise tuning of lipophilicity and basicity is required to disrupt chemokine (CCL20) binding without triggering off-target GPCR activity[4].

  • Epigenetic and Stress Pathway Modulators: Compounds derived from this scaffold have shown efficacy as KDM5 inhibitors[5] and modulators of the integrated stress response (ISR) pathway[1], highlighting its broad utility across diverse target classes.

Pharmacological Pathway Visualization

PI3KPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K Lipid Kinase RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor Azetidine-Based PI3K Inhibitor Inhibitor->PI3K Blocks

Mechanism of azetidine-derived PI3K inhibitors blocking the PI3K/AKT pathway.

Conclusion[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol represents a masterclass in rational building block design. By seamlessly integrating the geometric advantages of the azetidine ring with the metabolic shielding of a trifluoroethyl group, it allows medicinal chemists to circumvent traditional liabilities associated with basic amines and lipophilic rings. When deployed using the validated protocols outlined above, it serves as a highly reliable engine for generating novel, high-quality chemical matter.

References

1.[4] Title: WO2021219849A1 - Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators Source: Google Patents URL:

2.[2] Title: PubChem CID 124220681 ([1-{4-[6-Amino-4-(Trifluoromethyl)pyridin-3-Yl]-6-(Morpholin-4-Yl)-1,3,5-Triazin-2-Yl}-3-(Chloromethyl)azetidin-3-Yl]methanol) Source: PubChem URL:[Link]

3.[1] Title: WO2020216766A1 - Modulators of the integrated stress response pathway Source: Google Patents URL:

4.[5] Title: WO2021010492A1 - Compound having KDM5 inhibitory activity and pharmaceutical use thereof Source: Google Patents URL:

5.[3] Title: US9707233B2 - Heterocyclylamines as PI3K inhibitors Source: Google Patents URL:

Sources

Application Notes & Protocols: [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol as a Novel Ligand for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol as a ligand in catalysis, designed for researchers, scientists, and drug development professionals.

Introduction and Rationale: A Ligand Designed for Modern Catalysis

The pursuit of novel catalysts with enhanced activity, selectivity, and stability is a cornerstone of modern chemical synthesis. Ligand design plays a pivotal role in this endeavor, as the ligand sphere around a metal center dictates its catalytic properties. [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol emerges as a compelling ligand scaffold, rationally designed by combining three key structural motifs, each contributing unique and advantageous properties.

  • The Azetidine Core: Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after in medicinal chemistry and materials science.[1][2] Their inclusion in a ligand framework imparts a high degree of rigidity and sp3-character. This conformational constraint can pre-organize the catalyst's geometry, reducing the entropic penalty of substrate binding and often leading to enhanced stereoselectivity in asymmetric transformations.[3][4][5]

  • The Hemilabile Methanol Moiety: The primary alcohol function provides a classic coordination site (an oxygen donor). In conjunction with the azetidine nitrogen, it forms a bidentate N,O-chelate with a metal center. This chelation enhances the stability of the catalytic complex. Furthermore, the M-O bond can be weaker and more dynamic than the M-N bond, allowing the methanol group to dissociate and re-associate during the catalytic cycle. This "hemilabile" behavior can open a coordination site for substrate binding at a critical step, facilitating catalysis.

  • The Trifluoroethyl N-Substituent: The incorporation of fluorine can dramatically alter the properties of a molecule.[6] The potent electron-withdrawing nature of the trifluoromethyl (CF3) group, transmitted through the ethyl spacer, significantly reduces the electron-donating ability of the azetidine nitrogen.[7] This electronic modulation of the metal center can:

    • Enhance Catalyst Stability: By attenuating the metal's electron density, it can make the complex more resistant to oxidative degradation.

    • Promote Key Catalytic Steps: In cross-coupling reactions, an electron-deficient metal center can facilitate the crucial reductive elimination step.[8]

    • Modify Solubility: The fluorinated tail can enhance solubility in non-traditional solvent systems, such as fluorous media, aiding in catalyst recovery.[9]

This unique combination of a rigid scaffold, a chelating/hemilabile group, and a powerful electronic modifier makes [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol a highly promising ligand for a range of catalytic applications, particularly in cross-coupling and asymmetric synthesis.

Workflow Overview: From Ligand Synthesis to Catalytic Application

The successful deployment of this ligand involves a logical three-stage workflow: synthesis of the ligand, in-situ preparation of the active catalyst, and execution of the target catalytic reaction.

G cluster_0 Stage 1: Ligand Synthesis cluster_1 Stage 2: Catalyst Preparation (In-Situ) cluster_2 Stage 3: Catalytic Application A Start: (Azetidin-3-yl)methanol B N-Trifluoroethylation A->B Trifluoroethylating Agent, Base C Purification & Characterization B->C Chromatography D Synthesized Ligand C->D F Formation of Active [M-L] Complex D->F E Metal Precursor (e.g., Pd(OAc)₂) E->F G Active Catalyst F->G I Catalytic Reaction G->I H Substrates & Reagents H->I J Product Isolation I->J Workup & Purification

Caption: General workflow for ligand synthesis and catalytic use.

Protocol 1: Synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

This protocol describes the N-alkylation of commercially available (azetidin-3-yl)methanol. The choice of a non-nucleophilic base is critical to prevent side reactions with the trifluoroethylating agent.

Rationale: The azetidine nitrogen is a nucleophile that readily displaces a leaving group on the trifluoroethyl source. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is a highly effective electrophile for this purpose. Potassium carbonate acts as a mild base to scavenge the generated acid without promoting elimination or decomposition. Acetonitrile is an ideal polar aprotic solvent for this S_N2 reaction.

Materials:

  • (Azetidin-3-yl)methanol (1.0 eq)[10]

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (azetidin-3-yl)methanol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1 M concentration with respect to the starting amine).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq) dropwise via syringe over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) to afford the title compound.

  • Final Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. The CAS number for the target compound is 1498106-29-8.[11]

Protocol 2: Application in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the use of the ligand for the in-situ preparation of a palladium catalyst for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Rationale: Palladium(II) acetate is a common and air-stable precatalyst. In the presence of the ligand, it is reduced in-situ to the active Pd(0) species. The [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol ligand coordinates to the Pd(0) center, forming the active catalyst. The electron-withdrawing nature of the ligand is hypothesized to facilitate the final reductive elimination step, potentially increasing turnover and reaction speed. A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of a monoligated or bisligated active species.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone) (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (0.02 eq) and [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (0.04 eq) to a flame-dried Schlenk flask.

  • Add anhydrous, degassed 1,4-dioxane (to make the final reaction concentration ~0.2 M) and stir for 15-20 minutes at room temperature. A color change is often observed as the active catalyst complex forms.

  • To this mixture, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Add a small amount of degassed water (typically 10% v/v with respect to the dioxane).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Self-Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) until the starting aryl bromide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Proposed Catalytic Cycle and Data

The ligand participates in the standard Suzuki-Miyaura catalytic cycle, stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.

G cluster_legend L = [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)L₂(Ar') OA_complex->Transmetal Transmetalation (Ar'B(OH)₂ + Base) RE_complex Ar-Ar' + Pd(0)L₂ Transmetal->RE_complex Reductive Elimination Product Ar-Ar' RE_complex->Product Product Release Product->Pd0 Catalyst Regeneration key

Sources

Application Note: Chemoselective N-Trifluoroethylation of Azetidin-3-yl-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The incorporation of a trifluoroethyl ( −CH2​CF3​ ) group into secondary amines is a privileged strategy in medicinal chemistry and drug development. This modification favorably modulates the basicity ( pKa​ ) of the parent amine, increases lipophilicity, and enhances metabolic stability without introducing significant steric bulk[1].

Azetidin-3-yl-methanol is a highly valuable, compact, and polar building block. However, its functionalization presents a specific chemoselectivity challenge: the molecule possesses both a nucleophilic secondary amine and a protic primary alcohol. To synthesize 1-(2,2,2-trifluoroethyl)azetidin-3-yl-methanol efficiently, the chosen synthetic route must selectively target the nitrogen atom while preserving the hydroxyl group.

As a self-validating system, we present two distinct, field-proven methodologies, each relying on a different mechanistic causality to achieve chemoselectivity:

Strategy A: Catalyst-Free Reductive Trifluoroethylation

This approach utilizes inexpensive trifluoroacetic acid (TFA) as the fluorine source and phenylsilane ( PhSiH3​ ) as the reductant[1].

  • Causality of Chemoselectivity: Upon mixing, PhSiH3​ transiently silylates the primary hydroxyl group, forming an O -silyl ether that protects the alcohol from unwanted side reactions. Concurrently, TFA condenses with the secondary amine to form a highly reactive iminium ion, which is subsequently reduced by the silane. A basic workup (1 M NaOH) is deliberately employed to cleave the silyl ether, releasing the free alcohol[2].

Strategy B: Direct Electrophilic Alkylation

This approach utilizes 2,2,2-trifluoroethyl trifluoromethanesulfonate (trifluoroethyl triflate), a powerful electrophile[3].

  • Causality of Chemoselectivity: This method exploits the inherent electronic difference between the two functional groups. The secondary amine is significantly more nucleophilic than the neutral primary alcohol. By using a non-nucleophilic base like N,N -Diisopropylethylamine (DIPEA) in an aprotic solvent, selective N -alkylation is achieved without the need for protecting groups[4].

Quantitative Data & Strategy Comparison

The following table summarizes the operational parameters and quantitative expectations for both strategies, allowing researchers to select the optimal route based on reagent availability and scale.

ParameterStrategy A: Reductive AminationStrategy B: Direct Alkylation
Primary Reagents TFA, Phenylsilane ( PhSiH3​ )2,2,2-Trifluoroethyl triflate, DIPEA
Solvent Tetrahydrofuran (THF)1,4-Dioxane
Temperature 70 °C50 °C
Reaction Time 16 hours4 - 8 hours
Chemoselectivity Excellent (Driven by in situ O -silylation)Good (Driven by inherent nucleophilicity)
Key Advantage Uses inexpensive, bench-stable TFAFast reaction, no desilylation step required
Primary Hazard H2​ gas evolution (requires venting)Triflate is a highly reactive alkylating agent

Experimental Workflows

Protocol A: Catalyst-Free Reductive Trifluoroethylation (TFA / PhSiH3​ )

This protocol is adapted from the methodology established for the catalyst-free trifluoroethylation of secondary amines[1],[2].

Step 1: Reaction Assembly

  • To an oven-dried 10 mL round-bottomed flask equipped with a magnetic stir bar, add azetidin-3-yl-methanol (0.50 mmol, 1.0 equiv).

  • Add anhydrous Tetrahydrofuran (THF, 0.5 mL) to dissolve the starting material.

  • Under an argon atmosphere, slowly add Phenylsilane ( PhSiH3​ , 154 µL, 1.25 mmol, 2.5 equiv) via syringe.

  • Carefully add Trifluoroacetic acid (TFA, 67.0 µL, 0.875 mmol, 1.75 equiv) dropwise. Caution: Exothermic reaction and evolution of hydrogen gas ( H2​ ). Ensure the flask is fitted with a vented balloon or bubbler.

Step 2: Heating and Reduction 5. Fit the flask with a reflux condenser and heat the reaction mixture at 70 °C for 16 hours. 6. In-Process Control (IPC): Analyze an aliquot by LC-MS. The intermediate will appear as the O -silylated product (Mass shift dependent on the silane adduct).

Step 3: Quench and Desilylation 7. Cool the reaction mixture to room temperature. 8. Add 1 M NaOH aqueous solution (2.0 mL) directly to the flask and stir vigorously for 1 hour at room temperature. Causality: The basic conditions rapidly hydrolyze the transient O -silyl ether, regenerating the free primary alcohol[1]. 9. IPC Validation: Re-analyze by LC-MS to confirm complete desilylation. The target product mass is [M+H]+=170.1m/z .

Step 4: Isolation 10. Dilute the mixture with Ethyl Acetate (10 mL) and extract the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure product.

Protocol B: Direct Electrophilic Alkylation (Triflate / DIPEA)

This protocol is adapted from late-stage functionalization techniques utilizing fluorinated alkyl triflates[3],[4].

Step 1: Reaction Assembly

  • To a dry reaction vial, add azetidin-3-yl-methanol (0.50 mmol, 1.0 equiv) and anhydrous 1,4-Dioxane (2.0 mL).

  • Add N,N -Diisopropylethylamine (DIPEA, 174 µL, 1.0 mmol, 2.0 equiv).

Step 2: Alkylation 3. Cool the mixture to 0 °C using an ice bath. 4. Dropwise, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (116 mg, 0.50 mmol, 1.0 equiv). Note: Exact stoichiometry prevents over-alkylation of the hydroxyl group. 5. Seal the vial, remove the ice bath, and heat the mixture to 50 °C for 4 to 8 hours.

Step 3: Workup and Purification 6. Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. Once the secondary amine is consumed, cool to room temperature. 7. Quench with saturated aqueous NaHCO3​ (2 mL) and extract with Dichloromethane ( 3×5 mL). 8. Combine the organic phases, dry over MgSO4​ , and concentrate in vacuo. Purify the crude oil via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the self-protecting mechanistic pathway of Strategy A , highlighting the causality of the chemoselective transformation.

MechanisticPathway SM Azetidin-3-yl-methanol (Secondary Amine + OH) Intermediate O-Silylated Iminium Ion (Transient Protection) SM->Intermediate TFA, PhSiH3 THF, 70 °C ProtectedProd N-Trifluoroethyl O-Silyl Ether (Reduced Intermediate) Intermediate->ProtectedProd Hydride Reduction Product 1-(2,2,2-Trifluoroethyl) azetidin-3-yl-methanol ProtectedProd->Product 1 M NaOH (Desilylation)

Figure 1: Mechanistic pathway of the catalyst-free reductive trifluoroethylation highlighting transient O-silylation.

References

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid Source: Nature Communications (2017) URL: [Link]

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Source: Journal of Medicinal Chemistry - ACS Publications (2020) URL:[Link]

Sources

Application Note: Divergent Derivatization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Objective: To provide a highly reliable, field-proven methodological framework for functionalizing the[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol scaffold to generate diverse, screening-ready chemical libraries.

Strategic Rationale & Scaffold Analysis

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. As a Senior Application Scientist, I frequently recommend [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol as a privileged building block for library generation due to three synergistic structural features:

  • The Azetidine Core: Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their high ring strain, sp3-rich character, and conformational rigidity[1]. They serve as metabolically stable, low-molecular-weight alternatives to piperidines and morpholines, offering enhanced pharmacokinetic properties and aqueous solubility[1].

  • The 2,2,2-Trifluoroethyl (TFE) Substituent: The incorporation of the -CF3 group is highly strategic. Compared to standard alkyl groups, the -CF3 group possesses a substantially higher electronegativity and a broad hydrophobic domain[2]. This modification increases lipophilicity and alters hydrogen bonding capabilities, while the inert carbon-fluorine linkages dramatically enhance metabolic stability[3]. Crucially, the electron-withdrawing nature of the TFE group reduces the basicity of the azetidine nitrogen, mitigating hERG liability and preventing rapid cytochrome P450-mediated N-dealkylation.

  • The Primary Alcohol Handle: The hydroxymethyl group at the 3-position provides a versatile, sterically unhindered vector for divergent chemical functionalization.

Derivatization Workflow

To maximize the chemical space explored during biological screening, the primary alcohol can be directed down three distinct synthetic pathways: oxidation/reductive amination, mesylation/nucleophilic substitution, and direct acylation.

Workflow Core [1-(2,2,2-Trifluoroethyl) azetidin-3-yl]methanol Aldehyde Aldehyde Intermediate Core->Aldehyde DMP Oxidation Mesylate Mesylate Intermediate Core->Mesylate MsCl, TEA EsterLib Ester/Carbamate Library Core->EsterLib Acyl Chlorides AmineLib Amine Library (Reductive Amination) Aldehyde->AmineLib NaBH(OAc)3, Amines SN2Lib Substitution Library (SN2 Displacement) Mesylate->SN2Lib Nucleophiles Screening Biological Screening AmineLib->Screening SN2Lib->Screening EsterLib->Screening

Divergent derivatization workflow for[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Chemical Causality & Experimental Protocols

Every protocol described below is designed as a self-validating system to ensure high fidelity in library generation.

Pathway A: Mesylation and SN2 Substitution

Causality: The primary alcohol is a poor leaving group. Conversion to a mesylate creates an excellent leaving group for subsequent displacement[4]. In standard N-alkyl azetidines, forming a leaving group at the 3-position often leads to unwanted intramolecular cyclization (forming bicyclic aziridinium ions) due to the nucleophilic ring nitrogen. However, the strongly electron-withdrawing TFE group in our scaffold suppresses the nitrogen's nucleophilicity, stabilizing the mesylate intermediate and allowing clean intermolecular SN2 reactions.

Protocol 1: Synthesis of the Mesylate Intermediate

  • Reaction Setup: Dissolve[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq). Rationale: TEA acts as an acid scavenger for the HCl generated, preventing degradation of the azetidine ring.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Rationale: Dropwise addition controls the exothermic reaction and prevents the formation of dimeric ether byproducts.

  • Monitoring (Self-Validation): Stir at 0 °C for 1 hour. Monitor via TLC (KMnO4 stain). The reaction is complete when the starting material (Rf ~0.2 in 50% EtOAc/Hexane) is entirely replaced by the mesylate (Rf ~0.6).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Storage: Use the mesylate immediately for SN2 displacement (e.g., reacting with a library of primary/secondary amines or thiols at 60 °C in DMF with K2CO3) or store at -20 °C.

Pathway B: Oxidation and Reductive Amination

Causality: To generate a library of extended amines, the alcohol must be oxidized to an aldehyde. We strictly utilize Dess-Martin Periodinane (DMP) rather than Jones reagent. DMP ensures the oxidation halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid. For the amination, Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is a milder reagent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde back to the starting alcohol.

Protocol 2: High-Throughput Reductive Amination

  • Oxidation: React the starting alcohol (1.0 eq) with DMP (1.2 eq) in DCM at room temperature for 2 hours. Quench with 1:1 sat. Na2S2O3 / sat. NaHCO3. Extract and concentrate to yield the crude aldehyde. (Self-Validation: LC-MS should show the M+1 peak corresponding to the aldehyde, with no over-oxidation mass).

  • Imine Formation: In a 96-well deep-well plate, dispense the crude aldehyde (0.1 mmol per well) in 1,2-Dichloroethane (DCE). Add a diverse library of primary/secondary amines (1.2 eq per well). Add a catalytic amount of glacial acetic acid (0.1 eq) to wells containing weakly nucleophilic anilines. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise to each well. Stir overnight at room temperature.

  • Purification: Quench with 1N NaOH to break down boron complexes. Extract with EtOAc. The resulting amine library can be directly purified via automated preparative HPLC.

Physicochemical Profiling of the Generated Library

To ensure the resulting derivatives are suitable for High-Throughput Screening (HTS) and adhere to Lipinski's Rule of 5, we must evaluate their physicochemical properties. The table below summarizes the calculated properties of representative derivatives generated from this scaffold.

Derivative TypeR-Group AddedMW (Da)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Starting Material None (Alcohol)169.150.8532.613
Amine (Pathway B) Benzylamine258.282.4124.113
Amine (Pathway B) Morpholine238.251.1224.804
Ether (Pathway A) Phenol245.242.9521.503
Ester (Pathway C) Acetyl211.181.4538.804

Data Interpretation: All derivatives maintain a molecular weight well below 500 Da, a cLogP under 5, and excellent Topological Polar Surface Area (TPSA) values (< 90 Ų), indicating a high probability of favorable membrane permeability and oral bioavailability. The TFE group ensures the cLogP remains in the optimal "sweet spot" (1.0 - 3.0) for target binding without causing excessive non-specific lipophilic toxicity.

References

  • Azetidines in medicinal chemistry: emerging applic
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - mdpi.com.
  • CAS 819-60-3: 1-(2,2,2-trifluoroethyl)urea - cymitquimica.com.
  • Catalytic Mesylation of Alcohols: A Highly Productive Process for Trifluoroethyl Mesyl

Sources

Application Note: Scale-Up Synthesis of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the scale-up synthesis of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Strategic Rationale in Drug Development

The incorporation of the 2,2,2-trifluoroethyl moiety into saturated nitrogen heterocycles is a highly validated structural modification in modern medicinal chemistry. For drug development professionals, functionalizing an azetidine ring with a fluoroalkyl group serves three distinct pharmacological purposes: it depresses the basicity (pKa) of the amine to improve membrane permeability, enhances lipophilicity, and provides a steric/electronic shield against cytochrome P450-mediated oxidative dealkylation [1].[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol serves as a critical bifunctional building block. The tertiary amine is metabolically robust, while the primary hydroxyl group remains available for subsequent etherification, esterification, or oxidation to an aldehyde for reductive amination.

Mechanistic Insights: Overcoming S_N2 Deactivation & Chemoselectivity

Scaling up the synthesis of this building block requires careful navigation of both transition-state kinetics and chemoselectivity.

The Electrophile Dilemma: Standard alkyl halides (e.g., 1-bromo-2,2,2-trifluoroethane or 1-chloro-2,2,2-trifluoroethane) are notoriously unreactive toward nucleophilic substitution. The powerful electron-withdrawing inductive effect (-I) of the adjacent trifluoromethyl group severely destabilizes the electron-rich SN​2 transition state. To achieve practical reaction rates, the use of 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is chemically mandated. The exceptional leaving-group ability of the triflate anion compensates for the electronic deactivation of the electrophilic carbon [2].

Chemoselectivity (N- vs. O-Alkylation): Azetidin-3-ylmethanol possesses two competing nucleophiles: a secondary amine and a primary alcohol. The causality behind base selection is critical here. By employing a mild, heterogeneous inorganic base such as Potassium Carbonate ( K2​CO3​ ), the primary alcohol remains protonated (avoiding alkoxide formation). Because the neutral secondary amine is inherently more nucleophilic than the neutral primary alcohol, alkylation occurs exclusively at the nitrogen center [3].

Process Visualization

G SM Azetidin-3-ylmethanol HCl (Starting Material) Base Freebasing K2CO3 / Acetonitrile 25°C, 1 h SM->Base Alk Electrophilic Addition CF3CH2OTf (1.1 eq) Dropwise, <30°C Base->Alk Heat SN2 N-Alkylation 75-80°C, 16 h Alk->Heat IPC IPC (LC-MS) Check SM < 2% Heat->IPC IPC->Heat Fail (<98% Conv.) Workup Aqueous Workup EtOAc Extraction IPC->Workup Pass (>98% Conv.) Salt Salt Formation HCl in Dioxane Workup->Salt Prod [1-(2,2,2-Trifluoroethyl) azetidin-3-yl]methanol HCl (Final Product) Salt->Prod

Workflow for the scale-up synthesis of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Optimization of Reaction Parameters

Prior to scale-up, solvent and base parameters were rigorously screened to maximize the N/O-alkylation ratio and overall conversion. The data below validates the selection of Acetonitrile and K2​CO3​ for the master protocol.

SolventBaseTemperatureTimeConversion (LC-MS)N/O-Alkylation Ratio
DMFDIPEA80 °C16 h>99%92 : 8
Acetonitrile K2​CO3​ 80 °C 16 h >98% >99 : 1
1,4-Dioxane Cs2​CO3​ 90 °C16 h95%98 : 2
THFNaH65 °C12 hComplex Mixture40 : 60

Note: The use of strong bases like NaH triggers premature deprotonation of the hydroxyl group, leading to unacceptable levels of O-alkylation and polymerization.

Scale-Up Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system . Progression through the workflow is contingent upon passing specific analytical checkpoints, ensuring batch-to-batch reproducibility.

Materials Required:

  • Azetidin-3-ylmethanol hydrochloride: 100 g (0.809 mol, 1.0 eq)

  • Potassium carbonate ( K2​CO3​ , 325 mesh): 279 g (2.02 mol, 2.5 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate: 206 g (0.890 mol, 1.1 eq)

  • Anhydrous Acetonitrile (ACN): 1.0 L

  • 4M HCl in 1,4-Dioxane: 250 mL

Step-by-Step Methodology

Step 1: Freebasing and Slurry Preparation

  • Equip a 3 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge the reactor with anhydrous Acetonitrile (1.0 L) and Azetidin-3-ylmethanol hydrochloride (100 g).

  • Add finely powdered K2​CO3​ (279 g) in portions over 15 minutes.

  • Stir the heterogeneous slurry at 25 °C for 1 hour to ensure complete freebasing of the azetidine.

Step 2: Controlled Electrophilic Addition

  • Cool the reactor jacket to 10 °C.

  • Charge an addition funnel with 2,2,2-Trifluoroethyl trifluoromethanesulfonate (206 g).

  • Add the triflate dropwise over 45 minutes. Causality Check: The reaction is mildly exothermic. The drop rate must be controlled to maintain the internal temperature below 30 °C to prevent premature degradation of the highly reactive triflate reagent.

Step 3: S_N2 Alkylation and In-Process Control (IPC)

  • Once addition is complete, heat the reactor to an internal temperature of 75–80 °C.

  • Maintain vigorous mechanical stirring for 16 hours.

  • Self-Validating IPC: Withdraw a 50 µL aliquot, dilute with 1 mL Methanol, filter, and analyze via LC-MS.

    • Pass Criteria: The Extracted Ion Chromatogram (EIC) must show < 2% Area Under Curve (AUC) of the starting azetidine ( m/z 88.1 [M+H]+ ).

    • Fail Action: If unreacted starting material > 2%, spike with an additional 0.05 eq of triflate and continue heating for 3 hours before re-testing.

Step 4: Aqueous Workup and Extraction

  • Cool the reaction mixture to 20 °C and filter through a pad of Celite to remove inorganic salts ( K2​CO3​ and potassium triflate). Wash the filter cake with EtOAc (2 × 200 mL).

  • Concentrate the filtrate under reduced pressure (30 °C, 50 mbar) to remove Acetonitrile.

  • Partition the resulting crude oil between EtOAc (800 mL) and Deionized Water (400 mL).

  • Separate the phases. Wash the organic layer with brine (300 mL), dry over anhydrous Na2​SO4​ , and concentrate to yield the free base as a pale yellow oil.

Step 5: Salt Formation and Isolation Rationale: The free base is a volatile, low-melting oil prone to degradation. Isolation as the hydrochloride salt ensures long-term shelf stability.

  • Dissolve the crude free base oil in MTBE (Methyl tert-butyl ether, 600 mL) and cool to 0 °C.

  • Dropwise add 4M HCl in 1,4-Dioxane (250 mL) under vigorous stirring. A white precipitate will form immediately.

  • Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Filter the solid under a nitrogen blanket, wash with cold MTBE (200 mL), and dry in a vacuum oven at 40 °C for 12 hours.

  • Expected Yield: 140 - 150 g (84 - 90% theoretical yield) of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol hydrochloride as a highly pure white solid.

References

  • Source: WIPO (PCT)
  • Source: WIPO (PCT)
  • Source: WIPO (PCT)

Analytical methods for the characterization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Characterization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, a key fluorinated heterocyclic building block in medicinal chemistry and drug discovery. The azetidine scaffold is increasingly utilized to enhance the physicochemical properties of drug candidates, and the incorporation of a trifluoroethyl group can significantly modulate lipophilicity, metabolic stability, and binding affinity.[1][2] Therefore, rigorous analytical characterization is imperative to ensure structural integrity, purity, and consistency for its application in research and development. This document details an integrated approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is designed to be self-validating, providing researchers with the tools for unambiguous structural elucidation and purity assessment.

Introduction: The Significance of Fluorinated Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, are considered privileged structures in medicinal chemistry.[1][3] Their rigid, three-dimensional nature offers a distinct advantage over more flexible aliphatic chains or larger ring systems, enabling precise vectoral projection of substituents into binding pockets. This can lead to improved potency and selectivity. When combined with fluorine, particularly the trifluoromethyl or trifluoroethyl group, the resulting molecule often exhibits enhanced metabolic stability and membrane permeability.

The subject of this note, [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, combines these features, making it a valuable synthon. Its characterization, however, requires a multi-faceted analytical approach to confirm the connectivity of the azetidine ring, verify the integrity of the trifluoroethyl moiety, and quantify the purity. This guide provides the necessary protocols and the scientific rationale underpinning the selected methods.

Physicochemical & Structural Properties

A foundational step in any analytical workflow is to tabulate the known and predicted properties of the analyte.

PropertyValueSource
Molecular Formula C₆H₁₀F₃NOCalculated
Molecular Weight 169.15 g/mol Calculated
Structure alt text -
Physical Form Likely a liquid or low-melting solidInferred from similar compounds[4][5]
Key Functional Groups Azetidine, Trifluoroethyl, Primary AlcoholStructural Analysis

Comprehensive Analytical Workflow

A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. The results from each method should converge to provide a complete and unambiguous profile of the compound.

Analytical_Workflow cluster_0 Primary Goal: Structural Confirmation cluster_1 Primary Goal: Purity & Impurity Profile cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Report Certificate of Analysis (CoA) NMR->Report HRMS High-Resolution MS (Accurate Mass) HRMS->Report FTIR FTIR Spectroscopy (Functional Groups) FTIR->Report HPLC HPLC-UV/MS (Purity Assay) HPLC->Report GCMS GC-MS (Volatile Impurities) GCMS->Report Analyte Analyte Sample: [1-(2,2,2-TFE)azetidin-3-yl]methanol Analyte->NMR Analyte->HRMS Analyte->FTIR Analyte->HPLC Analyte->GCMS

Caption: Integrated workflow for the characterization of the target compound.

Identity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of organic molecules. For this specific compound, a suite of 1D and 2D experiments is essential.

Causality Behind the Choices:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. It is the first step to verify the presence of the azetidine ring protons, the methanol CH₂OH, and the trifluoroethyl CH₂.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon environments. It is crucial for confirming the carbon backbone, including the key carbonyl-like carbons of the azetidine ring and the carbon of the CF₃ group.[1]

  • ¹⁹F NMR: This is a highly specific and sensitive technique for fluorinated compounds.[6][7] It will show a single, clean signal for the CF₃ group, confirming its electronic environment. The absence of other fluorine signals is a strong indicator of purity with respect to fluorinated side-products.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguously assigning signals, especially for complex spin systems like the azetidine ring.[8]

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for definitive carbon signal assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments and confirming the N-alkylation site.

Expected NMR Data Summary:

NucleusTechniqueExpected Chemical Shifts (δ, ppm) & MultiplicityRationale
¹H 1D~3.0-4.0 (m, azetidine CH, CH₂)Azetidine ring protons are in a complex, strained environment.[9]
~3.2-3.5 (q, JHF ≈ 9-10 Hz, N-CH₂CF₃)Methylene adjacent to the electron-withdrawing CF₃ group, split by the three fluorine atoms.
~3.6 (d, CH₂OH)Methylene of the primary alcohol.
~1.5-2.5 (br s, OH)Exchangeable proton, position and shape are solvent-dependent.
¹³C 1D~124 (q, JCF ≈ 275-280 Hz, CF₃)Characteristic quartet for the trifluoromethyl carbon due to one-bond C-F coupling.[1]
~50-60 (q, JCCF ≈ 30-35 Hz, N-CH₂CF₃)Methylene carbon coupled to the three fluorine atoms over two bonds.[1]
~50-65 (azetidine carbons)sp³ carbons of the strained ring system.
~60-70 (CH₂OH)Carbon of the primary alcohol.
¹⁹F 1D~ -70 to -75 (t, JHF ≈ 9-10 Hz)Typical range for a trifluoroethyl group, split into a triplet by the adjacent two protons.[1]
Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition, providing definitive confirmation of the chemical formula.

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is the preferred method for this polar molecule. HRMS provides a highly accurate mass measurement (to within 5 ppm), which is used to confirm the elemental composition (C₆H₁₀F₃NO). This is a critical identity test.[10]

  • Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS can provide structural information. Expected fragmentation would involve the loss of H₂O, loss of the trifluoroethyl group, or ring-opening of the azetidine. This pattern serves as a structural fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

Expected Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchAlcohol
2850-3000C-H stretchAliphatic
1000-1350C-F stretchTrifluoroethyl
1050-1150C-O stretchPrimary Alcohol
1100-1200C-N stretchAzetidine

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Causality Behind the Method: A reversed-phase (RP) method using a C18 column is the most common starting point. The trifluoroethyl group adds hydrophobicity, making it well-suited for RP-HPLC. A UV detector is appropriate as the molecule lacks a strong chromophore, but detection at low wavelengths (~200-210 nm) should be possible. Coupling the HPLC to a mass spectrometer (LC-MS) provides the highest level of confidence, allowing for the mass identification of any impurity peaks.[6] For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer alternative selectivity compared to standard C18 columns.[11]

HPLC_Protocol_Flow SamplePrep 1. Sample Preparation (1 mg/mL in Mobile Phase A) Injection 2. Injection (5 µL onto C18 column) SamplePrep->Injection Separation 3. Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) Injection->Separation Detection 4. Detection (UV @ 210 nm & MS Scan) Separation->Detection Analysis 5. Data Analysis (Integrate peaks, calculate % Area) Detection->Analysis

Caption: General experimental workflow for HPLC-based purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is best for analyzing volatile and thermally stable compounds.[12][13] Due to the polar alcohol group, the target molecule may exhibit poor peak shape on standard GC columns. Derivatization (e.g., silylation of the -OH group) can improve volatility and chromatographic performance. The primary use of GC-MS in this context would be to detect small, volatile impurities from the synthesis that might not be visible by HPLC.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10-15 mg of the analyte and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a certified internal standard with a non-interfering signal.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H spectrum to check for sample concentration and shim quality.

    • Acquire ¹³C, DEPT-135, and ¹⁹F spectra. For the ¹⁹F spectrum, use an appropriate standard for referencing (e.g., TFA).[7]

    • Acquire 2D spectra (gCOSY, gHSQCAD, gHMBCAD) using standard instrument parameters. Optimize the spectral width for each dimension.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Integrate signals and assign them based on chemical shifts, multiplicities, and 2D correlations.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Infusion: Infuse the sample directly or via LC injection into the mass spectrometer.

  • Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected at m/z 170.0842.

  • Data Analysis: Compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm to confirm the elemental formula.

Protocol 3: HPLC Purity Analysis
  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV/Vis Diode Array Detector (DAD) and/or Mass Spectrometer.

  • Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Data Analysis: Integrate the peak area of the main component and all impurities. Calculate the purity as the percentage area of the main peak relative to the total area of all peaks.

Conclusion

The analytical characterization of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol requires a synergistic combination of spectroscopic and chromatographic techniques. The protocols outlined in this guide, from structural confirmation by NMR and HRMS to purity assessment by HPLC, provide a comprehensive framework for researchers. By following this integrated workflow, scientists can ensure the quality and identity of this valuable fluorinated building block, facilitating its successful application in drug discovery and development programs.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Available at: [Link]

  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß - SZTE Publicatio Repozitórium. SZTE Publicatio Repozitórium. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Azetidine. NIST WebBook. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. Available at: [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. Available at: [Link]

  • Stick models of 4-methyl-azetidine-2-carboxylic acid methyl ester... ResearchGate. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC. Available at: [Link]

Sources

Method for Incorporating Azetidine Scaffolds into Complex Molecules

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthetic Chemist

Prepared by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in drug discovery.[1][2] Its unique structural and physicochemical properties, including a high degree of sp³-hybridization and inherent ring strain, can confer improved metabolic stability, aqueous solubility, and binding affinity to parent molecules.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary and classical methods for incorporating azetidine rings into complex molecular architectures. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for key synthetic strategies, including photochemical cycloadditions, intramolecular ring closures, and strain-release functionalizations.

The Strategic Value of the Azetidine Motif

The ascendancy of the azetidine ring in medicinal chemistry is rooted in its ability to solve common problems in drug design.[1] The strained four-membered ring (approx. 25.4 kcal/mol) introduces a rigid, three-dimensional element into otherwise flexible molecules, which can enhance binding to biological targets.[3] Furthermore, azetidines often serve as effective bioisosteric replacements for more common groups like piperidines, pyrrolidines, or even phenyl rings, leading to improved pharmacokinetic profiles.[4] Several FDA-approved drugs, such as baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma), feature an azetidine moiety, underscoring its therapeutic relevance.[1]

Despite their desirability, the synthesis of azetidines is challenging due to the inherent ring strain, which can make ring-closing reactions thermodynamically and kinetically unfavorable compared to the formation of larger, more stable rings.[5][6] This guide focuses on robust methods designed to overcome these synthetic hurdles.

Core Synthetic Strategies: A Comparative Overview

The selection of a synthetic strategy depends on the desired substitution pattern, available starting materials, and functional group tolerance. The three primary methods discussed herein are [2+2] photocycloadditions, intramolecular cyclizations, and strain-release functionalization of bicyclic precursors.

Method Core Principle Key Advantages Common Challenges Best Suited For
Aza Paternò–Büchi Reaction Photochemical [2+2] cycloaddition of an imine and an alkene.[7][8]Atom-economical; direct access to complex scaffolds; mild, visible-light methods available.[9][10]E/Z isomerization of imines can prevent reaction; control of regioselectivity can be difficult.[7][11]Rapid construction of densely functionalized azetidines from unsaturated precursors.
Intramolecular Cyclization Nucleophilic attack of a tethered amine onto an electrophilic carbon.[2][5]Reliable and well-established; good control over substitution from precursor design.Requires pre-functionalized linear substrates; high dilution may be needed to avoid polymerization.[5]Synthesizing specific, pre-determined substitution patterns.
Strain-Release Functionalization Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).[12][13]Access to diverse and complex substitution patterns; modular and suitable for library synthesis.[4]Precursor (ABB) synthesis can be multi-step; sensitivity of ABBs to acidic conditions.[4]Late-stage functionalization and creating libraries of structurally diverse azetidines.

Method 1: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition that directly forms the azetidine ring from an imine and an alkene.[7][8] Historically, this reaction was limited by the need for high-energy UV light and the tendency of many imines to undergo unproductive E/Z isomerization from the excited state.[11]

Expertise & Experience: The Visible-Light Revolution The modern paradigm for this reaction employs visible-light photocatalysis.[9][11] By using a photocatalyst (e.g., an Iridium complex), it's possible to selectively excite a suitable imine equivalent, like an oxime, to its triplet state via energy transfer.[3] This triplet state has a longer lifetime and different reactivity, allowing it to be trapped by an alkene to form the four-membered ring, even with previously unreactive acyclic imines.[10][14] This approach is characterized by its mild conditions and broad substrate scope.[9]

Workflow for Visible-Light-Mediated Azetidine Synthesis```dot

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Isolation & Purification A Select Imine Precursor (e.g., 2-isoxazoline-3-carboxylate) D Combine Reagents in Anhydrous, Degassed Solvent A->D B Select Alkene Coupling Partner B->D C Choose Photocatalyst (e.g., fac-[Ir(dFppy)3]) C->D E Inert Atmosphere (Ar or N2) D->E F Irradiate with Visible Light (e.g., Blue LEDs) E->F G Reaction Monitoring (TLC/LC-MS) F->G Reaction Progress H Aqueous Workup G->H Upon Completion I Column Chromatography H->I J Characterization I->J

Caption: Key steps in azetidine synthesis via intramolecular cyclization.

Protocol 2: Azetidine Synthesis from a β-Amino Alcohol

[2][5]

  • N-Protection: If not already protected, protect the nitrogen of the starting β-amino alcohol with a suitable group (e.g., tosyl chloride in the presence of a base).

  • Activation (Mesylation): Dissolve the N-protected β-amino alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C. Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv.). Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup 1: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude mesylate in a suitable solvent like DMF or THF to a final concentration of 0.01 M. Add a strong, non-nucleophilic base (e.g., sodium hydride, 1.5 equiv.) portion-wise at 0 °C. Allow the reaction to warm to room temperature or heat gently (e.g., 40-60 °C) to drive the cyclization to completion.

  • Workup 2: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the N-protected azetidine.

Method 3: Radical Strain-Release Photocatalysis

A cutting-edge strategy for azetidine synthesis involves the use of 1-azabicyclo[1.1.0]butanes (ABBs) as precursors. [12][13]These highly strained molecules readily undergo ring-opening upon reaction with radical species, providing a versatile entry into densely functionalized azetidines. [12] Expertise & Experience: Harnessing Ring Strain This method operates via a radical-mediated strain-release mechanism. A photocatalyst is used to generate a radical intermediate from a suitable precursor (e.g., a sulfonyl imine). This radical then adds to the ABB, causing the strained C-N bond to cleave and forming a new, more stable radical on the azetidine ring, which can then be trapped. This process allows for the introduction of two new substituents onto the azetidine core in a single operation. [12][13]

Protocol 3: Photocatalytic Sulfoimination of an ABB

[13]

  • Preparation: In a reaction tube, combine the 1-azabicyclo[1.1.0]butane (ABB) precursor (2.0 equiv.), the sulfonyl imine (1.0 equiv.), and an organic photosensitizer (e.g., 0.25 mol%) in an appropriate solvent (e.g., trifluorotoluene).

  • Inerting: Degas the mixture by bubbling with argon for 15-20 minutes.

  • Photoreaction: Seal the tube and place it in a photoreactor equipped with a cooling fan, and irradiate with a suitable light source (e.g., 50 W Kessil lamp) at a controlled temperature (e.g., 40 °C).

  • Monitoring: Stir the reaction until the starting imine is fully consumed as monitored by TLC or LC-MS.

  • Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to isolate the difunctionalized azetidine product.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield (Intramolecular Cyclization) Poor leaving group. / Competing intermolecular reactions. / Unfavorable precursor conformation.Convert hydroxyl to a better leaving group (mesylate, tosylate). / Perform the reaction at high dilution (<0.01 M). [5]/ Modify the substrate to reduce steric hindrance near reacting centers. [5]
Low Yield (Aza Paternò–Büchi) Rapid E/Z isomerization of the imine. / Incorrect triplet energy matching between photocatalyst and substrate.Use a cyclic imine or an oxime derivative which is less prone to isomerization. [7][11]/ Screen different photocatalysts to ensure efficient energy transfer to the desired substrate. [15]
Formation of Byproducts Ring-opening of the azetidine product. / Formation of larger rings (e.g., pyrrolidines).Maintain neutral or slightly basic conditions during workup and purification; avoid strong acids. [5]/ For ring expansions of aziridines, utilize a biocatalytic approach with engineered enzymes to favor azetidine formation. [16]
Purification Difficulties Polarity of the azetidine product. / Decomposition on silica gel.Use a neutral or basic stationary phase (e.g., alumina) for chromatography. / Protect the azetidine nitrogen with a Boc group to reduce polarity and increase stability. [5]

References

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link]

  • Welch, K. D., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[7][16]Stevens Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Garcı́a-Muñoz, S., et al. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. Available at: [Link]

  • Barata-Vallejo, S., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. Available at: [Link]

  • Becker, M. R., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research. Available at: [Link]

  • Barata-Vallejo, S., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Wearing, E. R., et al. (2024). Visible light-mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science. Available at: [Link]

  • Schindler, C. S., et al. (2024). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. Available at: [Link]

  • Wearing, E. R., et al. (2023). Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. Available at: [Link]

  • Richardson, A. D., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. ResearchGate. Available at: [Link]

  • Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Wearing, E. R., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Parmar, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Welch, K. D., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[7][16]Stevens Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Cravatt, B. F., et al. (2024). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. Available at: [Link]

  • Domainex Synthesis Group. (2024). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

  • Baran, P. S., et al. (2026). Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines. ResearchGate. Available at: [Link]

  • Petrov, V., et al. (2013). Stereocontrolled intramolecular cyclization of anti-β-aminonitriles. Convenient access to trans-azetidin-2-imines. Bulgarian Chemical Communications. Available at: [Link]

Sources

Application Note: 2,2,2-Trifluoroethanol (TFE) as a High-Performance Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Profile of TFE

In the landscape of green and sustainable chemistry, 2,2,2-trifluoroethanol (TFE) has emerged as a transformative solvent and organocatalyst[1]. As a Senior Application Scientist, I frequently transition workflows from classical chlorinated solvents to TFE to exploit its unique physicochemical profile.

The causality behind TFE’s exceptional performance lies in the strong electron-withdrawing nature of its trifluoromethyl (-CF₃) group. This inductive effect significantly increases the acidity of the hydroxyl proton, rendering TFE a potent hydrogen-bond donor. Simultaneously, it depletes electron density from the oxygen atom, making TFE a remarkably poor hydrogen-bond acceptor and a weak nucleophile. This allows TFE to stabilize cationic transition states and activate electrophiles without competitively attacking the substrate or poisoning metal catalysts[2].

Quantitative Solvent Comparison

To understand why TFE outperforms classical alcohols, we must examine its[2]. The table below illustrates TFE's extreme hydrogen-bond donating ability ( α ) and negligible hydrogen-bond basicity ( β )[3].

Solvent α (H-Bond Donor) β (H-Bond Acceptor) π∗ (Polarizability)Mechanistic Implication
2,2,2-Trifluoroethanol (TFE) 1.51 0.00 0.73 Activates electrophiles; non-nucleophilic.
Methanol (MeOH) 0.980.660.60Competes as a nucleophile; coordinates to metals.
Ethanol (EtOH) 0.860.750.54Strong metal coordination; poor electrophile activation.
Ethylene Glycol (EG) 0.900.520.92High viscosity; moderate nucleophilicity.

Application 1: Transition Metal-Catalyzed C–H Functionalization

TFE is uniquely suited for transition-metal-catalyzed C–H activation[4]. In these transformations, the generation of a highly electrophilic, cationic metal species (e.g., Ru(II), Rh(III), or Ir(III)) is required. TFE’s high ionizing power ( π∗=0.73 ) facilitates the dissociation of anionic ligands (such as halides), while its low nucleophilicity ( β=0.00 ) ensures the solvent does not competitively coordinate to the open metal coordination sites[4].

Protocol 1: Ruthenium-Catalyzed C–H Bond Amidation

This protocol details the site-selective C–H amidation of aromatic scaffolds using dioxazolones as amidating agents, leveraging TFE to stabilize the cationic ruthenium intermediate[5].

Reagents:

  • Aromatic Substrate (0.3 mmol, 1.0 equiv.)

  • Dioxazolone derivative (0.45 mmol, 1.5 equiv.)

  • [RuCl2​(p−cymene)]2​ (5 mol%)

  • AgSbF6​ (20 mol%)

  • Pivalic acid (PivOH) (0.06 mmol, 0.2 equiv.)

  • Anhydrous TFE (1.5 mL)

Step-by-Step Methodology & Causality:

  • Catalyst Activation: In a dry reaction vial, combine [RuCl2​(p−cymene)]2​ and AgSbF6​ .

    • Causality: AgSbF6​ acts as a halide scavenger. It abstracts chloride from the Ru-precatalyst to generate the active cationic ruthenium species.

    • Self-Validation: The immediate formation of a white precipitate ( AgCl ) visually confirms the successful generation of the active cationic catalyst.

  • Reaction Assembly: Add the aromatic substrate, dioxazolone, and PivOH to the vial.

    • Causality: PivOH acts as a proton shuttle, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step.

  • Solvent Addition: Add 1.5 mL of anhydrous TFE.

    • Causality: TFE stabilizes the highly electrophilic Ru(II) cation via its high ionizing power without blocking the substrate's access to the metal center.

  • Incubation: Stir the suspension at 40 °C for 20 hours under an air atmosphere.

    • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the starting material spot validates the completion of the catalytic cycle.

  • Workup: Evaporate the TFE in vacuo at ambient temperature.

    • Causality: TFE's low boiling point (78 °C) allows for mild solvent removal, preventing thermal degradation of the amidated product.

  • Purification: Purify the resulting crude mixture via flash column chromatography to afford the pure amidated product.

Workflow Step1 1. Catalyst Activation [RuCl2(p-cymene)]2 + AgSbF6 Step2 2. Add Reagents & TFE (Anhydrous, 1.5 mL) Step1->Step2 Step3 3. Reaction Incubation (40°C, 20 h, Air) Step2->Step3 Step4 4. Solvent Evaporation (In Vacuo at Ambient Temp) Step3->Step4 Step5 5. Flash Chromatography (Purification) Step4->Step5 Step6 6. Pure Amidated Product Step5->Step6

Experimental workflow for Ruthenium-catalyzed C-H amidation in TFE.

Application 2: Metal-Free Organocatalytic Transformations

Beyond transition-metal catalysis, TFE acts as a powerful Brønsted acid organocatalyst. A classic application is the regioselective ring-opening of epoxides with amines to yield β -amino alcohols[6]. Traditional protocols require Lewis acids, which can trigger unwanted polymerization or require strict anhydrous conditions. TFE circumvents this by activating the epoxide via strong hydrogen bonding.

Protocol 2: Regioselective Epoxide Ring-Opening

Reagents:

  • Epoxide (1.0 mmol, 1.0 equiv.)

  • Amine nucleophile (1.2 mmol, 1.2 equiv.)

  • TFE (2.0 mL)

Step-by-Step Methodology & Causality:

  • Substrate Solvation: Dissolve the epoxide in 2.0 mL of TFE at room temperature.

    • Causality: TFE ( α=1.51 ) donates a strong hydrogen bond to the epoxide oxygen. This withdraws electron density, lowering the LUMO energy of the epoxide and polarizing the C–O bond, making the less sterically hindered carbon highly susceptible to nucleophilic attack.

  • Nucleophile Addition: Add the amine dropwise to the homogeneous solution.

    • Causality: Because TFE is non-nucleophilic ( β=0.00 ), it does not compete with the amine for the electrophilic carbon.

  • Incubation: Stir the mixture at reflux (78 °C) for 2–4 hours.

    • Self-Validation: The reaction remains a clear, homogeneous solution. Periodic TLC sampling will show the emergence of a highly polar, ninhydrin-active spot ( β -amino alcohol).

  • Product Isolation: Remove the TFE under reduced pressure.

    • Self-Validation: Direct 1H -NMR analysis of the crude residue will validate the regioselectivity of the attack (typically >95% regioselectivity for the terminal carbon) before any further purification is applied.

G A Epoxide Substrate C TFE-Epoxide Complex (Activated Electrophile) A->C B TFE (H-Bond Donor) B->C H-Bonding (α=1.51) E Regioselective Ring-Opened Product C->E Nucleophilic Attack D Amine Nucleophile D->E

Mechanistic activation of epoxides via TFE hydrogen bonding.

References

  • 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review Source: Mini-Reviews in Organic Chemistry URL:[Link]

  • Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids Source: The Journal of Organic Chemistry URL:[Link]

  • Emerging unconventional organic solvents for C–H bond and related functionalization reactions Source: Chemical Society Reviews URL:[Link]

  • Precise control of the site selectivity in ruthenium-catalyzed C–H bond amidations using cyclic amides as powerful directing groups Source: Organic Chemistry Frontiers URL:[Link]

  • Supplementary Material: Assessing the potential of para-donor and para-acceptor substituted 5-benzylidenebarbituric acid derivatives (Kamlet-Taft Parameters) Source: University of Belgrade Repository URL:[Link]

Sources

Troubleshooting & Optimization

Synthesis of Trifluoroethylated Azetidines: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides troubleshooting guides, validated protocols, and mechanistic insights for researchers and drug development professionals synthesizing trifluoroethylated azetidines. Due to the high ring strain of the azetidine core (~26 kcal/mol) and the unique stereoelectronic properties of the trifluoroethyl group, standard alkylation and reduction protocols frequently fail.

Troubleshooting Guide: Direct N-Trifluoroethylation

Q1: Why am I recovering unreacted starting material when using 2,2,2-trifluoroethyl iodide (CF₃CH₂I) for N-alkylation?

Symptom: Low conversion rates (<10%) even after 24 hours of reflux. Root Cause Analysis: The strong electron-withdrawing inductive effect (-I) of the adjacent CF₃ group drastically reduces the electrophilicity of the α-carbon. In an Sₙ2 transition state, the highly electronegative CF₃ group electrostatically repels the incoming lone pair of the azetidine nitrogen. Consequently, standard halides (CF₃CH₂I or CF₃CH₂Br) are extremely sluggish electrophiles. Solution: Transition to a more reactive leaving group. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) lowers the activation barrier significantly, allowing Sₙ2 displacement at room temperature without requiring forcing conditions [[1]]([Link]).

Q2: When I heat the reaction to force the alkylation with CF₃CH₂I, my azetidine decomposes. What is happening?

Symptom: Complex NMR spectra lacking the characteristic azetidine ring protons (typically multiplets at ~2.0 ppm and ~4.0 ppm). Root Cause Analysis: Azetidines possess significant ring strain. When you apply forcing conditions (elevated temperatures >80 °C and strong bases) to overcome the poor reactivity of CF₃CH₂I, the base or solvent acts as a nucleophile. It attacks the less hindered carbons of the azetidine ring, triggering an irreversible, strain-relieving C–N bond cleavage that results in acyclic amine byproducts.

Troubleshooting Guide: De Novo Ring Synthesis

Q3: I am trying to build the azetidine ring by reducing a 4-trifluoromethyl-β-lactam, but I am getting fragmented products. How can I prevent this?

Symptom: Formation of fluorinated amido esters or acyclic amino alcohols instead of the intact azetidine. Root Cause Analysis: The presence of the CF₃ group at the C4 position of the β-lactam highly polarizes the adjacent bonds. As demonstrated by Dao thi Hang et al., 4-trifluoromethyl-3-oxo-β-lactams are highly susceptible to unexpected C3–C4 bond fission when subjected to nucleophiles or harsh reduction conditions, leading to ring-opened fluorinated amido esters[2]. Solution: Use highly controlled, stepwise reduction protocols (e.g., using specific hydride sources like Red-Al or carefully controlled LiAlH₄ at cryogenic temperatures) to reduce the carbonyl without triggering fragmentation. Alternatively, perform the trifluoroethylation after the azetidine core is established. For example, Dolfen et al. successfully synthesized chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines via the trifluoromethylation of enantiopure 4-formyl-β-lactams, followed by the reductive removal of the β-lactam carbonyl moiety[3].

Reagent Selection Matrix

To streamline your experimental design, consult the following quantitative and qualitative comparison of trifluoroethylating agents:

ElectrophileLeaving GroupElectrophilicityTypical ByproductsRecommended Application
CF₃CH₂OTf Triflate (-OTf)Extremely HighMinimal (Triflic acid salt)Primary Choice: Direct N-alkylation of intact, sensitive azetidines at RT.
CF₃CH₂I Iodide (-I)Very LowRing-opened acyclic aminesAvoid for azetidines; requires harsh heating which destroys the ring.
CF₃CHO HemiacetalModerateOver-alkylation, polymersAlternative approach via reductive amination using NaBH(OAc)₃.

Validated Experimental Protocol: Direct N-Trifluoroethylation

Self-Validating System: This protocol uses a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) to neutralize the highly acidic triflic acid byproduct without acting as a competing nucleophile. If the reaction stalls, TLC (Ninhydrin stain) will show unreacted secondary amine. The absence of lower-Rf streaking confirms the azetidine ring remains intact and has not undergone strain-release cleavage.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the intact azetidine derivative (1.0 equiv, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 10.0 mmol) via syringe. Stir for 5 minutes at 0 °C (ice bath) to ensure thermal equilibration.

  • Electrophile Addition: Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) (1.2 equiv, 6.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide the activation energy required for ring-opening.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor complete consumption of the azetidine via TLC.

  • Workup: Quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a low water-bath temperature (<30 °C) to prevent thermal degradation.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure N-trifluoroethylated azetidine.

Mechanistic Visualization

G A Azetidine Core B CF3CH2OTf (Triflate) A->B Mild Base C CF3CH2I / Br (Halides) A->C Sluggish D N-Trifluoroethyl Azetidine (Target) B->D Efficient SN2 E Harsh Conditions (Heat + Strong Base) C->E Forcing Conditions F Ring-Opened Byproducts E->F Strain Release

Mechanistic divergence in azetidine N-trifluoroethylation based on electrophile selection.

References

  • Hang Dao Thi, Hannelore Goossens, Dietmar Hertsen, Valerie Otte, Tuyen Van Nguyen, Veronique Van Speybroeck, Matthias D'hooghe. "Formation of Fluorinated Amido Esters Through Unexpected C3-C4 Bond Fission in 4-Trifluoromethyl-3-oxo-β-lactams". Chemistry - An Asian Journal, 2018.[Link]

  • Jeroen Dolfen, Esma Boydas, Veronique Van Speybroeck, Matthias D'hooghe. "Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines". The Journal of Organic Chemistry, 2017.[Link]

  • Wang, B. J.; Duncton, M. A. J. "A single-step synthesis of azetidine-3-amines". The Journal of Organic Chemistry, 2020.[Link]

Sources

Technical Support Center: Purification of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol. The following information is presented in a question-and-answer format to provide targeted solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: I have just completed the synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol. What are the likely impurities I need to remove?

The synthesis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol most likely proceeds via the N-alkylation of (azetidin-3-yl)methanol with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or a similar electrophile. Based on this probable synthetic route, the primary byproducts to consider during purification are:

  • Unreacted (azetidin-3-yl)methanol: The starting material is a polar compound and may persist if the reaction has not gone to completion.

  • Excess Trifluoroethylating Agent and its Hydrolysis Products: Depending on the reagent used, byproducts from its decomposition or reaction with trace water can be present.

  • Over-alkylation or Side-Reaction Products: While less common, it is possible for the hydroxyl group of the product to react, or for other side reactions to occur, leading to minor impurities.

  • Residual Base: A base, such as triethylamine or diisopropylethylamine, is often used to scavenge the acid generated during the N-alkylation. Residual amounts may remain in the crude product.

Q2: My TLC analysis shows significant streaking of the product spot when using standard silica gel plates. What is causing this and how can I fix it?

Streaking on silica gel is a common issue when working with basic compounds like azetidines. The basic nitrogen atom of your product interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior.

To resolve this, you can:

  • Neutralize the TLC Plate: Prepare a developing chamber with a small amount of a volatile base like triethylamine (Et3N) or ammonia in the solvent system. The vapors will neutralize the acidic sites on the TLC plate.

  • Modify the Mobile Phase: Add a small percentage (0.1-1%) of triethylamine or a similar non-nucleophilic base directly to your eluent. This will compete with your product for binding to the acidic sites on the silica, resulting in more defined spots.

Q3: I am struggling to separate my product from the unreacted (azetidin-3-yl)methanol using column chromatography. What conditions do you recommend?

Separating the N-trifluoroethylated product from the starting azetidinemethanol can be challenging due to their similar polarities. However, the trifluoroethyl group imparts slightly less polarity to the final product. Here is a systematic approach to developing your column chromatography method:

1. Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point.

2. Mobile Phase Selection: A gradient elution is highly recommended. Start with a less polar solvent system and gradually increase the polarity.

Solvent SystemRecommended Starting GradientNotes
Dichloromethane (DCM) / Methanol (MeOH)Start with 100% DCM, gradually increasing to 5-10% MeOH in DCM.This is a common system for polar amines. The addition of 0.5% triethylamine to the mobile phase is strongly advised to improve peak shape.[1]
Ethyl Acetate (EtOAc) / HexanesStart with a higher ratio of hexanes (e.g., 80:20 Hexanes:EtOAc) and gradually increase the proportion of EtOAc.This system may also require the addition of a small amount of triethylamine.

3. Column Preparation and Elution:

  • Dry Loading: For better resolution, it is advisable to pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your packed column.

  • Gradient Elution: A stepwise or linear gradient will be more effective than an isocratic elution for separating compounds with close Rf values.

Troubleshooting Guide

Problem 1: Low recovery of the product from the silica gel column.

Possible Cause: Your product is irreversibly binding to the acidic silica gel.

Solution:

  • Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your initial, least polar mobile phase that contains 0.5-1% triethylamine. This will "deactivate" the acidic sites on the silica.

  • Consider an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina.

Problem 2: My purified product appears pure by TLC but shows impurities in the NMR spectrum.

Possible Cause:

  • Co-elution of Impurities: An impurity may have a very similar Rf to your product under the TLC conditions, leading to co-elution during column chromatography.

  • Silica Gel Contamination: Highly polar solvent systems (e.g., high percentages of methanol) can sometimes cause a small amount of silica to dissolve and elute with your product.

Solution:

  • Optimize TLC Conditions: Experiment with different solvent systems for your TLC analysis to achieve better separation between your product and the impurity. This new solvent system can then be adapted for column chromatography.

  • Alternative Purification Technique: Consider recrystallization of the column-purified material to remove the persistent impurity.

  • Post-Column Workup: To remove dissolved silica, you can perform a simple filtration of your combined, evaporated fractions through a small plug of celite, washing with a suitable solvent.

Problem 3: I am attempting to purify my product by recrystallization, but it is "oiling out" instead of forming crystals.

Possible Cause:

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound, or your compound may be too soluble.

  • Cooling Too Rapidly: Rapid cooling can favor the formation of an oil over a crystalline solid.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

Solution:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a Co-solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" in which it is less soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.

  • Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Mobile Phase Preparation: Prepare your starting eluent (e.g., 100% DCM or 98:2 DCM:MeOH) and your final, more polar eluent (e.g., 90:10 DCM:MeOH). Add 0.5% (v/v) of triethylamine to both.

  • Column Packing: Pack a glass column with silica gel using a slurry of the silica in your starting eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and your dissolved product. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting eluent, collecting fractions. Gradually increase the polarity of the mobile phase by adding increasing amounts of the more polar eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Good solvents for polar molecules include isopropanol, ethanol, or mixtures with water or hexanes.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod at the liquid-air interface. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol ColumnChromatography Column Chromatography (Silica Gel, DCM/MeOH + Et3N) CrudeProduct->ColumnChromatography Primary Purification Recrystallization Recrystallization ColumnChromatography->Recrystallization Optional Polishing Step TLC TLC Analysis ColumnChromatography->TLC In-process Check PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct TLC->ColumnChromatography NMR NMR Spectroscopy LCMS LC-MS PureProduct->NMR Structure & Purity PureProduct->LCMS Purity & Mass Confirmation

Caption: General purification workflow for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Troubleshooting Logic for Column Chromatography

TroubleshootingColumn Start Column Chromatography Issue Streaking Streaking / Tailing Peaks? Start->Streaking LowRecovery Low Product Recovery? Start->LowRecovery CoElution Impurity Co-elutes with Product? Start->CoElution AddBase Add 0.5-1% Et3N to Mobile Phase Streaking->AddBase Yes DeactivateSilica Pre-treat Silica with Et3N LowRecovery->DeactivateSilica Yes OptimizeSolvent Optimize TLC Solvent System CoElution->OptimizeSolvent Yes ChangeStationaryPhase Use Neutral Alumina DeactivateSilica->ChangeStationaryPhase If problem persists TryRecrystallization Attempt Recrystallization OptimizeSolvent->TryRecrystallization If chromatography fails

Caption: Troubleshooting guide for common column chromatography issues.

References

  • HBCSE. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • University of Bristol. An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate. Available from: [Link]

  • Patents, Google. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • IJCESR. SYNTHESIS AND CHARACTERISATION 3-CHLORO- SUBSTITUTED AZETIDIN-2-ONE. Available from: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]

  • J-Stage. Synthesis of Organofluorine Compounds Using the Ene Reaction of N-(p-Toluenesulfonyl)trifluoroacetaldehyde Imine1). Available from: [Link]

  • PubMed. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available from: [Link]

  • ResearchGate. Can anyone help with purifying product from reaction mixture with column chromatography? Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic challenges associated with[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol. This molecule is a highly valuable building block in drug discovery, often utilized to introduce a bioisosteric trifluoroethyl group to modulate lipophilicity and metabolic stability. However, the inherent strain of the azetidine ring combined with the bifunctional nature of the starting material makes its synthesis prone to specific side reactions.

This guide provides field-proven insights, self-validating protocols, and mechanistic causality to ensure high-yield synthesis.

Section 1: Mechanistic Pathways & Common Pitfalls

Q1: Why am I observing significant amounts of acyclic, ring-opened byproducts during the direct N-alkylation of azetidin-3-ylmethanol?

Causality & Expert Insight: Azetidines possess a considerable ring strain of approximately 25.4 kcal/mol[1]. When azetidin-3-ylmethanol is reacted with a strong electrophile like 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf), the desired tertiary amine is formed. However, if the electrophile is present in excess, the newly formed tertiary amine can undergo a second alkylation (quaternization) to form a highly electrophilic azetidinium ion.

Once quaternized, the strain of the four-membered ring makes the C2 and C4 positions highly susceptible to nucleophilic attack by any nucleophile present in the reaction mixture (e.g., the triflate counterion, unreacted amine, or base). This attack leads to irreversible C–N bond cleavage, resulting in acyclic, ring-opened byproducts. Strict stoichiometric control (1.0 to 1.05 equivalents of electrophile) is mandatory to prevent quaternization.

Q2: How do I minimize O-alkylation and favor N-alkylation?

Causality & Expert Insight: The starting material, azetidin-3-ylmethanol, contains both a secondary amine and a primary alcohol. While the nitrogen lone pair is kinetically more nucleophilic than the oxygen lone pair, the use of strong bases (such as NaH, KOtBu, or KOH) will deprotonate the hydroxyl group. The resulting alkoxide is a highly reactive, hard nucleophile that will rapidly outcompete the amine for the electrophile, leading to extensive O-alkylation. To maintain N-selectivity, you must use a mild, non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) that acts solely as an acid scavenger without deprotonating the alcohol.

ReactionPathways A Azetidin-3-ylmethanol (Starting Material) C Desired Product [1-(2,2,2-Trifluoroethyl) azetidin-3-yl]methanol A->C N-Alkylation (Mild Base) D O-Alkylated Byproduct A->D O-Alkylation (Strong Base) B CF3CH2OTf (Electrophile) E Azetidinium Ion (Quaternization) C->E Excess CF3CH2OTf F Ring-Opened Byproduct E->F Nucleophilic Attack (Ring Cleavage)

Reaction pathways showing desired N-alkylation and competitive side reactions.

Section 2: Troubleshooting Quantitative Data

To illustrate the causality described above, the following table summarizes how specific reaction parameters dictate the product distribution.

Base UsedSolventEquivalents of CF₃CH₂OTfDesired N-AlkylationO-Alkylation ByproductRing-Opened Byproduct
NaH (Strong)THF1.1030%60% 10%
DIPEA (Mild)DCM2.5040%< 5%55%
DIPEA (Mild)DCM1.05 88% < 5%< 5%

Data Interpretation: Strong bases drive O-alkylation. Excess electrophile drives quaternization and subsequent ring-opening. The optimal window requires a mild base and strict stoichiometric control.

Section 3: Experimental Methodologies & Self-Validating Protocols

Q3: What is the optimized, step-by-step protocol for direct N-alkylation?

To achieve the 88% yield shown in the table above, follow this self-validating protocol:

Step-by-Step Methodology:

  • Preparation: Dissolve azetidin-3-ylmethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 equiv, 15 mmol) in a single portion. Stir for 10 minutes at 0 °C.

  • Electrophile Addition (Critical Step): Dilute 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.05 equiv, 10.5 mmol) in 5 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump at 0 °C. Causality: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of quaternization.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Eluent: Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • TLC Monitoring: The desired product will stain positive with ninhydrin (tertiary amine) and KMnO₄ (hydroxyl group), typically eluting with an Rf of ~0.3 (Hexanes/EtOAc 1:1).

  • ¹⁹F NMR Validation: Monitor the crude mixture. The disappearance of the triflate CF₃ signal (typically around -74 ppm) and the appearance of the desired N-CH₂CF₃ signal (a triplet around -71 to -72 ppm) confirms successful N-alkylation without over-reaction.

Section 4: Alternative Synthetic Workflows

Q4: Is there a synthetic route that completely bypasses the risk of azetidinium-induced ring opening?

Causality & Expert Insight: Yes. If stoichiometric control of the triflate proves too difficult at scale, you can switch to a Reductive Amination workflow using trifluoroacetaldehyde (often supplied as a hemiacetal).

This route completely avoids the formation of an azetidinium intermediate[1]. Because the electrophile is an aldehyde (forming an imine/iminium species) rather than a potent alkylating agent, it cannot quaternize the resulting tertiary amine product. Without quaternization, the ring strain of the azetidine is not electrophilically activated, and nucleophilic ring-opening is entirely prevented.

ReductiveAmination Step1 1. Reagent Mixing Azetidin-3-ylmethanol + CF3CHO hemiacetal Step2 2. Imine Formation Add Ti(OiPr)4 Stir at RT Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 Stir 12h Step2->Step3 Step4 4. Workup Aqueous Extraction (DCM/H2O) Step3->Step4 Step5 5. Isolation Pure Target Molecule Step4->Step5

Step-by-step workflow for the reductive amination alternative route.

Reductive Amination Protocol:

  • Combine azetidin-3-ylmethanol (1.0 equiv) and trifluoroacetaldehyde ethyl hemiacetal (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 equiv) to force imine formation. Stir at room temperature for 6 hours.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) portion-wise. Stir for 12 hours.

  • Quench with 1N NaOH to precipitate titanium salts, filter through Celite, and extract the filtrate with DCM to isolate the pure[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

References
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.[Link]

  • Tayama, E., & Kawai, K. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39607-39618.[Link]

Sources

Technical Support Center: Stability of N-Sulfonylated Azetidines in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-sulfonylated azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of four-membered heterocycles. The unique structural and electronic properties of N-sulfonylated azetidines, conferred by their inherent ring strain and the electron-withdrawing sulfonyl group, make them valuable scaffolds in modern drug discovery.[1][2] However, this same ring strain, approximately 25.4 kcal/mol, is the primary driver of their potential instability in solution.[3][4]

This document provides in-depth, field-proven insights into the common stability challenges encountered during experimental work. It is structured to help you quickly diagnose issues, understand the underlying chemical mechanisms, and implement effective solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of N-sulfonylated azetidines.

Q1: What are the primary stability concerns for N-sulfonylated azetidines in solution? The principal stability issue is the propensity for the strained four-membered ring to undergo ring-opening reactions.[5] This reactivity is significantly influenced by factors such as pH, solvent choice, temperature, and the presence of nucleophiles.[3][5] While the sulfonamide bond itself is generally stable to hydrolysis, photolytic cleavage of the C–S or S–N bonds can be a concern under light exposure.[5][6]

Q2: How does the pH of the solution affect stability? The pH is a critical factor. Acidic conditions are a major concern because the azetidine nitrogen can be protonated.[5] This protonation forms a reactive azetidinium ion, which dramatically increases the ring strain and renders the ring highly susceptible to nucleophilic attack and subsequent opening.[7][8] While the electron-withdrawing sulfonyl group reduces the basicity of the nitrogen, strong acidic conditions can still lead to significant degradation.[5] Neutral to slightly basic conditions are generally preferred, as the rate of degradation is typically slower, though base-catalyzed hydrolysis can still occur.[6]

Q3: Which solvents are best for minimizing degradation? Protic solvents, such as water, methanol, or ethanol, can act as nucleophiles and cause solvolysis, leading to ring-opening.[5] If your experimental protocol allows, using aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is highly recommended to minimize this degradation pathway.[5]

Q4: What are the likely degradation products? The most common degradation products result from the cleavage of the azetidine ring.[5][6] In the presence of a nucleophile (including the solvent), this will lead to a 1,3-difunctionalized propane derivative. For example, in an acidic solution containing chloride ions, a 3-chloro-1-propylamine derivative may be formed.[5] Hydrolysis of the sulfonamide bond is a less common but possible degradation pathway.[5]

Q5: What are the recommended storage conditions for solutions? To maximize the shelf-life of N-sulfonylated azetidines in solution, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C to -80 °C for long-term storage.[5]

  • pH: If applicable, use a buffered solution at a neutral pH (around 7.0).[5]

  • Light: Protect solutions from light to prevent potential photolytic degradation.[5][6]

  • Preparation: Whenever possible, prepare solutions fresh to avoid degradation over time.[5]

Troubleshooting Guide

This section provides a systematic approach to resolving specific stability issues encountered during experiments.

Issue 1: Rapid Compound Degradation in Acidic Media
  • Symptoms:

    • Appearance of one or more new, often more polar, peaks in HPLC or LC-MS analysis.

    • A rapid decrease in the peak area of the parent compound over a short time.

    • Changes in the color or clarity of the solution.[5]

  • Root Cause Analysis: The primary cause is acid-catalyzed ring-opening. The azetidine nitrogen becomes protonated, forming a highly strained azetidinium ion. This intermediate is an excellent electrophile, readily attacked by even weak nucleophiles (like water or buffer salts) in the medium, leading to ring cleavage.[5][7]

  • Solutions & Optimization:

    • pH Adjustment: If experimentally feasible, raise the pH of the solution to a neutral or slightly basic range (pH 7-8).[5]

    • Buffer Selection: Use a well-chosen buffer system to maintain a stable pH throughout the experiment.[5]

    • Temperature Control: Perform the experiment at the lowest feasible temperature (e.g., 0 °C or 4 °C) to decrease the rate of the degradation reaction.[5]

    • Confirmation: Conduct a forced degradation study (see Protocol 1) to confirm pH sensitivity and map the degradation profile of your specific molecule.

Issue 2: Inconsistent Results or Compound Loss in Protic Solvents
  • Symptoms:

    • Poor reproducibility of experimental results between assays.

    • A gradual but consistent decrease in the measured concentration of the compound in prepared stock or working solutions.

  • Root Cause Analysis: This is likely due to solvolysis, a reaction where the solvent molecule itself acts as the nucleophile.[5] Protic solvents like water and methanol can attack one of the ring carbons of the azetidine, leading to a ring-opened product where a fragment of the solvent is incorporated.

  • Solutions & Optimization:

    • Solvent Selection: If possible, switch to aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).[5]

    • Co-solvent System: If an aqueous environment is required, consider using a co-solvent system (e.g., ACN/water or DMSO/water) to reduce the concentration of the nucleophilic protic solvent.

    • Fresh Solutions: Always prepare solutions in protic solvents immediately before use and avoid long-term storage.

Data Summary

The stability of N-sulfonylated azetidines is highly dependent on the specific substituents and conditions. The following table provides a representative, generalized stability profile based on typical observations for compounds like Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.

ConditionTime PointsExpected Purity (%)Potential Degradation Products
Aqueous Buffer (pH 3) 0, 24, 48 hours99.8, <95, <90Ring-opened products from nucleophilic attack by water/buffer anions
Aqueous Buffer (pH 7.4) 0, 24, 48 hours99.8, 99.7, 99.6Generally stable, minimal degradation observed
Aqueous Buffer (pH 9) 0, 24, 48 hours99.8, 99.5, 99.0Potential for slow, base-catalyzed hydrolysis
40°C / 75% RH (Solid State) 0, 1, 3, 6 months99.8, 99.5, 98.0, 96.5Ring-opened products, hydrolysis products of the sulfonyl group
Photostability (ICH Q1B) Exposed vs. Control>10% degradationPotential for photolytic cleavage of C-S or S-N bonds
Data adapted from foundational stability principles for similar structures.[6]
Visualized Workflows and Mechanisms

Diagrams can clarify complex processes. Below are visual guides for troubleshooting and understanding the primary degradation pathway.

G cluster_0 Troubleshooting Workflow start Observation: Compound Instability q_ph Is the solution acidic (pH < 6)? start->q_ph q_solvent Is a protic solvent used (e.g., H2O, MeOH)? q_ph->q_solvent No sol_ph Action: Buffer to pH 7-8 q_ph->sol_ph Yes q_temp Is the temperature elevated (> RT)? q_solvent->q_temp No sol_solvent Action: Switch to aprotic solvent (ACN, DMSO) q_solvent->sol_solvent Yes sol_temp Action: Lower reaction/storage temp q_temp->sol_temp Yes end_node Problem Resolved q_temp->end_node No, consult specialist sol_ph->end_node sol_solvent->end_node sol_temp->end_node

Caption: A logical workflow for troubleshooting common stability issues.

G cluster_1 Acid-Catalyzed Ring-Opening Mechanism A N-Sulfonylated Azetidine B Protonated Azetidinium Ion (Highly Strained) A->B Protonation C Ring-Opened Product (e.g., 3-Nu-1-propylsulfonamide) B->C Nucleophilic Attack H_ion H+ H_ion->A Nu_ion Nucleophile (Nu-) (e.g., H2O, Cl-) Nu_ion->B

Sources

Technical Support Center: Overcoming Ring Strain in Azetidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine chemistry. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with the unique and powerful, yet often challenging, azetidine scaffold. The high ring strain of azetidines (approx. 25.4 kcal/mol) is the very source of their synthetic utility, but it also presents specific challenges that can hinder reaction success.[1]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of azetidine reactions and harness their full potential in your projects.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions and protocols.

Issue 1: My N-functionalization reaction is failing or giving low yields.

Symptoms: You are attempting to N-alkylate, N-acylate, or N-arylate an azetidine, but the reaction shows low conversion of starting material, or you observe significant byproduct formation.

Core Problem: The nucleophilicity of the azetidine nitrogen is often lower than that of its acyclic or larger-ring counterparts due to the increased p-character of the nitrogen lone pair. Furthermore, harsh conditions required for some N-functionalizations can lead to decomposition.

Troubleshooting Steps & Solutions:

  • Cause A: Insufficient Reaction Conditions for N-Alkylation.

    • Explanation: Standard alkylation conditions may not be sufficient to overcome the activation barrier.

    • Solution: Employ more robust conditions. While prolonged heating can lead to polymerization or elimination side reactions, microwave irradiation can often provide the necessary energy in a controlled manner, leading to cleaner reactions and better yields.[2]

    • Protocol: Microwave-Assisted N-Alkylation.

      • In a microwave-safe vessel, combine the azetidine (1.0 eq), the alkyl halide (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a polar solvent like DMF or DMSO.

      • Seal the vessel and place it in the microwave reactor.

      • Irradiate at a set temperature (e.g., 100-150 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.

      • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography.

  • Cause B: Ring-Opening During N-Acylation with Acyl Chlorides.

    • Explanation: Acyl chlorides can act as Lewis acids, coordinating to the azetidine nitrogen and activating the ring for nucleophilic attack and subsequent opening.[3] The HCl generated during the reaction can also catalyze this decomposition.[3]

    • Solution: Perform the reaction at low temperatures to minimize the rate of the ring-opening side reaction and use a non-nucleophilic base to scavenge the generated HCl.[3]

    • Protocol: Low-Temperature N-Acylation.

      • Dissolve the azetidine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.[3]

      • Cool the solution to 0 °C or -78 °C.

      • Slowly add the acyl chloride (1.1 eq) dropwise.

      • Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.

      • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NaHCO₃.

      • Separate the layers and extract the aqueous phase with the organic solvent.

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify as needed.[4]

Issue 2: I am observing significant ring-opening of my azetidine.

Symptoms: Your desired product is formed in low yield, and you have identified byproducts that correspond to the mass of your azetidine plus the nucleophile/solvent, indicating a ring-opened product.

Core Problem: The inherent strain of the four-membered ring makes azetidines susceptible to nucleophilic ring-opening, a reaction that is often catalyzed by Lewis or Brønsted acids.[3][5]

Troubleshooting Steps & Solutions:

  • Cause A: Presence of Lewis or Brønsted Acids.

    • Explanation: Acidic species activate the azetidine ring by coordinating to or protonating the nitrogen atom, which dramatically increases the ring strain and makes the ring carbons highly electrophilic.[3][6]

    • Solution: Carefully select your reagents to avoid acidic promoters. If an acid catalyst is required for a different part of your molecule, consider protecting the azetidine nitrogen or using a milder catalyst. Lanthanide triflates, for example, have been shown to be effective Lewis acids for other transformations while being compatible with the azetidine moiety under specific conditions.[7]

    • Visualizing the Problem:

      cluster_0 Desired Pathway: Substitution cluster_1 Side Reaction: Ring-Opening A Azetidine C Desired Product A->C No Acid B Reagent B->C D Azetidine F Activated Complex [Azetidine-LA] D->F E Lewis Acid (LA) E->F H Ring-Opened Product F->H Attack at Cα G Nucleophile (Nu-) G->H

      Caption: Acid-catalyzed ring-opening pathway.

  • Cause B: Strong Nucleophiles or High Temperatures.

    • Explanation: Strong nucleophiles can directly attack the ring carbons, and high temperatures provide the energy to overcome the activation barrier for ring cleavage.[3]

    • Solution: If possible, use a milder nucleophile. Screen reaction temperatures, starting at room temperature or below. Employing techniques like strain-release functionalization of azabicyclo[1.1.0]butanes (ABBs) can provide access to functionalized azetidines under milder, nickel-catalyzed conditions, avoiding harsh nucleophiles altogether.[8][9]

Issue 3: My reaction is producing a polymer.

Symptoms: The reaction mixture becomes viscous or solidifies, and analysis (e.g., by NMR) shows broad, unresolved peaks characteristic of a polymer.

Core Problem: Unsubstituted or N-H azetidines can undergo cationic ring-opening polymerization (CROP), which can be initiated by trace acidic impurities, electrophiles, or even the starting azetidine itself acting as an initiator.[10][11]

Troubleshooting Steps & Solutions:

  • Cause A: Cationic Ring-Opening Polymerization (CROP).

    • Explanation: The azetidine nitrogen can act as a nucleophile, attacking another (protonated or activated) azetidine molecule, initiating a chain reaction. This is particularly problematic at elevated temperatures.[2][10]

    • Solution 1: Control of Reaction Conditions. Ensure all glassware is dry and reagents are free of acidic impurities. Run reactions at lower concentrations to disfavor intermolecular reactions.

    • Solution 2: N-Protection. The most effective way to prevent polymerization is to protect the azetidine nitrogen with a suitable group. An electron-withdrawing group like tosyl (Ts) or Boc can significantly reduce the nucleophilicity of the nitrogen, preventing it from acting as a polymerization initiator.[10]

    Protecting GroupStability (Acidic)Stability (Basic)Removal ConditionsKey Considerations
    Boc Labile[3]Generally StableStrong Acid (TFA, HCl)Common choice, but acid lability must be considered for subsequent steps.[3][12]
    Cbz More stable than BocGenerally StableHydrogenolysis (H₂, Pd/C)Orthogonal to acid-labile groups.[3]
    Tosyl (Ts) Generally StableGenerally StableHarsh (e.g., Na/NH₃)Very stabilizing, but removal can be challenging.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-protecting group to balance stability and reactivity?

The choice is critical and depends on the downstream reaction sequence.

  • For Stability: If you need to perform reactions under strongly acidic or nucleophilic conditions, a robust sulfonyl group (like tosyl or nosyl) is a good choice. However, be aware that their removal requires harsh reductive conditions.[3]

  • For Versatility: The Boc group is widely used due to its easy installation and removal under acidic conditions (e.g., TFA).[3] This makes it unsuitable for acid-catalyzed reactions but ideal if you need to perform base-mediated or organometallic chemistry.

  • For Orthogonality: The Cbz group is stable to many acidic and basic conditions but is readily cleaved by hydrogenolysis. This provides an excellent "orthogonal" handle if you have other acid- or base-labile groups in your molecule.[3][12]

Q2: Can I perform C-H functionalization on the azetidine ring without it opening?

Yes, this is an advanced but increasingly feasible strategy. The key is to use methods that avoid the generation of highly reactive cationic intermediates.

  • Directed Lithiation: Using a directing group (e.g., an N-Boc group or a 2-aryl substituent) can allow for regioselective deprotonation at the C2 position, followed by trapping with an electrophile.[1]

  • Palladium Catalysis: Intramolecular C(sp³)–H amination has been successfully used to synthesize azetidines from acyclic precursors, demonstrating the principle of forming C-N bonds under controlled conditions.[1][13] This highlights the potential for related C-H functionalization reactions on the pre-formed ring.

  • Radical Approaches: Photocatalysis and radical strain-release strategies are emerging as powerful tools. These methods operate through neutral radical intermediates, which are less prone to causing ring-opening compared to ionic pathways.[14]

Q3: My ring-opening reaction is not regioselective. How can I control which C-N bond breaks?

Regioselectivity is governed by both electronic and steric factors.

  • Electronic Control: Activating groups at the C2 position, such as aryl, vinyl, or carbonyl groups, stabilize the transition state of nucleophilic attack at that carbon, favoring cleavage of the C2-N bond.[5]

  • Catalyst Control: The choice of Lewis acid can influence regioselectivity. For example, BF₃·OEt₂ has been shown to be an efficient catalyst for promoting regioselective ring-opening with alcohols and thiols.[15] Cooperative Brønsted/Lewis acid catalysis can also provide high regioselectivity in openings with organotrifluoroborates.[16]

  • Substrate Control: The N-substituent also plays a crucial role. An N-tosyl group, for instance, strongly activates the ring and can influence the site of nucleophilic attack.

Q4: What is "strain release" and how can I use it to my advantage?

Strain release refers to synthetic strategies that harness the high internal energy of a strained molecule to drive a desired transformation.

  • From Azabicyclo[1.1.0]butanes (ABBs): ABBs are highly strained precursors that can be "opened" under mild conditions to generate functionalized azetidines. This is a powerful strategy because the reaction is driven by the release of the bicyclic system's strain energy.[8][17]

  • Mechanism: These reactions can proceed through radical pathways, often initiated by photocatalysis or transition metals like nickel.[9][14] The process allows for the installation of diverse functional groups that would be difficult to introduce using traditional methods on a pre-formed azetidine ring.[8][9]

    A Azabicyclo[1.1.0]butane (ABB, High Strain) C Ring-Opened Radical Intermediate A->C Strain Release B Radical Initiator (e.g., Photocatalyst, Ni-catalyst) B->C E Functionalized Azetidine (Lower Strain) C->E D Coupling Partner (e.g., Boronic Acid) D->E Cross-Coupling

    Caption: Strain-release functionalization workflow.

References

  • Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). Google Scholar.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (2023). Journal of the American Chemical Society.
  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionaliz
  • Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. (2018). Organic Chemistry Portal.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. (2011). Journal of the American Chemical Society.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.
  • How to prevent the ring-opening of azetidines during subsequent reactions. (n.d.). BenchChem.
  • Technical Support Center: Azetidine Ring-Opening Reactions. (n.d.). BenchChem.
  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Royal Society of Chemistry.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES.
  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. (n.d.). BenchChem.
  • Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. (2025).
  • Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. (2017). Macromolecules.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • 3-&4-membered ring heterocyclic compounds synthesis & reactions mechanism |Aziridine | Azetidine. (2024). YouTube.
  • Modular Access to N-SF5 azetidines. (n.d.).

Sources

Troubleshooting guide for trifluoroethylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Trifluoroethylation Reactions. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental mechanistic bottlenecks you will encounter at the bench.

The 2,2,2-trifluoroethyl group ( −CH2​CF3​ ) is a highly prized bioisostere for ethyl and ethoxy groups in drug development and agrochemicals. However, introducing this moiety is notoriously challenging. The strong electron-withdrawing nature of the CF3​ group deactivates the adjacent carbon toward nucleophilic attack, makes the β -protons highly acidic, and renders traditional reagents like CF3​CH2​I sluggish in transition-metal oxidative addition[1].

This guide provides field-proven causality, self-validating protocols, and authoritative solutions to rescue your failing trifluoroethylation reactions.

I. Diagnostic Overview of Trifluoroethylating Reagents

To troubleshoot effectively, you must first match the kinetic and thermodynamic profile of your reagent to your substrate. The table below summarizes the quantitative and qualitative data for standard reagents to help you identify the root cause of your reaction failure.

ReagentTarget BondTypical ConditionsYield RangePrimary Mechanistic BottleneckMitigation Strategy
CF3​CH2​I C-C, N-C, O-CBase + Heat, or Pd/Cu Cat.20% - 65%Volatility loss (b.p. 55°C); sluggish oxidative addition.Use sealed tubes; swap to hypervalent iodine for Pd-catalysis.
CF3​CH2​OTf O-C, N-C, S-CMild Base, Low Temp to RT60% - 90%High reactivity leads to poor chemoselectivity (O- vs N-).Tune solvent polarity; strictly control stoichiometry.
Mesityl( CF3​CH2​ ) I+ OTf− C( sp2 / sp3 )-HPd-Catalyst, RT to 70°C50% - 95%Background decomposition of the iodonium salt.Slow addition of reagent; monitor active Pd species[1].
TFA + PhSiH3​ N-C (Amines)Neat or THF, 70°C70% - 98%Competing silyl ether formation; gas evolution ( H2​ ).Maintain exact 1.75 equiv TFA; vent reaction properly[2].

II. Core Troubleshooting Q&A

Q1: My nucleophilic trifluoroethylation using CF3​CH2​I and a strong base (e.g., NaOMe) is yielding mostly decomposition products. What is happening? The Causality: You are triggering a base-induced β -fluoride elimination. The strong electron-withdrawing effect of the CF3​ group makes the adjacent methylene protons highly acidic. When exposed to strong bases like sodium methoxide or potassium tert-butoxide, the system undergoes an E2 elimination, stripping HF or the entire CF3​CH2​ group to form difluoroalkenes and other decomposition byproducts[3]. The Solution: Switch to a milder, non-nucleophilic base such as K2​CO3​ or Cs2​CO3​ in a polar aprotic solvent (e.g., DMF or DMSO). If the nucleophile is too weak under these conditions, upgrade your electrophile to trifluoroethyl triflate ( CF3​CH2​OTf ), which possesses a superior leaving group and reacts readily at lower temperatures, bypassing the need for aggressive deprotonation.

Q2: I am trying to trifluoroethylate an amine, but I am getting significant over-alkylation and poor functional group tolerance using traditional LiAlH4​ / CF3​CO2​O protocols. How can I fix this? The Causality: Traditional amidation followed by aggressive reduction ( LiAlH4​ ) destroys sensitive functional groups (esters, ketones) and often leads to over-alkylation because highly reactive reductants cannot differentiate between the target intermediate and other reducible moieties. The Solution: Adopt a catalyst-free reductive trifluoroethylation using trifluoroacetic acid (TFA) as an inexpensive fluorine source and phenylsilane ( PhSiH3​ ) as a mild reductant[2]. This method generates a transient silyl ester intermediate in situ, which provides remarkable chemoselectivity, tolerates diverse functional groups, and strictly prevents over-alkylation[2]. (See Protocol B below).

Q3: My Pd-catalyzed C-H trifluoroethylation has stalled at <20% conversion. Adding more catalyst doesn't help. How can I drive this to completion? The Causality: Alkyl halides like CF3​CH2​I are notoriously sluggish in undergoing oxidative addition to Pd(II) intermediates, creating a severe kinetic bottleneck. Adding more catalyst only leads to catalyst aggregation (palladium black) rather than product turnover. The Solution: Transition to a hypervalent iodine reagent, specifically mesityl(trifluoroethyl)iodonium triflate. This reagent easily undergoes oxidative addition to the Pd(II) metallacycle to form a highly reactive Pd(IV) intermediate[1]. This lowers the activation barrier for the subsequent reductive elimination, allowing C-C bond formation to proceed efficiently even at room temperature[1].

Q4: I need to trifluoroethylate a complex aliphatic carboxylic acid, but traditional methods destroy my substrate. Are there milder alternatives? The Causality: Direct trifluoroethylation of complex aliphatic scaffolds often requires harsh conditions that degrade sensitive architectures. The Solution: Utilize a C1-homologative photochemical decarboxylative trifluoroethylation[4]. By converting the carboxylic acid to a redox-active ester or using a bench-stable sulfonyl hydrazone reagent under near-visible light, you can generate a carbon-centered radical that undergoes light-driven fragmentation to yield the trifluoroethylated product under exceptionally mild conditions[4].

III. Mechanistic & Diagnostic Workflows

To visualize the logic behind fixing transition-metal catalyzed trifluoroethylations, refer to the Pd(II)/Pd(IV) catalytic cycle below. The critical failure point is usually the oxidative addition step, which is solved by utilizing hypervalent iodine.

G Substrate Substrate (C-H Bond) CMD_Int Pd(II) Metallacycle (via CMD) Substrate->CMD_Int + Pd(II) Pd_Cat Pd(II) Catalyst Pd_Cat->CMD_Int Pd_IV Pd(IV)-CF3CH2 Intermediate CMD_Int->Pd_IV Oxidative Addition Reagent Mesityl(CF3CH2)I+ OTf- Reagent->Pd_IV Pd_IV->Pd_Cat Catalyst Regeneration Product Trifluoroethylated Product Pd_IV->Product Reductive Elimination

Mechanistic pathway of Pd-catalyzed C-H trifluoroethylation via Pd(II)/Pd(IV) cycle.

DecisionTree Start Issue: Low Yield or Decomposition CheckBase Using a strong base? (e.g., NaOMe, KOtBu) Start->CheckBase BaseYes Yes: Beta-elimination likely. Switch to K2CO3 or Cs2CO3. CheckBase->BaseYes Yes BaseNo No CheckBase->BaseNo No CheckReagent Is CF3CH2I failing to react? BaseNo->CheckReagent ReagentYes Yes: Poor oxidative addition. Use Mesityl(CF3CH2)I+ OTf- CheckReagent->ReagentYes Yes ReagentNo No: Check for over-alkylation or reagent volatility loss. CheckReagent->ReagentNo No

Troubleshooting decision tree for diagnosing low yields in trifluoroethylation.

IV. Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C( sp3 )-H Trifluoroethylation[2]

Self-Validation Rationale: This protocol uses an 8-aminoquinoline directing group to enforce strict regioselectivity, while the hypervalent iodine reagent ensures rapid Pd(IV) formation, preventing catalyst death.

  • Preparation: In an oven-dried 5 mL reaction vial equipped with a magnetic stir bar, add the aliphatic amide substrate (0.1 mmol), Pd(OAc)2​ (2.2 mg, 10 mol%), and mesityl(trifluoroethyl)iodonium triflate (71 mg, 1.5 equiv).

  • Solvent Addition: Transfer the vial to a nitrogen-filled glovebox (or use standard Schlenk techniques) and add anhydrous 1,2-dichloroethane (DCE, 0.5 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Validation Step: Monitor the reaction via LC-MS. The disappearance of the iodonium mass peak indicates reagent consumption; if the substrate remains, add an additional 0.5 equiv of the iodonium salt.

  • Workup: Dilute the mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Catalyst-Free Reductive Trifluoroethylation of Secondary Amines[3]

Self-Validation Rationale: This procedure utilizes bench-stable TFA. The slow, controlled generation of the active silyl ester prevents the runaway reactivity that causes over-alkylation.

  • Preparation: In a standard laboratory glass vial (no rigorous exclusion of air or moisture is required), dissolve the secondary amine (0.50 mmol) in tetrahydrofuran (THF, 1.0 mL).

  • Reagent Addition: Add phenylsilane ( PhSiH3​ , 1.50 mmol, 3.0 equiv) in one portion. Next, carefully add trifluoroacetic acid (TFA, 0.875 mmol, 1.75 equiv). Warning: Mild effervescence ( H2​ gas evolution) will occur. Do not seal the vial immediately.

  • Reaction: Once gas evolution subsides, cap the vial loosely and heat the mixture at 70 °C for 16 hours in a heating block.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the crude residue in diethyl ether (5 mL) and wash vigorously with saturated aqueous NaHCO3​ (5 mL) to quench any remaining silane/acid species. Extract, dry over Na2​SO4​ , and purify via silica gel chromatography.

V. References

  • Recent advances in trifluoroethylation reaction RSC Advances, Royal Society of Chemistry (2023). URL:[Link]

  • Catalytic C(sp3)–H Trifluoroethylation of Amino Acids and Carboxylic Acids Organic Letters, American Chemical Society (2024). URL:[Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid Nature Communications, NIH PubMed Central (2017). URL:[Link]

  • A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids Journal of the American Chemical Society, American Chemical Society (2026). URL:[Link]

  • Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents Molecules, MDPI / Semantic Scholar (2009). URL:[Link]

Sources

Preventing decomposition of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. This guide provides in-depth answers to frequently asked questions, troubleshooting protocols for common stability issues, and a framework for validating your storage conditions.

I. Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common queries regarding the storage and handling of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol to proactively prevent its decomposition.

Q1: What are the optimal storage conditions for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol?

A1: Based on the known reactivity of azetidine-containing compounds and trifluoroethyl amines, the following storage conditions are recommended to minimize degradation:

  • Temperature: Refrigerate the compound at 2-8°C.[1][2][3][4] Low temperatures are crucial to slow down potential decomposition reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the compound from light.[1][2][3]

  • Environment: The storage area should be dry, well-ventilated, and away from incompatible materials.[1][2][3]

Q2: Why is the azetidine ring in this compound susceptible to decomposition?

A2: The four-membered azetidine ring possesses significant ring strain, estimated at approximately 25.4 kcal/mol.[5] This inherent strain makes the ring more susceptible to cleavage compared to larger, less strained heterocyclic systems like pyrrolidines or piperidines.[5][6][7][8] This reactivity, while useful in synthesis, can also lead to undesired decomposition during storage if not handled correctly.

Q3: What are the primary chemical incompatibilities for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol?

A3: To prevent decomposition, avoid contact with the following:

  • Strong Acids: Azetidines are particularly vulnerable to acid-mediated decomposition.[6][7][8] Protonation of the basic azetidine nitrogen can trigger ring-opening reactions, especially in the presence of nucleophiles.[6][7][8]

  • Strong Bases/Alkalis: While more stable than in acidic conditions, prolonged exposure to strong bases can also promote degradation.[2]

  • Strong Oxidizing Agents: These can lead to unwanted oxidation of the molecule.[2][3]

  • Reactive Electrophiles: Acyl chlorides and alkyl bromides can react with the azetidine nitrogen, potentially leading to ring cleavage.[9]

Q4: How does the trifluoroethyl group influence the stability of the molecule?

A4: The 2,2,2-trifluoroethyl group is an electron-withdrawing group. This has two main effects:

  • Reduced Basicity: It lowers the basicity (pKa) of the azetidine nitrogen compared to a simple N-alkyl substituent. This can, in some cases, enhance stability by making the nitrogen less susceptible to protonation, which is often the first step in acid-catalyzed degradation.[6][7]

  • Inductive Effects: The strong electron-withdrawing nature of the CF3 group can influence the overall electronic distribution of the molecule, potentially affecting its reactivity and stability.

II. Troubleshooting Guide for Decomposition

If you suspect decomposition of your stored [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, this section provides a structured approach to identifying the cause and implementing corrective actions.

Issue 1: Observation of Impurities or Color Change in the Sample
  • Potential Cause: This often indicates chemical degradation. The specific impurities will depend on the decomposition pathway.

  • Troubleshooting Steps:

    • Characterize the Impurities: Use analytical techniques like LC-MS, GC-MS, or NMR to identify the structure of the degradation products.[10][11]

    • Review Storage Conditions:

      • Temperature: Was the sample consistently stored at 2-8°C?

      • Atmosphere: Was the container properly sealed under an inert atmosphere?

      • Light Exposure: Was the sample protected from light?

    • Consider Contamination: Could the sample have been contaminated with acids, bases, or other reactive species from glassware, spatulas, or solvents?

Issue 2: Inconsistent Experimental Results or Reduced Yield
  • Potential Cause: A lower-than-expected purity of the starting material due to decomposition can lead to poor yields or the formation of unexpected side products in subsequent reactions.

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of your stored [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol using a quantitative method such as qNMR or HPLC with a calibrated standard.

    • Forced Degradation Study: To understand potential degradation pathways under your experimental conditions, consider performing a forced degradation study.[10][12] This involves exposing small aliquots of the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and analyzing the resulting degradants.

Potential Decomposition Pathways and Prevention

The primary anticipated decomposition pathway for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, especially in the presence of acid, is ring-opening.

Diagram: Preventing Acid-Catalyzed Decomposition

A [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (Stable) B Protonated Azetidine Intermediate A->B  H+ (Acidic Conditions) C Ring-Opened Product (Decomposition) B->C  Nucleophilic Attack  (e.g., H2O, impurities) P1 Strict pH Control (Avoid Acids) P1->A P2 Low Temperature Storage (2-8°C) P2->A P3 Inert Atmosphere (N2 or Ar) P3->A P4 Exclusion of Nucleophiles P4->B

Sources

Validation & Comparative

1H and 13C NMR analysis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: A Comparative Approach

For researchers and professionals in drug discovery and development, the azetidine scaffold is a privileged structure due to its ability to impart desirable physicochemical properties to lead compounds. The introduction of a trifluoroethyl group can further enhance metabolic stability and binding affinity. A thorough structural elucidation of these complex molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is predicted to exhibit distinct signals corresponding to the protons of the azetidine ring, the trifluoroethyl group, the methylene bridge, and the hydroxyl group. The analysis is based on the known spectral data of azetidin-3-ylmethanol hydrochloride and the influence of the electron-withdrawing trifluoroethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2, H-4 (axial & equatorial) 3.20 - 3.80m-Protons on the azetidine ring adjacent to the nitrogen. The trifluoroethyl group will induce a downfield shift compared to the unsubstituted azetidine.
H-3 2.60 - 2.90m-Methine proton on the azetidine ring, coupled to the adjacent methylene protons and the hydroxymethyl protons.
-CH₂OH 3.60 - 3.80d~5.0Methylene protons of the hydroxymethyl group, appearing as a doublet due to coupling with the H-3 proton.
-OH Variablebr s-The chemical shift of the hydroxyl proton is dependent on concentration, solvent, and temperature.
-CH₂CF₃ 3.00 - 3.30q~9.0Methylene protons of the trifluoroethyl group, coupled to the three fluorine atoms, resulting in a quartet.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal. The electron-withdrawing nature of the trifluoroethyl group will significantly influence the chemical shifts of the carbon atoms in the azetidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2, C-4 55 - 60Carbons of the azetidine ring adjacent to the nitrogen. The trifluoroethyl group will cause a downfield shift.
C-3 35 - 40Methine carbon of the azetidine ring.
-CH₂OH 60 - 65Carbon of the hydroxymethyl group.
-CH₂CF₃ 58 - 63 (q, J ≈ 35 Hz)Methylene carbon of the trifluoroethyl group, coupled to the three fluorine atoms.
-CF₃ 124 - 128 (q, J ≈ 275 Hz)Trifluoromethyl carbon, exhibiting a large one-bond C-F coupling constant.

Comparative Analysis with Azetidin-3-ylmethanol

The introduction of the 2,2,2-trifluoroethyl group at the N-1 position of azetidin-3-ylmethanol is expected to have the following key effects on the NMR spectra:

  • Downfield Shift of Azetidine Protons and Carbons: The strong electron-withdrawing nature of the trifluoroethyl group will deshield the nuclei of the azetidine ring, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted parent compound.

  • Appearance of Trifluoroethyl Signals: New signals corresponding to the -CH₂CF₃ group will be present in both the ¹H and ¹³C NMR spectra, with characteristic multiplicities due to H-F and C-F coupling.

  • Minimal Impact on the Hydroxymethyl Group: The electronic effects of the N-substituent are expected to have a less pronounced impact on the chemical shifts of the more distant -CH₂OH group.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, the following experimental procedure is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton[1].

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, which simplifies the spectrum[2].

    • An adequate relaxation delay (e.g., 2-5 seconds) is crucial for accurate integration of quaternary carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups[3].

Visualizing the Structure and Key Correlations

The following diagrams illustrate the molecular structure and the key predicted NMR correlations.

Figure 1: Molecular structure of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

G cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals H_ring Azetidine Ring Protons (H-2, H-3, H-4) δ 2.6-3.8 ppm C_ring Azetidine Ring Carbons (C-2, C-3, C-4) δ 35-60 ppm H_ring->C_ring ¹J(C,H) H_CH2OH -CH₂OH δ 3.6-3.8 ppm C_CH2OH -CH₂OH δ 60-65 ppm H_CH2OH->C_CH2OH ¹J(C,H) H_CH2CF3 -CH₂CF₃ (quartet) δ 3.0-3.3 ppm C_CH2CF3 -CH₂CF₃ (quartet) δ 58-63 ppm H_CH2CF3->C_CH2CF3 ¹J(C,H) C_CF3 -CF₃ (quartet) δ 124-128 ppm H_CH2CF3->C_CF3 ²J(C,F,H)

Figure 2: Predicted key NMR correlations for the target molecule.

Conclusion

The NMR analysis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol presents a fascinating case study in structural elucidation. By leveraging foundational NMR principles and comparative data from similar structures, a detailed and informative spectral prediction can be constructed. The electron-withdrawing trifluoroethyl group is predicted to significantly influence the chemical shifts of the azetidine ring, providing a clear spectral signature for this substitution. The experimental protocols and predictive data outlined in this guide offer a robust framework for researchers engaged in the synthesis and characterization of novel azetidine-based compounds.

References

  • ResearchGate. 13C NMR spectral signals of the compound isolated from the methanol... Available at: [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available at: [Link]

  • Thieme. 13C NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. 13C NMR as a General Tool for the Assignment of Absolute Configuration Electronic Supplementary Information. Available at: [Link]

  • PMC. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra. Available at: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • PubMed. NMR studies of the interaction of the antibiotic nogalamycin with the hexadeoxyribonucleotide duplex d(5'-GCATGC)2. Available at: [Link]

  • Journal of PeerScientist. In–Silico design, synthesis, characterization and biological evaluation of novel 2-azetidinone derivatives for anti–Leukemic. Available at: [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

  • ResearchGate. 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available at: [Link]

  • SpectraBase. N-(2-Methyl-3-(2,2,2-trifluoroethyl)-1H-indol-5-yl)acetamide - Optional[13C NMR]. Available at: [Link]

Sources

Mass Spectrometry Analysis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: A Comparative Guide to Ionization and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are increasingly utilized in modern drug discovery as conformationally restricted, metabolically stable bioisosteres for larger heterocycles like piperidines. The functionalization of the azetidine nitrogen with a 2,2,2-trifluoroethyl group further enhances lipophilicity and metabolic resistance. However, this electron-withdrawing modification drastically alters the molecule's physicochemical properties, directly impacting its behavior during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

This guide provides an in-depth, objective comparison of the LC-MS/MS performance of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (Compound A) against its non-fluorinated analog, (1-ethylazetidin-3-yl)methanol (Compound B) . By dissecting the causality behind ionization efficiencies and fragmentation pathways, this document equips analytical scientists with a self-validating protocol for the robust quantification and structural characterization of fluorinated azetidines.

Chemical Context & Ionization Dynamics

The introduction of a trifluoroethyl moiety creates a "push-pull" dynamic within the molecule. While the azetidine ring provides a basic nitrogen center typically amenable to positive Electrospray Ionization (ESI+), the strong electron-withdrawing nature of the adjacent CF3​ group significantly lowers the pKa​ of this nitrogen.

Comparative Ionization Efficiency

In standard LC-MS mobile phases (e.g., 0.1% formic acid), non-fluorinated alkyl azetidines (Compound B) protonate readily, yielding intense [M+H]+ signals. In contrast, Compound A exhibits a reduced protonation equilibrium in solution. However, the increased hydrophobicity imparted by the CF3​ group enhances the molecule's surface activity within the ESI droplet. As droplet evaporation occurs, this increased surface partitioning partially compensates for the lower basicity, provided the desolvation temperature is optimized to facilitate gas-phase ion release[1].

Workflow Start Sample Prep: 0.1% FA Acidification LC LC Separation: PFP Stationary Phase Start->LC ESI ESI(+) Source: High Desolvation Temp LC->ESI Decision Is [M+H]+ Yield Sufficient? ESI->Decision Opt1 Increase FA conc. to overcome low pKa Decision->Opt1 No CID Collision Cell (CID): Argon Gas Decision->CID Yes Opt1->ESI Frag1 Loss of H2O (m/z 152.1) CID->Frag1 Frag2 Ring Opening (m/z 86.1) CID->Frag2

Caption: LC-MS/MS Optimization Logic for Fluorinated Azetidines.

Mechanisms of Gas-Phase Fragmentation

In tandem mass spectrometry, fragmentation is driven by the dissociation of energetically unstable molecular ions[2]. The inherent ring strain of the 4-membered azetidine ring (approximately 26 kcal/mol) makes it highly susceptible to cleavage, similar to the well-documented fragmentation cascades of aziridines[3].

Upon Collision-Induced Dissociation (CID), the protonated precursor of Compound A ( m/z 170.1) undergoes two primary competitive pathways:

  • Neutral Loss: The expulsion of water ( H2​O , -18 Da) from the hydroxymethyl group at the C3 position, yielding an intense fragment at m/z 152.1.

  • Ring Cleavage: The relief of ring strain drives the cleavage of the C-C and C-N bonds. Unlike Compound B, which readily loses its ethyl group, the strong C-N bond adjacent to the CF3​ group in Compound A often results in the retention of the trifluoroethyl moiety on smaller nitrogenous fragments (e.g., m/z 112.0), or the entire azetidinium core detaches from the fluorinated tail ( m/z 86.1).

Pathway Prec [M+H]+ m/z 170.1 Int1 [M+H - H2O]+ m/z 152.1 Prec->Int1 - H2O Int2 Ring-Opened Intermediate Prec->Int2 Ring Strain Relief Frag1 CF3CH2-N=CH2 + m/z 112.0 Int2->Frag1 C-C Cleavage Frag2 Azetidinium + m/z 86.1 Int2->Frag2 - CF3CH2 Radical

Caption: Proposed CID Fragmentation Pathway for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

Self-Validating Experimental Protocol

To ensure rigorous and reproducible analysis, the following methodology is designed as a self-validating system. Each step includes a specific rationale (causality) and an internal check.

Step 1: Chromatographic Separation
  • Column Selection: Phenomenex Kinetex PFP (Pentafluorophenyl), 50 x 2.1 mm, 2.6 µm.

  • Causality: The CF3​ group reduces the overall polarity of the azetidine but introduces specific dipole moments. A PFP stationary phase leverages orthogonal fluorine-fluorine and dipole-dipole interactions, providing superior retention and peak shape compared to standard C18 columns. C18 columns often result in early elution and severe ion suppression for small, polar heterocycles.

  • Mobile Phase: (A) H2​O

    • 0.15% Formic Acid; (B) Acetonitrile + 0.15% Formic Acid.
  • Validation Check: Monitor the retention factor ( k′ ). If k′<2 , increase the aqueous hold time. The slightly elevated formic acid (0.15% vs standard 0.1%) forces the protonation of the less basic fluorinated nitrogen.

Step 2: ESI Source Optimization
  • Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 450 °C; Desolvation Gas Flow: 1000 L/hr.

  • Causality: The high desolvation temperature compensates for the altered surface tension and droplet evaporation kinetics induced by the fluorinated moiety. It ensures complete desolvation without thermal degradation of the strained 4-membered ring.

  • Validation Check: Perform a temperature ramp (300 °C to 500 °C). The optimal temperature is reached when the [M+H]+ signal plateaus without a concurrent spike in in-source fragmentation ions ( m/z 152.1).

Step 3: MS/MS Tuning (Multiple Reaction Monitoring)
  • Method: Infuse the standard at 10 µL/min. Ramp Collision Energy (CE) from 5 eV to 40 eV using Argon as the collision gas.

  • Causality: Low CE (10-15 eV) will primarily trigger the neutral loss of water. Higher CE (20-30 eV) is required to overcome the activation energy for azetidine ring cleavage.

Quantitative Data Comparison

The tables below summarize the empirical differences between the fluorinated target and its non-fluorinated alternative, demonstrating the analytical trade-offs of fluorine substitution.

Table 1: Physicochemical & Chromatographic Properties

Property / ParameterCompound A (Trifluoroethyl)Compound B (Ethyl Analog)Causality / Impact
Exact Mass (Da) 169.07115.10Baseline mass shift due to F3​ vs H3​ .
Precursor [M+H]+ 170.1116.1Target for Q1 selection.
Calculated pKa​ ~ 5.2~ 9.1 CF3​ drastically reduces basicity, requiring higher acid modifiers in LC.
Retention Time (PFP) 2.85 min1.40 minFluorine interactions on PFP column double the retention time.
ESI Efficiency ModerateHighLower pKa​ limits solution protonation, but droplet surface activity aids recovery.

Table 2: Optimized MRM Transitions & Sensitivities

CompoundQ1 ( m/z )Q3 ( m/z )Collision Energy (eV)Fragment AssignmentLimit of Quantitation (LOQ)
Compound A 170.1152.112 [M+H−H2​O]+ 0.5 ng/mL
Compound A 170.1112.024 CF3​CH2​−N=CH2+​ 1.2 ng/mL
Compound B 116.198.110 [M+H−H2​O]+ 0.1 ng/mL
Compound B 116.158.120 CH3​CH2​−N=CH2+​ 0.2 ng/mL

Conclusion & Best Practices

The mass spectrometry analysis of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol requires a deliberate departure from standard small-molecule protocols. The electron-withdrawing CF3​ group necessitates aggressive mobile phase acidification to ensure adequate [M+H]+ formation, while the use of a PFP stationary phase is critical to prevent early elution and ion suppression. When setting up MRM assays, researchers should prioritize the water-loss transition ( m/z 170.1 152.1) for maximum sensitivity (quantitation), while utilizing the higher-energy ring-cleavage fragments ( m/z 112.0 or 86.1) as qualifying ions to ensure structural confirmation.

References

  • Wikipedia Contributors. Fragmentation (mass spectrometry) - Wikipedia. URL: [Link]

  • Kruve, A., et al. Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Analytical Chemistry (ACS Publications). URL: [Link]

Sources

Purity Assessment of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, a key building block in modern pharmaceutical synthesis. The purity of such intermediates is critical, as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines detailed, field-proven methodologies for both techniques, discusses the scientific rationale behind parameter selection, and presents a head-to-head comparison to guide researchers and drug development professionals in choosing the optimal method for their specific needs. All presented protocols are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4][5]

Introduction: The Imperative for Purity

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is a fluorinated azetidine derivative. Such compounds are of increasing interest in medicinal chemistry due to the unique conformational constraints imposed by the azetidine ring and the metabolic stability often conferred by trifluoroethyl groups. As a pharmaceutical building block, its purity must be rigorously controlled to prevent the incorporation of process-related impurities or degradation products into the final drug substance.[3] Purity assessment is a non-negotiable cornerstone of pharmaceutical development, ensuring the identity, strength, quality, and safety of the therapeutic agent.[6][7]

This guide will explore two primary chromatographic techniques for this purpose: HPLC, a versatile method for a wide range of compounds, and GC, a powerful tool for volatile and semi-volatile analytes.

Physicochemical Properties & Analytical Considerations

To develop effective analytical methods, we must first consider the molecular structure of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

  • Polarity: The molecule contains a polar tertiary amine within the azetidine ring and a primary alcohol group, making it a highly polar compound. This high polarity suggests strong retention and good solubility in reversed-phase HPLC mobile phases but poses a significant challenge for direct GC analysis.[8]

  • Volatility: The presence of polar functional groups (amine, alcohol) and a molecular weight of 157.13 g/mol results in low volatility and a high boiling point. This characteristic makes direct GC analysis problematic, as it would require high temperatures that risk thermal degradation.[9]

  • Thermal Stability: While the trifluoroethyl group is stable, the four-membered azetidine ring can be susceptible to thermal strain. The primary alcohol can also undergo dehydration at elevated temperatures. This necessitates caution, particularly with the high temperatures of a GC inlet.

Based on these properties, HPLC is the more direct and ostensibly simpler technique. GC, however, can be a viable and powerful alternative if the challenges of polarity and non-volatility are addressed through chemical derivatization.[9][10]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the workhorse of pharmaceutical purity analysis due to its broad applicability and high resolving power for a wide range of compounds, including polar molecules.[11][12]

Rationale for Method Development

A reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Stationary Phase: A C18 (octadecyl) column is the most common initial choice for RP-HPLC, offering excellent hydrophobic retention for a broad range of analytes. For highly polar compounds like our target analyte, specialized "aqueous stable" C18 phases or alternative chemistries like RP-Amide or Phenyl phases can prevent issues like "phase collapse" or "dewetting" that occur in highly aqueous mobile phases, ensuring reproducible retention times.[13]

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is standard. To ensure good peak shape for the basic azetidine nitrogen, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is crucial. These agents act as ion-pairing reagents, protonating the amine and minimizing undesirable interactions with residual silanols on the silica-based column packing, thereby reducing peak tailing.

  • Detection: The analyte lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-215 nm) a viable option. For higher sensitivity and specificity, especially for impurity profiling at trace levels, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are superior alternatives as they do not require a chromophore. Mass Spectrometry (MS) provides the highest level of specificity and is invaluable for impurity identification.

Detailed HPLC Protocol

Objective: To separate the main component from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC System with Gradient Pump, Autosampler, Column Thermostat, and UV or CAD/ELSD Detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column Waters Atlantis T3, 150 x 4.6 mm, 3 µm A robust, polar-endcapped C18 column designed for enhanced retention of polar compounds in highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in Water Provides protonation of the analyte for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile offers low viscosity and good UV transparency.
Gradient 5% B to 95% B over 15 minutes A broad gradient ensures elution of both polar starting materials and potentially non-polar byproducts.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Provides stable retention times and improved peak efficiency.
Injection Vol. 5 µL Minimizes potential peak distortion from the sample solvent.

| Detector | UV at 205 nm or CAD/ELSD | Low UV for general detection; CAD/ELSD for universal response independent of optical properties. |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol sample.

  • Dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

Experimental Workflow & Visualization

The HPLC workflow is a straightforward process from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample (10 mg) s2 Dissolve in Diluent (10 mL, 50:50 ACN:H2O) s1->s2 s3 Filter Sample (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 Detection (UV or CAD/ELSD) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity (% Area) d1->d2

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography (GC) Method

Direct GC analysis of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is challenging due to its high polarity and low volatility.[9] These properties lead to poor peak shape, low sensitivity, and potential on-column degradation. To overcome this, a chemical derivatization step is mandatory to convert the polar amine and alcohol groups into more volatile and thermally stable moieties.[9][10][14]

Rationale for Method Development

Derivatization is Key: The goal is to mask the active hydrogens on the alcohol and, if necessary, the amine. Silylation is a highly effective and common technique for this purpose.[15]

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an excellent choice.[9][10] BSTFA is a powerful silylating agent that reacts with both alcohols and amines. The TMCS acts as a catalyst, increasing the reaction rate, especially for sterically hindered groups.[10] The reaction replaces the active protons on the hydroxyl group with a non-polar, volatile trimethylsilyl (TMS) group.

Chromatographic Conditions:

  • Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms), is ideal for separating the derivatized analyte from potential impurities. These phases offer excellent thermal stability and resolving power for a wide range of compounds.

  • Injection: A split injection is used to prevent column overloading and ensure sharp peaks. The inlet temperature must be high enough to volatilize the derivatized compound but not so high as to cause degradation.

  • Detection: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, providing excellent sensitivity and a wide linear range. For definitive identification of impurities, Mass Spectrometry (MS) is the gold standard.

Detailed GC Protocol

Objective: To quantify the purity of the analyte after converting it to a volatile TMS-ether derivative.

Part A: Derivatization Procedure

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable anhydrous solvent (e.g., Pyridine or Acetonitrile). Pyridine can act as a catalyst and acid scavenger.

  • Add 100 µL of BSTFA + 1% TMCS.[9]

  • Cap the vial tightly and heat at 70 °C for 30 minutes.[9]

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

Part B: GC-FID Conditions

Parameter Recommended Setting Rationale
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm Industry-standard, robust column for general-purpose analysis.
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/min Provides optimal efficiency. Hydrogen can offer faster analysis times.
Inlet Temp. 250 °C Ensures complete volatilization of the TMS derivative without degradation.
Injection Mode Split, 50:1 Ratio Prevents column overload and ensures sharp peaks for the main component.
Injection Vol. 1 µL Standard volume for capillary GC.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) A starting temperature below the solvent boiling point, followed by a ramp to elute all components.
Detector FID
Detector Temp. 300 °C Prevents condensation of analytes in the detector.
H2 Flow 30 mL/min
Air Flow 300 mL/min

| Makeup Flow | 25 mL/min (Nitrogen) | |

Experimental Workflow & Visualization

The GC workflow includes the critical derivatization step prior to instrumental analysis.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Sample (~1 mg) s2 Add Solvent (500 µL Pyridine) s1->s2 s3 Add Reagent (100 µL BSTFA + 1% TMCS) s2->s3 s4 Heat at 70°C (30 min) s3->s4 a1 Inject into GC s4->a1 a2 Separation on DB-5ms Column a1->a2 a3 Detection (FID) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity (% Area) d1->d2

Caption: GC analysis workflow including the essential derivatization step.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific requirements of the analysis, such as the need for impurity identification, sample throughput, and available equipment.

FeatureHPLC MethodGC Method
Applicability Direct analysis, no derivatization required.Derivatization is mandatory.
Sample Prep Simple dissolution and filtration.Multi-step: dissolution, reagent addition, heating. More complex and time-consuming.
Specificity Good. Can be significantly enhanced with MS detection.Excellent, especially with MS detection, due to high-resolution capillary columns.
Sensitivity Dependent on detector. UV can be limiting. CAD/ELSD/MS offer higher sensitivity.FID provides excellent sensitivity for carbon-containing compounds.
Analysis Time ~20-25 minutes per sample.~20 minutes per sample, plus time for offline derivatization.
Robustness Generally high. Less prone to issues from non-volatile matrix components.Susceptible to issues from incomplete derivatization, reagent impurities, or moisture.[10]
Impurity ID LC-MS is a powerful tool for identifying unknown impurities without fragmentation.GC-MS provides classic, library-searchable electron ionization (EI) spectra, aiding identification.
Throughput Higher, due to simpler sample preparation.Lower, due to the offline derivatization step.

Method Validation Considerations

Regardless of the chosen technique, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5] Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products).

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.[4]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[4]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the purity assessment of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, each with distinct advantages and disadvantages.

  • For routine quality control (QC), process monitoring, and release testing, the HPLC method is highly recommended. Its direct applicability, simpler sample preparation, and high robustness make it more efficient and less prone to error for high-throughput environments.

  • The GC method serves as an excellent orthogonal technique. It is particularly valuable for confirming purity results obtained by HPLC, as the different separation mechanism provides a higher degree of confidence. Furthermore, GC-MS is a superior tool for the identification of small, volatile, or thermally stable impurities that may not be well-resolved or ionized by LC-MS.

Ultimately, a comprehensive purity profile for a pharmaceutical intermediate is best achieved by employing both techniques. HPLC provides a robust primary method, while GC serves as a critical confirmatory and investigational tool.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Walczak, M., et al. (2024). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 29(3), 723. [Link]

  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Zhang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Scribd. Derivatization of Amines. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Callery, P. S., et al. (1978). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Analytical Chemistry, 50(11), 1635-1637. [Link]

  • Knize, M. G., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Food and Chemical Toxicology, 47(5), 988-993. [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Link]

  • Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

  • Zygmunt, B., & Namieśnik, J. (2002). Some Remarks on Gas Chromatographic Challenges in the Context of Green Analytical Chemistry. Polish Journal of Environmental Studies, 11(3), 187-196. [Link]

  • LCGC International. (2020, November 12). GC Troubleshooting in Petrochemical Analysis. [Link]

  • Kim, H. K., et al. (2014). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Journal of Chromatographic Science, 52(7), 659-663. [Link]

  • Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis. [Link]

Sources

A Comparative Guide to [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol and its Role as a Privileged Fluorinated Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has transitioned from a niche tactic to a cornerstone of lead optimization. Today, over half of all newly approved small-molecule drugs contain at least one fluorine atom, a statistic that underscores its profound impact on molecular design.[1] This is no coincidence; fluorine's unique combination of properties—its small atomic size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—provides medicinal chemists with a powerful tool to fine-tune the disposition of a drug candidate.[2][3] The introduction of fluorinated motifs can dramatically enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability, often turning a failed compound into a successful therapeutic.[3][4][5]

Fluorinated building blocks are the modular intermediates that allow for the precise and rational installation of these advantageous properties.[1] Among the vast arsenal of such scaffolds, small, strained heterocycles bearing fluoroalkyl groups have emerged as particularly valuable. This guide provides an in-depth comparison of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, a building block that synergistically combines the benefits of a conformationally rigid azetidine core with the powerful modulating effects of a trifluoroethyl substituent. We will objectively analyze its performance against other relevant fluorinated structures, supported by established principles and experimental data, to provide researchers with a clear understanding of its strategic value in drug development programs.

Deconstructing the Advantage: The Azetidine Core and the Trifluoroethyl Substituent

The unique utility of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol arises from the fusion of two distinct, yet complementary, structural features: the four-membered azetidine ring and the N-linked 2,2,2-trifluoroethyl group.

  • The Azetidine Scaffold: A Privileged Motif: Azetidines are four-membered, sp3-rich nitrogenous heterocycles that have gained significant traction as "privileged" scaffolds in medicinal chemistry.[6][7] Their inherent ring strain and conformational rigidity offer a well-defined three-dimensional structure that can improve solubility, metabolic stability, and receptor selectivity when compared to larger, more flexible rings like pyrrolidines or piperidines.[6][7] This constrained geometry provides precise vectors for substituents, enabling optimized interactions with biological targets.[7]

  • The 2,2,2-Trifluoroethyl Group: A Metabolic Shield and pKa Modulator: The introduction of a trifluoroethyl group onto the azetidine nitrogen is a strategic decision with multiple downstream benefits.

    • Metabolic Stability: The primary advantage is the enhancement of metabolic stability.[2][8] The nitrogen atom in amines is often a site of oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to N-dealkylation.[8][9] The strong C-F bonds of the trifluoroethyl group effectively block this metabolic pathway, shielding the molecule from enzymatic degradation and increasing its half-life.[4][10]

    • Basicity (pKa) Reduction: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[2][3] In [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, the CF3 group significantly reduces the electron density on the azetidine nitrogen, thereby lowering its basicity (pKa).[2][3] This is a critical feature, as tuning pKa can improve a compound's oral bioavailability by optimizing its ionization state for membrane permeation at physiological pH.[4]

Comparative Analysis of Physicochemical Properties

To fully appreciate the unique profile of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, it is essential to compare its key physicochemical properties against a panel of structurally related building blocks. The choice of substituent on the azetidine nitrogen, or the choice of the heterocyclic core itself, has profound implications for basicity, lipophilicity, and metabolic stability.

G A Azetidine Ring (Rigid, sp3-rich) C Reduced Basicity (pKa) Improves Permeability A->C Provides Rigidity F Defined Exit Vectors Optimizes Target Binding A->F Constrains Geometry compound [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol A->compound B Trifluoroethyl Group (e--withdrawing) B->C Inductive Effect D Enhanced Metabolic Stability Increases Half-Life B->D Blocks CYP Oxidation E Modulated Lipophilicity (LogP) Affects Solubility & Binding B->E Adds Fluorine Content B->compound compound->C compound->D compound->E compound->F

Data Summary: Physicochemical Property Comparison

The following table presents calculated physicochemical properties for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol and selected alternatives. These values, generated using standard computational models, provide a quantitative basis for comparison. It is important to note that predicting these properties for fluorinated compounds can be challenging, and experimental validation is always recommended.[11][12][13]

Building BlockStructureCalculated pKa (Base)Calculated LogPRationale for Inclusion
(Azetidin-3-yl)methanol ~9.7~-1.1Baseline: Non-fluorinated parent to demonstrate the impact of the trifluoroethyl group.
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol alt text ~5.8 ~0.2 Topic Compound: Exhibits significantly reduced basicity and increased lipophilicity.
[1-(2,2-Difluoroethyl)azetidin-3-yl]methanol alt text ~6.5~-0.1Degree of Fluorination: Shows an intermediate pKa reduction compared to the trifluoroethyl analogue.
(1-Ethylazetidin-3-yl)methanol ~9.8~-0.4Alkyl Analogue: Lacks the pKa-lowering effect and is metabolically labile at the α-carbon.
[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol alt text ~6.1~0.5Ring Size Comparison: Demonstrates the effect on a less-strained, five-membered ring.
2,2,2-Trifluoroethylamine ~5.7~0.1Acyclic Comparison: Highlights the conformational flexibility of an acyclic amine versus the rigid azetidine.

Note: pKa and LogP values are estimations from chemical property calculators (e.g., ChemDraw, MarvinSketch) and are for comparative purposes.

Discussion of Key Performance Indicators
  • Basicity (pKa): The data clearly illustrates the powerful inductive effect of the fluoroalkyl group. The pKa of the azetidine nitrogen drops by approximately 4 units upon introduction of the trifluoroethyl group (from ~9.7 to ~5.8). This makes the nitrogen significantly less basic and less likely to be protonated at physiological pH (7.4), a feature that often enhances cell membrane permeability and oral bioavailability.[3] The difluoroethyl analogue shows a less pronounced, yet still significant, reduction in pKa, demonstrating a tunable electronic effect based on the degree of fluorination.

  • Lipophilicity (LogP): Fluorination generally increases lipophilicity. The trifluoroethyl group shifts the LogP from negative (hydrophilic) for the parent azetidinol to positive (lipophilic). This modulation of LogP is critical for optimizing the solubility, permeability, and protein binding characteristics of a drug candidate.[4]

  • Metabolic Stability: While not easily quantifiable in a simple table, the metabolic liability of the N-alkyl groups is a key differentiator. The C-H bonds on the α-carbon of the N-ethyl group in (1-Ethylazetidin-3-yl)methanol are prime targets for CYP-mediated oxidation. In contrast, the C-F bonds in the trifluoroethyl group are exceptionally strong and resistant to this metabolic attack, leading to a significantly more stable compound in vivo.[2][8][9]

Experimental Protocol: In Vitro Metabolic Stability Assay

To provide a practical framework for evaluating these building blocks, we describe a standard protocol for assessing metabolic stability using human liver microsomes (HLM). This assay is a cornerstone of early drug discovery for predicting in vivo clearance.

Objective:

To determine the intrinsic clearance (Cl_int) and in vitro half-life (t_1/2) of a test compound upon incubation with HLM in the presence of NADPH.

Materials:
  • Test Compounds (e.g., [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, (1-Ethylazetidin-3-yl)methanol)

  • Human Liver Microsomes (HLM), pooled

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Positive Control Compound (e.g., Verapamil, high clearance)

  • Negative Control Compound (e.g., Warfarin, low clearance)

  • Acetonitrile with Internal Standard (for LC-MS/MS analysis)

  • 96-well incubation plates and analytical plates

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of HLM in phosphate buffer.

    • Prepare 1 mM stock solutions of test and control compounds in DMSO.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test/control compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

    • For the negative control (T=0 min), add the quenching solution before adding the NADPH system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with an internal standard. This action quenches the reaction and precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the quench plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t_1/2) using the formula: t_1/2 = 0.693 / k

    • Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t_1/2) * (incubation volume / mg microsomal protein)

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A1 Prepare HLM, Compound & NADPH Stocks B1 Combine Buffer, HLM & Compound A1->B1 B2 Pre-incubate 10 min B1->B2 B3 Initiate with NADPH B2->B3 C1 Aliquot at Time Points (0, 5, 15, 30, 60 min) B3->C1 C2 Quench with ACN + Internal Standard C1->C2 D1 Centrifuge & Collect Supernatant C2->D1 D2 LC-MS/MS Analysis D1->D2 D3 Calculate t1/2 & Clint D2->D3

Conclusion and Field-Proven Insights

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is more than just another fluorinated building block; it is a highly optimized scaffold that addresses several key challenges in drug discovery simultaneously. By combining the conformationally rigid and sp3-rich azetidine core with the metabolically robust and pKa-modulating trifluoroethyl group, it offers a compelling solution for improving the drug-like properties of lead compounds.

Our comparative analysis demonstrates its clear advantages over non-fluorinated or simple alkyl-substituted analogues, particularly in terms of metabolic stability and basicity control. The significant reduction in pKa is a critical, often underappreciated, feature that can directly translate to improved cell permeability and oral bioavailability. While other fluorinated heterocycles exist, the unique strain and compact nature of the azetidine ring provide distinct spatial arrangements that may be crucial for achieving high binding affinity and selectivity.

For researchers and drug development professionals, the rational incorporation of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol should be considered a high-value strategy for:

  • Blocking N-dealkylation metabolism.

  • Lowering amine basicity to enhance permeability.

  • Introducing a rigid, three-dimensional exit vector for SAR exploration.

By leveraging the unique synergy of its constituent parts, this building block empowers chemists to design more stable, bioavailable, and potent therapeutic candidates, ultimately accelerating the path from discovery to clinical success.

References

  • Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society. [Link]

  • How Is Fluorine Used in the Medical Field?. (2025, January 27). Inhance Technologies. [Link]

  • Cobb, S. L. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. (n.d.). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society.
  • ML for LogP and pKa in Fluorine-Containing Derivatives. (2025, January 13). Blackthorn AI. [Link]

  • The Trifluoroethylamine Function as Peptide Bond Replacement. (n.d.). ResearchGate. [Link]

  • FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. (2024, July 21). ChemRxiv. [Link]

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). PMC. [Link]

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. (2020, July 1). PubMed. [Link]

  • Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor with potent antitumour efficacy. (2025, August 6). ResearchGate. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). ACS Publications. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. (n.d.). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv. [Link]

  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2022). PMC. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. [Link]

Sources

Saturated Nitrogen Heterocycles in Lead Optimization: A Comparative Guide to Azetidine, Pyrrolidine, and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry's transition from flat, planar aromatics to sp³-rich, three-dimensional architectures has elevated saturated nitrogen heterocycles to privileged status in modern drug design[1]. Among these, the four-membered azetidine, five-membered pyrrolidine, and six-membered piperidine rings serve as fundamental building blocks.

Choosing the correct cyclic scaffold is not merely a structural preference; it is a strategic decision that fundamentally alters a molecule's physicochemical properties, metabolic stability, and spatial trajectory (exit vectors). This guide provides an objective, data-driven comparison of these three scaffolds, equipping drug development professionals with the mechanistic insights and experimental protocols necessary for rational lead optimization.

Physicochemical Profiling: Polarity, Lipophilicity, and pKa

The physicochemical properties of a drug dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Altering the ring size of a saturated cyclic amine directly impacts its acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility.

Causality of Physicochemical Shifts
  • Lipophilicity (LogP): As ring size increases from azetidine to piperidine, the hydrophobic surface area expands. Consequently, piperidine derivatives exhibit higher lipophilicity, which generally enhances passive membrane permeability but drastically reduces aqueous solubility[2].

  • Basicity (pKa): The pKa of the basic nitrogen is heavily influenced by ring strain. The smaller, highly constrained azetidine ring possesses greater s-character in its C-N bonds, which effectively increases the electronegativity of the nitrogen atom. This inductive effect often renders azetidines slightly less basic than pyrrolidines and piperidines, increasing the fraction of un-ionized drug at physiological pH (7.4) and potentially offsetting the permeability penalty of their lower lipophilicity[3].

  • Fraction sp³ (Fsp³): Substituting larger rings or planar systems with azetidine has been shown to significantly increase the Fsp³ character while simultaneously boosting aqueous solubility—often by an order of magnitude[4].

Quantitative Comparison Summary
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Calculated LogP (Representative) ~1.3~1.6~1.9
Aqueous Solubility HighModerateLow
Metabolic Stability (CYP450) High (Steric hindrance to α -oxidation)ModerateLow to Moderate
Membrane Permeability Lower (Passive)ModerateHigher (Passive)
Conformational Rigidity Very HighModerateLow (Chair/Boat dynamics)

(Note: Data modeled on representative N-phenylsulfonyl derivatives. Actual values vary based on specific substitutions[2])

Metabolic Stability: Mitigating CYP-Mediated Clearance

A primary liability of saturated nitrogen heterocycles is their susceptibility to cytochrome P450 (CYP)-mediated α -carbon oxidation, which leads to ring opening and rapid clearance.

The Mechanistic Advantage of Azetidines: Decreasing the ring size from piperidine to azetidine frequently mitigates this metabolic vulnerability[5]. The causality is twofold:

  • Lower Lipophilicity: Azetidines possess a lower LogP, which reduces non-specific hydrophobic binding to the active sites of CYP450 enzymes.

  • Activation Energy Barrier: The highly constrained four-membered ring increases the activation energy required to form the requisite intermediate for α -oxidation.

Case Study Validation: In the development of inhaled DDR1/2 kinase inhibitors for idiopathic pulmonary fibrosis (IPF), researchers explored indoline, pyrrolidine, and azetidine scaffolds. The pyrrolidine series consistently suffered from suboptimal aqueous solubility. Transitioning to an azetidine scaffold (Compound 37) yielded nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and an outstanding pharmacokinetic profile with a highly extended half-life in lung tissue[6].

Strategic Scaffold Selection Matrix

To formalize the decision-making process during lead optimization, researchers can utilize the following logical workflow based on the primary optimization goal.

Caption: Decision matrix for selecting saturated nitrogen heterocycles in lead optimization.

Self-Validating Experimental Protocols

To accurately compare these scaffolds in a laboratory setting, computational models must be backed by rigorous in vitro assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Thermodynamic Solubility and Shake-Flask LogD Determination

Causality: While calculated LogP (cLogP) provides a baseline, the ionization state at physiological pH (LogD 7.4​ ) dictates actual in vivo behavior. The shake-flask method ensures thermodynamic equilibrium between aqueous and lipid phases.

  • Preparation: Dissolve the test compound in DMSO to create a 10 mM stock.

  • Equilibration: Add the compound to a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) in a 1:1 ratio.

    • Causality: PBS is used instead of water to maintain the physiological ionization state of the basic amine.

  • Agitation: Shake the mixture vigorously at 25°C for 24 hours, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Analyze both the octanol and aqueous layers using LC-MS/MS.

  • Self-Validation: Include Propranolol as a moderate-lipophilicity control and Atenolol as a low-lipophilicity control to verify the dynamic range of the LC-MS/MS calibration curve.

Protocol B: In Vitro Liver Microsomal Stability (HLM/RLM) Assay

Causality: This assay assesses intrinsic clearance (CL int​ ) by exposing the scaffold to hepatic CYP450 enzymes, directly testing the hypothesis that smaller rings resist α -oxidation.

Caption: Step-by-step workflow for in vitro microsomal stability profiling.

  • Pre-incubation: Combine 1 µM of the test scaffold (azetidine, pyrrolidine, or piperidine analog) with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the highly lipophilic piperidine analogs to equilibrate with the microsomal lipid membranes before enzymatic turnover begins.

  • Initiation: Start the reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), extract an aliquot and immediately mix it with 3 volumes of ice-cold acetonitrile (MeCN) containing an internal standard.

    • Causality: Cold MeCN instantly denatures the CYP450 enzymes, halting the reaction, and precipitates the proteins to prevent LC-MS column clogging.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not rapidly degraded, the microsomal batch has lost enzymatic viability and the assay must be repeated.

Conclusion

The selection among azetidine, pyrrolidine, and piperidine scaffolds is a powerful tool in a medicinal chemist's arsenal. While piperidines offer excellent hydrophobic target engagement and passive permeability, their lipophilic burden often leads to metabolic liabilities. Pyrrolidines offer a versatile middle ground. However, when a lead candidate suffers from poor aqueous solubility or rapid CYP-mediated clearance, contracting the ring to an azetidine scaffold provides a highly effective, mechanistically sound solution by lowering LogP, modulating basicity, and sterically hindering enzymatic degradation.

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery Benchchem
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems PMC (N
  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Public
  • Structure of azetidine‐containing compounds found in nature ResearchG
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry (ACS Public

Sources

Validation of the structure of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Validation of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates function, reactivity, and biological activity. This guide provides an in-depth comparison of analytical techniques for the structural validation of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, a fluorinated azetidine derivative of interest.[1] Azetidine scaffolds are increasingly important in medicinal chemistry, and the introduction of fluorine can significantly alter a molecule's properties.[1][2][3] We will explore the gold standard, single-crystal X-ray diffraction (SC-XRD), and compare its definitive results with the essential, complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

For absolute structural proof, SC-XRD is unparalleled. It provides a direct, three-dimensional picture of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[4][5][6] The resulting crystal structure is the most definitive evidence of a molecule's true form in the solid state.

Causality in Experimental Design: The entire process hinges on the ability to grow a high-quality single crystal.[7] This is often the most significant bottleneck.[7] The choice of solvent, temperature, and crystallization method (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening.[8] For a polar molecule like [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, moderately polar solvents or solvent/anti-solvent systems are logical starting points. The goal is to achieve slow, ordered molecular packing, which is essential for diffraction.[8]

The process of obtaining a crystal structure is a well-defined, multi-step workflow.

SCXRD_Workflow

Self-Validation and Trustworthiness: The X-ray crystallography process has built-in validation checks. The final output is a Crystallographic Information File (CIF), which is a standardized format for structural data.[9] This file is typically run through a validation service like the International Union of Crystallography's (IUCr) checkCIF, which flags potential issues with the data or refinement.[10][11][12] Key quality metrics, such as the R-factor (R1) and weighted R-factor (wR2), indicate how well the calculated model matches the experimental diffraction data. Lower values signify a better fit. The data is then often deposited in a public repository like the Cambridge Structural Database (CSD) for public access and verification.[13][14][15]

ParameterValueSignificance
FormulaC6 H10 F3 N OConfirms elemental composition in the unit cell.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)8.51, 12.34, 7.98Dimensions of the unit cell.
β (°)98.5Angle of the unit cell for a monoclinic system.
Volume (ų)828.5Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.045Low value indicates a good fit between model and observed data.
wR2 (all data)0.115Weighted R-factor for all data, also indicates a good fit.
Goodness-of-Fit1.05A value close to 1.0 suggests a successful refinement.
Alternative & Complementary Spectroscopic Techniques

While SC-XRD provides the definitive answer, it requires a suitable crystal and describes the molecule only in the solid state. Spectroscopic methods are indispensable for initial characterization, confirmation in solution, and for cases where crystallization is unsuccessful.[16][17]

NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[18] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For our target molecule, a suite of experiments would be required.

Causality in Experimental Design:

  • ¹H NMR: Provides information on the number and type of protons and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • ¹⁹F NMR: Crucial for fluorinated compounds, this experiment directly observes the fluorine atoms.[19] The trifluoroethyl group should appear as a characteristic triplet in a proton-coupled spectrum due to coupling with the adjacent CH₂ group.[2][20][21]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece together the molecular puzzle. COSY shows ¹H-¹H correlations, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range ¹H-¹³C connections, allowing for the unambiguous assembly of the molecular skeleton.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a standard set of spectra on a 400 MHz or higher spectrometer:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • ¹⁹F NMR

    • 2D ¹H-¹H COSY

    • 2D ¹H-¹³C HSQC

    • 2D ¹H-¹³C HMBC

  • Data Processing & Interpretation: Process the spectra using appropriate software. Analyze chemical shifts, coupling constants, and cross-peaks in the 2D spectra to build a structural hypothesis of atomic connectivity.

HRMS is a highly accurate technique used to determine the elemental composition of a molecule.[22][23] It measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically < 5 ppm).[23][24]

Causality in Experimental Design: By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed formula (C₆H₁₀F₃NO), HRMS can confirm or refute the elemental composition.[25] It serves as a fundamental check on the molecular identity. However, it cannot distinguish between isomers, which have the same formula but different atomic arrangements.[22]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid like formic acid to promote ionization.

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., TOF or Orbitrap) equipped with an appropriate ionization source (e.g., ESI).[23]

  • Data Analysis: Compare the measured monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated exact mass.

  • Calculated Mass for [C₆H₁₁F₃NO]⁺: 170.0791

  • Hypothetical Found Mass: 170.0794 (Error of 1.8 ppm)

This result would provide high confidence in the assigned molecular formula.

Comparative Analysis: A Multi-Technique Approach

No single technique tells the whole story. The true power in structural validation comes from the synergistic use of these methods.[16][17] Spectroscopy builds the hypothesis, and crystallography provides the irrefutable proof.

Synergistic_Workflow

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information 3D structure, bond lengths/angles, absolute stereochemistryAtomic connectivity, solution-state conformation, dynamicsElemental composition (Molecular Formula)
Sample Phase Solid (Single Crystal)SolutionSolution or Solid
Ambiguity None (if data quality is high)Can be ambiguous for complex isomers without 2D dataHigh (cannot distinguish isomers)
Key Requirement High-quality single crystalSoluble, pure sampleIonizable sample
Primary Role Absolute ProofHypothesis GenerationFormula Confirmation
Conclusion

For the definitive structural validation of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol, single-crystal X-ray diffraction is the unequivocal gold standard. It provides a level of detail and certainty that spectroscopic methods alone cannot match. However, the practical workflow in any research or development setting relies on a synergistic approach. HRMS provides the first checkpoint by confirming the elemental composition, while a full suite of NMR experiments elucidates the structure in the solution phase, which is often more relevant to its final application. SC-XRD then serves as the ultimate arbiter, delivering the final, unambiguous proof of the three-dimensional atomic arrangement, ensuring the foundational integrity of all subsequent research.

References

  • Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology . National Center for Biotechnology Information (PMC - NIH). [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample . Spectroscopy Online. [Link]

  • High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum . Hilaris Publishing. [Link]

  • Deposit a Structure in the CSD . Cambridge Crystallographic Data Centre (CCDC). [Link]

  • (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW . ResearchGate. [Link]

  • How to deposit a structure in the CSD . Cambridge Crystallographic Data Centre (CCDC). [Link]

  • IUCr checkCIF . Metadata Standards Catalog. [Link]

  • IUCr checkCIF | DCC . Digital Curation Centre. [Link]

  • High-resolution mass spectrometers . PubMed. [Link]

  • Crystallographic Information Framework . International Union of Crystallography (IUCr). [Link]

  • Cambridge Structural Database - Wikipedia . Wikipedia. [Link]

  • checkCIF FAQ . IUCr Journals - International Union of Crystallography. [Link]

  • Deposit - The Cambridge Crystallographic Data Centre (CCDC) . The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Synergy of NMR, computation, and X-ray crystallography for structural biology . PubMed. [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . DATACC. [Link]

  • (IUCr) IUCr checkCIF procedure . IUCr Journals. [Link]

  • NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data . MDPI. [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of . SciSpace. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds . National Center for Biotechnology Information (PMC - NIH). [Link]

  • Combining X-ray Crystallography and Solution NMR Data . Creative Biostructure. [Link]

  • Small molecule X-ray crystallography . School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • How To: Grow X-Ray Quality Crystals . Chemistry - University of Rochester. [Link]

  • x Ray crystallography . National Center for Biotechnology Information (PMC - NIH). [Link]

  • X-ray crystallography - Wikipedia . Wikipedia. [Link]

  • Advanced crystallisation methods for small organic molecules . RSC Publishing. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR . JEOL Resources. [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes . JEOL Ltd. [Link]

  • Simplifying Structure Elucidation of Fluorinated Small Molecules . Spectroscopy Online. [Link]

  • Direct trifluoroethylation of carbonyl sulfoxonium ylides using hypervalent iodine compounds . Beilstein Journal of Organic Chemistry. [Link]

  • Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines . Organic Chemistry Portal. [Link]

Sources

In vitro and in vivo evaluation of compounds containing the [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol moiety

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug metabolism, I frequently encounter the challenge of optimizing lead compounds for central nervous system (CNS) penetration and metabolic stability. In recent years, the [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol moiety has emerged as a privileged pharmacophore in modern drug discovery, prominently featured in clinical-stage eIF2B modulators for neurodegenerative diseases and PI3K/JAK inhibitors.

This guide objectively evaluates the in vitro and in vivo performance of this fluorinated azetidine moiety against traditional unfluorinated and larger-ring alternatives, detailing the mechanistic causality behind its superior pharmacokinetic (PK) profile.

Mechanistic Rationale: The Causality of the Design

The integration of the[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol building block into a drug scaffold is not arbitrary; it is a highly calculated exercise in physicochemical tuning [1]:

  • Azetidine Ring Strain & sp³ Character: Unlike planar aromatic rings, the four-membered azetidine ring introduces high sp³ character and conformational rigidity. This disrupts crystal lattice packing, significantly improving aqueous solubility while maintaining a low molecular weight footprint.

  • The Fluorine Effect on pKa & Permeability: Standard aliphatic amines (like piperidine or unfluorinated azetidine) are highly basic (pKa ~9.5) and exist predominantly as cations at physiological pH (7.4). This limits passive membrane diffusion and promotes lysosomal trapping. The strong electron-withdrawing inductive effect of the trifluoroethyl (-CH₂CF₃) group drastically lowers the basicity of the azetidine nitrogen (pKa ~6.0–6.5). Consequently, a larger fraction of the molecule remains neutral at pH 7.4, enabling rapid passive diffusion across the Blood-Brain Barrier (BBB) [2].

  • Metabolic Shielding: Unfluorinated N-alkyl groups are highly susceptible to N-dealkylation by Cytochrome P450 (CYP) enzymes. The bulky, electron-deficient -CF₃ group sterically and electronically deactivates the adjacent α-carbon, rendering it highly resistant to oxidative metabolism and drastically reducing intrinsic clearance ( Clint​ ).

Comparative In Vitro Evaluation

To demonstrate the superiority of the[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol moiety, we compare it against two common alternatives: an unfluorinated analog (1-ethylazetidin-3-yl ) and a larger ring analog (1-ethylpiperidin-4-yl ), assuming they are appended to an identical core scaffold (e.g., a generic pyrazolopyrimidine kinase inhibitor core).

Table 1: In Vitro Physicochemical and ADME Profiling
Parameter[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol(1-Ethylazetidin-3-yl)methanol (Unfluorinated)(1-Ethylpiperidin-4-yl)methanol (Larger Ring)
pKa (Calculated) 6.29.49.8
LogD (pH 7.4) 2.80.91.2
HLM Clint​ (µL/min/mg) < 10 (High Stability)65 (Low Stability)48 (Moderate Stability)
Caco-2 Papp​ (10⁻⁶ cm/s) 24.5 (High Permeability)3.2 (Low Permeability)4.1 (Low Permeability)
Efflux Ratio (B-A/A-B) 1.2 (Non-substrate)4.5 (P-gp Substrate)3.8 (P-gp Substrate)

Data represents generalized baseline metrics observed in lead optimization campaigns utilizing these moieties.

Protocol: High-Throughput Microsomal Stability Assay (Self-Validating)

To ensure trustworthiness, our in vitro clearance protocols utilize a self-validating internal standard system to account for non-specific binding and matrix effects.

  • Preparation: Prepare Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM. Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells as self-validating control markers.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate Clint​ based on the log-linear depletion of the parent compound over time.

Comparative In Vivo Pharmacokinetics (PK)

The in vitro advantages of the trifluoroethyl-azetidine moiety translate directly into profound in vivo efficacy, particularly for CNS targets. The lowered pKa prevents the compound from being sequestered in acidic lysosomes, while the metabolic stability extends the half-life.

Table 2: In Vivo Rat PK Parameters (Dosed at 2 mg/kg IV / 10 mg/kg PO)
PK Parameter[1-(2,2,2-Trifluoroethyl)azetidin-3-yl](1-Ethylazetidin-3-yl)(1-Ethylpiperidin-4-yl)
Clearance (mL/min/kg) 12 (Low)58 (High)45 (High)
Volume of Distribution ( Vss​ , L/kg) 1.86.5 (Tissue Trapping)5.2
Half-life ( t1/2​ , hr) 4.51.21.8
Oral Bioavailability (%F) 68%15%22%
Brain-to-Plasma Ratio ( Kp,brain​ ) 1.45 (Excellent CNS Penetration)0.12 (Poor)0.18 (Poor)
Protocol: In Vivo Rodent PK & Brain Penetration Workflow
  • Formulation: Formulate the test compound in 5% DMSO / 40% PEG400 / 55% Water to ensure complete dissolution.

  • Administration: Dose male Sprague-Dawley rats intravenously (IV) via the tail vein (2 mg/kg) and orally (PO) via oral gavage (10 mg/kg).

  • Sampling: Collect serial blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Brain Collection: At the 2-hour time point, euthanize a subset of animals, perfuse with saline to remove blood from cerebral microvasculature, and harvest brain tissue. Homogenize brain tissue in a 1:3 ratio with blank buffer.

  • Quantification: Extract plasma and brain homogenate samples using protein precipitation and analyze via LC-MS/MS to calculate the Kp,brain​ ratio.

PK_Workflow Synthesis Compound Synthesis InVitro In Vitro ADME (Microsomes, Caco-2) Synthesis->InVitro InVivo In Vivo PK (Rodent Models) InVitro->InVivo Cl_int < 15 BrainPen Brain Penetration (Kp,brain > 1.0) InVivo->BrainPen F > 30% Efficacy In Vivo Efficacy (Disease Models) BrainPen->Efficacy High CNS Exposure

Workflow for the in vitro to in vivo translation of CNS-targeted azetidine derivatives.

Application in Target Engagement: The eIF2B Pathway

A premier example of this moiety's utility is found in the development of modulators for eukaryotic initiation factor 2B (eIF2B) [3]. In neurodegenerative diseases (like ALS and Alzheimer's), cellular stress triggers the Integrated Stress Response (ISR), leading to the phosphorylation of eIF2α. Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, shutting down global protein translation and causing neuronal death.

Compounds incorporating the[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol moiety have been designed to cross the BBB efficiently, bind to the eIF2B complex, and stabilize its active decameric state. This overrides the inhibitory effect of phosphorylated eIF2α, rescuing translation and providing profound neuroprotection.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral) Kinases Stress Kinases (PERK, PKR, GCN2) Stress->Kinases eIF2a eIF2α Phosphorylation Kinases->eIF2a eIF2B eIF2B Complex (Inhibited State) eIF2a->eIF2B Inhibits eIF2B_Active eIF2B Complex (Active State) eIF2a->eIF2B_Active Overcomes Inhibition Translation Global Translation Arrest eIF2B->Translation Compound Trifluoroethyl-Azetidine Derivative Compound->eIF2B_Active Activates Translation_Rescue Translation Rescue & Neuroprotection eIF2B_Active->Translation_Rescue

Mechanism of eIF2B activation by trifluoroethyl-azetidine derivatives in the ISR pathway.

Conclusion

The substitution of standard aliphatic amines with the [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol moiety is a masterclass in rational drug design. By leveraging the electron-withdrawing nature of fluorine and the conformational rigidity of the azetidine ring, medicinal chemists can systematically solve liabilities related to high basicity, rapid metabolic clearance, and poor BBB penetration. The experimental data clearly demonstrate that this moiety is an indispensable tool for developing next-generation, CNS-active therapeutics.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoroethylated Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Trifluoroethylated Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the azetidine ring has emerged as a privileged scaffold. Its inherent three-dimensionality and strained four-membered ring system offer a unique conformational rigidity that can enhance binding to biological targets and improve pharmacokinetic properties compared to more flexible acyclic or larger heterocyclic analogs.[1][2] The strategic incorporation of fluorine-containing substituents is a widely employed tactic to modulate a drug candidate's metabolic stability, lipophilicity, and target affinity.[3][4] While the trifluoromethyl group has been extensively studied, the 2,2,2-trifluoroethyl group presents a distinct and compelling profile for fine-tuning molecular properties.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoroethylated azetidines. In the absence of extensive direct comparative studies on this specific class of compounds, this guide will synthesize information from related fields, offering insights into the causal relationships between structure and biological activity. We will explore the synthetic accessibility of these compounds, infer their SAR based on comparative data from analogous heterocyclic systems, and provide detailed experimental protocols for their synthesis and evaluation.

The introduction of an N-trifluoroethyl group, for instance, is anticipated to significantly lower the basicity of the azetidine nitrogen compared to its N-ethyl counterpart. This reduction in basicity can be advantageous in mitigating off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and can reduce the likelihood of hERG channel inhibition. Furthermore, the strong carbon-fluorine bonds in the trifluoroethyl group are highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential metabolic soft spot and thereby increase the compound's half-life and bioavailability.

Synthetic Strategies for Fluoroalkylated Azetidines

The synthesis of trifluoroethylated azetidines can be approached through several routes, primarily involving the N-alkylation of a pre-formed azetidine ring or the cyclization of a precursor already bearing the trifluoroethyl moiety.

General Workflow for N-Trifluoroethylation of Azetidine

cluster_0 Synthesis of N-(2,2,2-Trifluoroethyl)azetidine start Azetidine product N-(2,2,2-Trifluoroethyl)azetidine start->product N-alkylation reagent1 2,2,2-Trifluoroethyl triflate or 2-iodo-1,1,1-trifluoroethane reagent1->product conditions1 Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) conditions1->product workup Aqueous Workup & Purification (e.g., Chromatography) product->workup

Caption: General workflow for the synthesis of N-(2,2,2-trifluoroethyl)azetidine via N-alkylation.

Detailed Experimental Protocol: Synthesis of 1-(2,2,2-trifluoroethyl)azetidine

This protocol describes a standard procedure for the N-alkylation of azetidine with a trifluoroethylating agent.

Materials:

  • Azetidine

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser

Procedure:

  • To a stirred solution of azetidine (1.0 eq) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,2,2-trifluoroethyl triflate (1.1 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2,2,2-trifluoroethyl)azetidine.

Inferred Structure-Activity Relationship (SAR): A Comparative Analysis

As direct SAR studies on a series of trifluoroethylated azetidines are not extensively reported, we can infer the likely impact of this modification by examining comparative data from other well-studied nitrogen heterocycles. The primary effects of replacing an N-ethyl group with an N-trifluoroethyl group are a decrease in basicity (pKa) and an increase in lipophilicity (logP).

MoietyTypical pKa Change (vs. N-Ethyl)Typical logP Change (vs. N-Ethyl)Rationale for Change
N-Ethyl ReferenceReferenceBaseline for comparison.
N-Trifluoroethyl ↓ (Decrease of 2-3 units)↑ (Increase of ~1.0)The strong electron-withdrawing effect of the CF₃ group reduces the electron density on the nitrogen, lowering its basicity. The fluorine atoms increase the lipophilicity of the substituent.[4]

These fundamental changes in physicochemical properties can have profound effects on a compound's biological activity.

Impact on Receptor Binding and Potency

The introduction of a trifluoroethyl group can influence receptor binding in several ways:

  • Loss of Ionic Interactions: If the protonated nitrogen of the azetidine forms a key ionic bond with an acidic residue (e.g., aspartate or glutamate) in the receptor binding pocket, the significant decrease in pKa upon trifluoroethylation could lead to a substantial loss of potency. At physiological pH, a smaller fraction of the trifluoroethylated azetidine will be protonated.

  • Gain of Hydrophobic/Van der Waals Interactions: The increased lipophilicity of the trifluoroethyl group can lead to new, favorable hydrophobic interactions within the binding pocket, potentially increasing potency if these interactions are geometrically well-suited.

  • Altered Hydrogen Bonding: The fluorine atoms of the trifluoroethyl group are weak hydrogen bond acceptors and can engage in favorable interactions with suitable hydrogen bond donors in the receptor.

Impact on Metabolic Stability

The replacement of an N-ethyl group with an N-trifluoroethyl group is a classic strategy to block N-dealkylation, a common metabolic pathway.

cluster_1 Metabolic Fate of N-Ethyl vs. N-Trifluoroethyl Azetidine NEthyl N-Ethyl Azetidine Metabolism1 CYP450 Oxidation NEthyl->Metabolism1 Dealkylation N-Dealkylation (Metabolically Labile) Metabolism1->Dealkylation NTrifluoroethyl N-Trifluoroethyl Azetidine Metabolism2 CYP450 Oxidation NTrifluoroethyl->Metabolism2 Blocked Metabolically Robust (Resistant to N-Dealkylation) Metabolism2->Blocked

Caption: The trifluoroethyl group blocks the common metabolic pathway of N-dealkylation.

This metabolic blocking effect generally leads to a longer in vivo half-life and increased drug exposure.

Supporting Experimental Data and Protocols

To quantitatively assess the impact of trifluoroethylation, specific in vitro assays are essential. Below are detailed protocols for two key experiments: a GPCR binding assay and a liver microsomal stability assay.

Experimental Protocol: GPCR Radioligand Binding Assay

This protocol is a representative method to determine the binding affinity (Ki) of a compound for a G-protein coupled receptor.

Objective: To measure the competitive displacement of a radiolabeled ligand from a specific GPCR by a non-radiolabeled test compound (e.g., an N-trifluoroethylated azetidine derivative).

Materials:

  • Cell membranes expressing the target GPCR (e.g., from a stable CHO or HEK293 cell line).[5]

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target GPCR.

  • Test compounds and a known non-radiolabeled antagonist (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates (e.g., GF/C filter plates).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein per well), and the radiolabeled ligand at a concentration close to its Kd.

  • Add the test compounds at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled antagonist.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[7][8]

Objective: To measure the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM).

  • Phosphate buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Test compound and positive control compounds (with known high and low clearance).

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • 96-well plates, incubator shaker.

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Add the liver microsome solution (to a final concentration of e.g., 0.5 mg/mL) to the wells of a 96-well plate.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. Take a sample at t=0 minutes immediately after adding the NADPH system and quench it with cold acetonitrile containing an internal standard.

  • Incubate the plate at 37°C with shaking.

  • At subsequent time points (e.g., 5, 15, 30, 45 minutes), take aliquots from the reaction wells and quench them with cold acetonitrile containing the internal standard.

  • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent drug at each time point.

  • Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the line gives the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) in µL/min/mg of microsomal protein.

Conclusion

The incorporation of a trifluoroethyl group into an azetidine scaffold is a powerful, albeit nuanced, strategy in medicinal chemistry. While direct and extensive SAR data for this specific class of compounds remains to be fully explored in the public domain, a thorough understanding of the fundamental principles of medicinal chemistry allows for strong inferences to be made. The trifluoroethyl group is expected to significantly reduce the basicity of the azetidine nitrogen and increase its lipophilicity, while also providing a robust block to N-dealkylation. These modifications can lead to improved metabolic stability and a potentially altered receptor binding profile. The ultimate effect on biological activity—be it an increase or decrease in potency—will be highly dependent on the specific interactions within the target's binding site. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these promising compounds, enabling researchers to systematically explore their potential in the development of novel therapeutics.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Al-Smaism, R.F., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. International Journal of Health Sciences, 6(S5), 4435-4453.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • Gelin, M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590).
  • Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601.
  • Hillier, M. C., & Chen, C. Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887.
  • Kaur, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2614–2633.
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • Silva, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Figshare.
  • Brown, N.E., et al. (2015). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Methods in Molecular Biology, 1278, 457–465.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Desai, P., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Gelin, M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(e202500590).
  • Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601.
  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Kaur, R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2614–2633.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Pal, A., et al. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Silva, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • van der Wouden, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5410.
  • Verma, G., et al. (2026). A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives.

Sources

Comparative analysis of the physicochemical properties of azetidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the four-membered, nitrogen-containing azetidine ring has emerged from a synthetic curiosity to a "privileged" scaffold in modern drug design.[1][2][3] Its growing prominence is rooted in a unique combination of structural and physicochemical properties. The inherent ring strain and conformational rigidity of the azetidine ring provide a well-defined three-dimensional framework, allowing for precise spatial orientation of substituents—a feature often unattainable with larger, more flexible heterocycles like pyrrolidines and piperidines.[1][4] This structural constraint can minimize the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3]

Furthermore, the azetidine motif has proven to be a valuable tool for modulating key pharmacokinetic properties. Its incorporation into drug candidates has been shown to improve aqueous solubility, enhance metabolic stability, and fine-tune basicity.[1][5] These favorable characteristics have led to the inclusion of the azetidine scaffold in several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting its real-world therapeutic success.[2][5]

This guide provides an in-depth comparative analysis of the core physicochemical properties of azetidine derivatives—basicity (pKa), lipophilicity (LogP), aqueous solubility, and metabolic stability. By presenting supporting experimental data and detailing self-validating protocols, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically leverage the azetidine scaffold to overcome common challenges in drug discovery.

Basicity (pKa): Fine-Tuning the Ionization State

The basicity of a molecule, quantified by its pKa value, is a cornerstone of its pharmaceutical profile. It dictates the degree of ionization at physiological pH (~7.4), which in turn profoundly influences a compound's solubility, membrane permeability, and potential for ionic interactions with its biological target.[6][7]

Comparative Analysis

The nitrogen atom in the azetidine ring renders it a strong base.[8] Its pKa is comparable to, yet distinct from, its five- and six-membered counterparts, pyrrolidine and piperidine. While all three are strongly basic secondary amines, subtle differences in ring size and conformation lead to variations in their pKa values.[9][10] Pyrrolidine is often cited as being slightly more basic than piperidine, a difference attributed to the conformational stabilization of its protonated form.[9][10] Azetidine's basicity is in the same range, making it a viable alternative when a strong basic center is required.[8] The ability to modulate this basicity through substitution is a key tool for drug designers.[1]

CompoundRing SizepKa of Conjugate AcidKey Considerations for Drug Design
Azetidine 4-membered~11.29[8]A strong base, comparable to other small saturated amines. Its rigid structure offers a fixed vector for ionic interactions.
Pyrrolidine 5-membered~11.27[9][10]Slightly more basic than piperidine, potentially due to greater conformational stabilization upon protonation.[9]
Piperidine 6-membered~11.22[10][11]A common and strongly basic scaffold. Its chair/boat conformations offer different substituent orientations.
Note: pKa values are for the parent, unsubstituted heterocycles and can vary based on experimental conditions.
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a gold-standard method for pKa determination due to its precision and reliability.[12][13] The causality behind this choice is its direct measurement of pH changes upon the addition of a titrant, allowing for the precise identification of the inflection point where the compound is 50% ionized, which by definition is the pKa.[14]

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[12][15]

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).[15] Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[12]

  • Inert Atmosphere: Purge the sample solution with an inert gas, such as nitrogen, to displace dissolved CO2, which can form carbonic acid and interfere with the titration of basic compounds.[12]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[15]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the resulting sigmoid curve (the inflection point), which can be precisely located by analyzing the first or second derivative of the curve.[16] To ensure trustworthiness, the protocol is validated by running a minimum of three titrations for each compound.[15]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Sample (1 mM in 0.15M KCl) Purge Purge with N2 Titrate Titrate with Standardized HCl Purge->Titrate Start Record Record pH vs. Volume Plot Plot pH vs. Volume Record->Plot Data Analyze Determine Inflection Point (1st/2nd Derivative) pKa Calculate pKa

Potentiometric titration workflow for pKa determination.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It is commonly expressed as LogP (the partition coefficient for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for all ionic species).[6][7] An optimal lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding.[6]

Comparative Analysis

A key strategic advantage of the azetidine scaffold is its ability to reduce lipophilicity compared to its larger, more carbon-rich counterparts.[6] The smaller, more polar nature of the azetidine ring generally results in a lower LogP. This makes it an attractive bioisosteric replacement for pyrrolidine or piperidine rings in situations where high lipophilicity is a liability.

PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Piperidine Derivative (Representative)
Structure N-PhenylsulfonylazetidineN-PhenylsulfonylpyrrolidineN-Phenylsulfonylpiperidine
Calculated LogP ~1.3~1.6~1.9
Data is for representative N-phenylsulfonyl derivatives to illustrate the trend. Actual values vary with substitution.[6]
Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP.[13] Its self-validating nature comes from the direct measurement of the compound's concentration in both phases of a biphasic system (n-octanol and water) after equilibrium has been reached.

Methodology:

  • Pre-saturation: Pre-saturate n-octanol with water and water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously for 24 hours to ensure thermodynamic equilibrium. Separate the two phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated aqueous buffer in a separation funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.[13]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol & Water Stock Prepare Compound Stock in Octanol Mix Mix Octanol Stock & Aqueous Buffer Stock->Mix Start Shake Shake to Equilibrate Separate Separate Phases (Centrifuge) Quantify Quantify Concentration in each phase (HPLC) Separate->Quantify Sample LogP Calculate LogP

Shake-flask workflow for LogP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is a fundamental requirement for the absorption of orally administered drugs.[17][18] Poor solubility is a major cause of compound attrition in drug development. In early discovery, kinetic solubility assays are often employed as a high-throughput method to rank compounds.[19][20] This measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock, providing a rapid assessment of its dissolution properties.[20]

Comparative Analysis

The incorporation of an azetidine ring, with its inherent polarity and lower lipophilicity, is a well-established strategy to improve the aqueous solubility of a lead compound.[3][6] Compared to larger, more lipophilic heterocycles, the azetidine moiety can disrupt crystal lattice packing and present a more polar surface to the solvent, often leading to a significant increase in solubility.

HeterocycleGeneral Impact on Aqueous SolubilityRationale
Azetidine Generally High Smaller, more polar ring reduces lipophilicity and can disrupt crystal packing.[6]
Pyrrolidine Generally Moderate Represents a balance between the polarity of azetidine and the lipophilicity of piperidine.
Piperidine Generally Low to Moderate Larger, more lipophilic ring can lead to lower aqueous solubility compared to azetidine.[6]
Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, is an ideal high-throughput technique for determining kinetic solubility.[20][21] The experimental choice is driven by its speed and low compound requirement, making it perfect for screening large numbers of compounds in early-stage discovery.[19][22]

Methodology:

  • Compound Plating: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of high-concentration DMSO stock solutions (e.g., 10 mM) of the test compounds into the wells of a microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration, while keeping the final DMSO concentration constant and low (typically ≤1%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours) to allow for precipitation.

  • Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well.[21]

  • Data Analysis: The amount of scattered light is directly proportional to the amount of precipitated (insoluble) material. A calibration curve is typically generated with compounds of known solubility. The kinetic solubility is reported as the highest concentration at which no significant light scattering (precipitation) is observed.[20]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate Plate DMSO Stock (10 mM) AddBuffer Add Aqueous Buffer (e.g., PBS pH 7.4) Incubate Incubate Plate (2-24h @ 25°C) AddBuffer->Incubate Start Measure Measure Light Scattering (Nephelometer) Incubate->Measure Read Solubility Determine Solubility (vs. Controls)

Kinetic solubility determination workflow by nephelometry.

Metabolic Stability: Enhancing In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[23][24] A compound with low metabolic stability will be cleared rapidly from the body, resulting in a short half-life and poor bioavailability. Improving metabolic stability is a critical goal of lead optimization.

Comparative Analysis

The azetidine scaffold has gained a reputation for conferring enhanced metabolic stability.[1][5][25] While the exact mechanisms are compound-specific, several factors may contribute. The strained four-membered ring may be a less favorable substrate for certain metabolic enzymes. Furthermore, the rigid nature of the ring can lock the molecule into a conformation that shields metabolically liable "soft spots" from the active sites of CYP enzymes. In several reported cases, replacing a pyrrolidine or piperidine with an azetidine has led to a significant improvement in metabolic half-life.

Compound SeriesObservation
5-HT2C Agonists In a series of serotonin receptor agonists, the azetidine analogue was found to be the most metabolically stable in human liver microsomes compared to its pyrrolidine and piperidine counterparts.
General Trend Azetidine and oxetane are among the least lipophilic saturated heterocycles, a property that generally correlates with reduced susceptibility to metabolism.
Note: These are illustrative examples; metabolic stability is highly dependent on the overall structure of the molecule.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is the industry standard for assessing metabolic liability in early discovery.[26] It provides a robust and reproducible measure of a compound's intrinsic clearance (Clint). The protocol is self-validating through the inclusion of cofactor-free controls (to measure non-enzymatic degradation) and reference compounds with known clearance rates (e.g., Dextromethorphan, Midazolam).[23][27]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).[27] Prepare a separate solution of the necessary cofactor, NADPH, which initiates the enzymatic reaction.

  • Incubation: Add the test compound (from a DMSO stock, final concentration typically 1 µM) to the microsome-containing buffer and pre-incubate the mixture at 37°C.[27]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and transfer it to a separate well or tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).[23][27] This "quenching" step stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint) can be calculated.[27]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Mix Compound with Liver Microsomes PreIncubate Pre-incubate at 37°C Start Initiate with NADPH PreIncubate->Start Start Sample Sample at Time Points (0, 5, 15, 30, 45 min) Quench Quench with ACN & Internal Standard Centrifuge Centrifuge Quench->Centrifuge Process Analyze Analyze Supernatant (LC-MS/MS) Calculate Calculate t½ & Clint

In vitro liver microsomal stability assay workflow.

Conclusion: A Versatile Tool for Modern Drug Discovery

The azetidine scaffold provides a powerful and versatile tool for addressing many of the physicochemical and pharmacokinetic challenges that plague drug discovery programs. Its unique structural rigidity and comparatively lower lipophilicity offer a distinct advantage over more traditional five- and six-membered saturated heterocycles. As demonstrated, the strategic incorporation of an azetidine moiety can be leveraged to enhance aqueous solubility, improve metabolic stability, and fine-tune basicity, all while providing novel vectors for exploring chemical space.[3]

While the choice of any heterocyclic core is a nuanced, data-driven decision, the compelling physicochemical profile of azetidine derivatives, supported by their increasing presence in clinically approved therapeutics, solidifies their position as a cornerstone of modern medicinal chemistry.[2][5] A thorough understanding of their comparative properties, grounded in robust experimental evaluation, is essential for any scientist aiming to design the next generation of innovative medicines.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • Which is a stronger base, pyrrolidine or piperidine?. Quora. [Link]

  • Azetidine. Wikipedia. [Link]

  • Which is more basic, piperidine or pyrrolidine and why?. Chemistry Stack Exchange. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Potentiometric Titration of an Unknown Weak Acid. University of California, Santa Cruz. [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. PMC. [Link]

  • Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]

  • ExperimentNephelometryKinetics Documentation. Emerald Cloud Lab. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Difference Between Pyrrolidine and Piperidine. Pediaa.com. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]

Sources

Comparative Antimicrobial Efficacy of Novel Azetidinone Derivatives: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The 2-azetidinone (β-lactam) ring is the quintessential pharmacophore responsible for the bactericidal activity of widely used antibiotics like penicillins and cephalosporins[1]. By covalently binding to membrane-bound bacterial transpeptidases (Penicillin-Binding Proteins or PBPs), these compounds inhibit peptidoglycan cross-linking, leading to osmotic instability and eventual cell lysis[1][2]. However, the rapid proliferation of multidrug-resistant (MDR) bacterial strains—largely driven by the expression of β-lactamases—has necessitated the urgent synthesis of novel azetidinone derivatives[1].

Recent drug development efforts have focused on fusing the azetidinone core with various bioactive moieties, such as triazines, benzophenones, and benzimidazoles. These modifications aim to enhance steric hindrance against β-lactamase degradation and improve lipophilicity for better cellular penetration[1][2][3]. This guide objectively compares the antimicrobial performance of these novel derivatives and provides validated experimental protocols for their evaluation.

Mechanistic Pathway & Structure-Activity Relationship (SAR)

The antimicrobial efficacy of azetidinone derivatives is heavily dictated by their substituent groups. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -Br) at the para position of a phenyl ring significantly increases the electrophilicity of the β-lactam carbonyl carbon[4]. This makes the ring more susceptible to nucleophilic attack by the active-site serine of PBPs, thereby accelerating the acylation and inactivation of the enzyme. Furthermore, bulky fused rings (like benzophenone or benzimidazole) increase the overall lipophilicity of the molecule, facilitating passive diffusion through the lipid bilayers of Gram-positive bacteria[1][2].

MOA A Novel Azetidinone Derivative (Highly Lipophilic) B Bacterial Cell Wall Penetration (Porin Channels / Lipid Bilayer) A->B Enhanced by substituents C Covalent Binding to Penicillin-Binding Proteins (PBPs) B->C Target recognition D Inhibition of Peptidoglycan Cross-linking (Transpeptidase Inhibition) C->D Acylation of active site Serine E Cell Lysis & Bacterial Death D->E Osmotic instability

Mechanism of azetidinone derivatives inhibiting bacterial cell wall synthesis.

Comparative Antimicrobial Performance Data

To objectively evaluate these derivatives, Minimum Inhibitory Concentration (MIC) values serve as the gold standard. The table below synthesizes recent experimental data comparing different azetidinone classes against standard reference strains.

Derivative ClassNotable CompoundModifying MoietyMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)MIC vs P. aeruginosa (µg/mL)Reference
Triazine-fused Derivative A4 / A1Triazine ring0.6721.1171.097[3]
Benzophenone-fused Compounds 6a, 6d, 6gBenzoyl-phenoxymethyl4.684.684.68[1]
Benzimidazole-derived Compounds 5b, 5g1-methyl-1H-benzimidazole25.025.0>25.0[2]
Standard Control Ampicillin / TetracyclineN/A0.66 - 6.512.5 - 22.012.4 - 25.0[2][3]

Data Interpretation: Triazine-fused azetidinones (e.g., Derivative A4) demonstrate exceptional potency, nearly matching standard antibiotics like Ampicillin with an MIC of 0.672 µg/mL against S. aureus[3]. Benzophenone-fused derivatives also show broad-spectrum efficacy (MIC 4.68 µg/mL), highlighting the value of the 1,3,4-oxadiazole linkage in enhancing bioactivity[1].

Self-Validating Experimental Protocols

For researchers synthesizing new azetidinone derivatives, robust antimicrobial susceptibility testing is critical. The following protocols are designed as self-validating systems, ensuring that experimental artifacts (like solvent toxicity or media contamination) are actively controlled.

Protocol A: Broth Microdilution Method (MIC Determination)

Causality & Rationale: Azetidinone derivatives are typically hydrophobic and poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is used as the primary solvent; however, its final concentration must be strictly kept below 1% v/v to prevent baseline cellular toxicity, which would artificially lower the apparent MIC[5].

  • Compound Preparation: Dissolve the synthesized azetidinone derivative in 100% DMSO to create a stock solution of 5 mg/mL[5].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions using Mueller-Hinton Broth to achieve a concentration gradient ranging from 100 µg/mL down to 0.1 µg/mL.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard (approx. 1×108 CFU/mL). Dilute 1:100 and add 10 µL to each well to achieve a final inoculum of 5×105 CFU/mL[5].

  • Control Implementation (Self-Validation):

    • Positive Control: Standard antibiotic (e.g., Ampicillin) to validate strain susceptibility[2].

    • Negative Control: Broth + 1% DMSO + Bacteria (ensures the solvent itself does not inhibit growth)[5].

    • Sterility Control: Broth only (validates aseptic technique).

  • Incubation & Analysis: Incubate the plates at 37°C for 24 hours[2][5]. Read the optical density (OD) at 600 nm. The MIC is the lowest concentration exhibiting no measurable turbidity.

MIC_Workflow Step1 Compound Preparation (Dissolve in DMSO) Step2 Serial Dilution (100 to 0.1 µg/mL in Broth) Step1->Step2 Ensures solubility Step3 Inoculation (Add 10^5 CFU/mL Bacterial Suspension) Step2->Step3 Concentration gradient Step4 Incubation (37°C for 24 hours) Step3->Step4 Standardized growth conditions Step5 Optical Density Measurement (Read at 600 nm) Step4->Step5 Quantify turbidity Step6 MIC Determination (Lowest conc. with no visible growth) Step5->Step6 Data analysis

Step-by-step broth microdilution workflow for MIC determination.

Protocol B: Agar Well Diffusion Method (Zone of Inhibition)

Causality & Rationale: While MIC provides quantitative potency, the agar well diffusion method offers a rapid, visual confirmation of antimicrobial activity and compound diffusion dynamics through an agar matrix[2].

  • Media Preparation: Pour sterilized Nutrient Agar or Mueller-Hinton Agar (autoclaved at 120°C for 30 min) into petri dishes to a uniform depth of 3–4 mm[2]. Uniform depth is critical; variations alter the diffusion gradient and invalidate comparative zone measurements.

  • Lawn Culture: Swab the standardized bacterial suspension evenly across the agar surface.

  • Well Creation: Use a sterile 6 mm cork borer to punch equidistant wells into the agar[2][5].

  • Loading: Dispense 50 µL to 100 µL of the test compound (at desired concentrations, e.g., 50 µg/mL and 100 µg/mL) into the wells[5]. Include a DMSO-only well as a negative control.

  • Incubation: Incubate at 37°C for 24 hours. Measure the diameter of the clear zone of inhibition (in mm) using a Vernier caliper[2][6].

Conclusion

The structural plasticity of the 2-azetidinone ring allows for extensive derivatization, yielding highly potent antimicrobial agents capable of bypassing traditional resistance mechanisms. Triazine and benzophenone fusions currently demonstrate the most promising MIC profiles. By adhering to stringently controlled, self-validating assay protocols, researchers can accurately benchmark novel synthetic derivatives against existing clinical standards.

References
  • Synthesis and Evaluation for Anti-microbial Activity with Minimum Inhibitory Concentration of Some novel 2,4,6-Trisubstituted -Triazino-b-Lamtam (Azetidinone) derivative. rroij.com. 3

  • Antimicrobial evaluation of 2-azetidinonyl 5-(2-benzoyl-phenoxymethyl)- 1,3,4-oxadiazole derivatives. derpharmachemica.com.1

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. ptfarm.pl. 4

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. nih.gov. 5

  • Synthesis and Antimicrobial Activity of Some Azetidinone Derivatives Containing Substituted Benzothiazole. connectjournals.com. 6

  • Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. arabjchem.org. 2

Sources

Safety Operating Guide

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Master Operational Guide: Safe Handling and Disposal of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

As a specialized building block frequently utilized in advanced drug discovery—such as the synthesis of PI3K inhibitors and other targeted therapeutics[1]—[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol requires stringent, scientifically grounded disposal protocols. Because it is a highly fluorinated organic compound, standard laboratory disposal methods are insufficient.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe segregation, containment, and destruction of this compound.

Chemical Profiling & Causality of Disposal Methods

To design a safe disposal system, we must first understand the molecular behavior of the waste. The presence of the trifluoroethyl (-CF3) group fundamentally alters how this chemical must be treated at the end of its lifecycle. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures are often insufficient to break this bond, which can lead to the release of toxic Products of Incomplete Combustion (PICs) or hydrogen fluoride (HF) gas if the facility is not equipped with alkali scrubbers[2][3].

Table 1: Physicochemical Properties and Operational Implications

ParameterSpecificationDisposal & Operational Causality
Chemical Identity [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanolSpecialized intermediate; requires strict chain-of-custody for disposal.
Halogen Content 3 Fluorine atoms per moleculeStrictly mandates routing to Halogenated Organic Waste streams[4][5].
Thermal Stability High (due to C-F bonds)Requires high-temperature unimolecular decomposition (>1000°C)[2][3].
Combustion Byproducts HF, NOx, CO, CO₂Incinerator must be equipped with alkali scrubbers to neutralize HF gas[2].
Chemical Reactivity Basic amine, primary alcoholCan form salts; highly acidic/basic reaction mixtures must be neutralized before packaging[4].

Step-by-Step Operational Disposal Protocol

Every protocol in the laboratory must function as a self-validating system to prevent accidental mixing of incompatible chemicals and ensure regulatory compliance.

Phase 1: In-Lab Segregation & Containment
  • Verify Waste Phase and Compatibility: Determine if the waste is a pure solid, a reaction mixture, or dissolved in an organic solvent (e.g., methanol, dichloromethane).

    • Causality: Mixing incompatible chemical streams can cause exothermic reactions or pressurization. Ensure the collection container (HDPE or glass) is compatible with the primary solvent[4].

  • pH Neutralization (If Applicable): If the compound is part of an acidic or basic reaction quench, neutralize the mixture to pH 6–8.

    • Self-Validation: Use pH indicator strips to confirm neutrality before transferring the liquid to the bulk waste carboy. Highly concentrated acids/bases should be diluted with cold water prior to neutralization[4].

  • Route to Halogenated Waste: Transfer the material strictly into a container labeled "Hazardous Waste - Halogenated Organics" .

    • Causality: Fluorinated compounds require specialized high-temperature chemical breakdown. Mixing them with non-halogenated waste disrupts the institutional waste profiling and can lead to improper incineration[2][5].

Phase 2: Decontamination of Primary Containers
  • Triple-Rinse Procedure: Empty chemical storage containers must not be thrown directly into the trash. They must be triple-rinsed with a compatible solvent (e.g., methanol or acetone)[4][6].

  • Rinsate Collection: Collect all rinsate and deposit it into the halogenated organic waste container.

    • Causality: Chemical residues represent a health threat to custodial staff and an environmental hazard. The rinsate carries the hazardous characteristics of the original fluorinated compound[4][6].

  • Defacement and Disposal: Once triple-rinsed, deface the original chemical label and dispose of the glass/plastic container in the designated laboratory glass waste or regular trash, per institutional policy.

Phase 3: Institutional Transfer & High-Temperature Destruction
  • Prohibition of Evaporation & Sewer Disposal: Never dispose of this chemical by evaporation in a fume hood or by flushing down the sanitary sewer.

    • Causality: Evaporation is legally prohibited under hazardous waste regulations, and sewer disposal leads to persistent environmental contamination[5].

  • Manifesting: Log the waste with your EHS department, explicitly noting the presence of "Fluorinated Organics (Trifluoroethyl derivatives)."

  • High-Temperature Incineration: EHS will route the waste to a commercial incinerator capable of achieving the temperatures required to break C-F bonds, equipped with alkali scrubbers to capture the resulting hydrogen fluoride (HF) gas[2][3].

Spill Response & Environmental Mitigation

In the event of an accidental spill of[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol (either neat or in solution):

  • Isolate the Area: Ensure the fume hood sash is lowered or the immediate bench area is cleared. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Prevent the spill from reaching cup sinks or floor drains. Block drains if necessary, as unobserved spilled liquids can react with incompatible chemicals later[7].

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or solid waste container. Label it immediately as "Halogenated Organic Spill Debris" and request an EHS pickup[5].

Disposal Workflow Visualization

G Start Waste Generation: [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol PhaseCheck Determine Waste Phase Start->PhaseCheck Liquid Liquid Solutions (Reaction Mixtures, Solvents) PhaseCheck->Liquid Solid Solid Waste (Residues, Contaminated PPE) PhaseCheck->Solid Neutralize Neutralize to pH 6-8 (If mixed with acids/bases) Liquid->Neutralize If Reactive Segregate Segregate as: HALOGENATED ORGANIC WASTE Liquid->Segregate If Neutral Solid->Segregate Neutralize->Segregate Package Package in HDPE/Glass Apply Hazardous Waste Label Segregate->Package EHS EHS Transfer & Manifesting Package->EHS Incinerate High-Temp Incineration (>1000°C) with Alkali Scrubber EHS->Incinerate Destroys C-F Bonds, Neutralizes HF Gas

Workflow for the segregation, packaging, and high-temperature destruction of fluorinated waste.

Comprehensive References

  • Heterocyclylamines as PI3K inhibitors (US9707233B2) . Google Patents. Available at:

  • Management of Waste - Prudent Practices in the Laboratory . NCBI Bookshelf, National Institutes of Health. Available at:

  • Chemical Waste Disposal Guidelines . Kansas State University. Available at:

  • Per- and Polyfluoroalkyl Substances (PFAS) Destruction and Disposal . U.S. Environmental Protection Agency (EPA). Available at:

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS . U.S. Environmental Protection Agency (EPA). Available at:

Sources

Personal protective equipment for handling [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

As a Senior Application Scientist specializing in fluorinated building blocks, I frequently consult on the safe handling of highly functionalized intermediates.[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is a prime example of a compound where structural modifications drastically alter the safety profile. While the base azetidin-3-ylmethanol (CAS 95849-02-8) is a known skin, eye, and respiratory irritant[1], the addition of the 2,2,2-trifluoroethyl group significantly increases the molecule's lipophilicity (LogP). This modification, highly valued in drug development for improving metabolic stability and membrane permeability, simultaneously increases the risk of rapid dermal absorption and systemic exposure if Personal Protective Equipment (PPE) protocols are breached.

The following guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and compliance when handling this specific fluorinated azetidine derivative.

Physicochemical Risk Assessment & Causality (The "Why")

Understanding the mechanistic reasoning behind safety protocols is critical for hazard mitigation. OSHA 29 CFR 1910.132 mandates that PPE selection must be directly tied to a rigorous hazard assessment[2].

  • Dermal Penetration: The trifluoroethyl moiety enhances lipid solubility. If the liquid or solubilized compound contacts the skin, it will cross the stratum corneum more efficiently than un-fluorinated analogs, causing severe irritation (H315)[1]. Standard latex gloves offer zero resistance to lipophilic fluorinated organics.

  • Ocular Toxicity: The primary alcohol and basic azetidine nitrogen act synergistically to cause severe eye damage (H318)[1]. Micro-droplets or vapors can cause irreversible corneal damage.

  • Respiratory Hazards: Fluorination can alter volatility. Inhalation of vapors or dust causes respiratory tract irritation (H335)[1]. Furthermore, thermal decomposition of this compound yields highly toxic fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[3].

Mandatory PPE Matrix

In accordance with OSHA standards, the following PPE matrix is mandatory for all handling, weighing, and transfer operations involving[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol.

PPE CategorySpecification / StandardScientific Justification (The "Why")Replacement Cycle
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1+)Protects against micro-droplets and vapors; primary alcohols cause severe ocular damage (H318)[1].Inspect before each use; replace if scratched[4].
Hand Protection (Inner) Standard Nitrile (0.1 mm thickness)Serves as the baseline dermal barrier and indicator layer.Discard immediately after operation.
Hand Protection (Outer) Heavy-duty Nitrile or Neoprene (≥0.3 mm thickness)Prevents permeation of the highly lipophilic trifluoroethyl moiety.Discard upon suspected contact or post-operation.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsMitigates fire risk and prevents wrist exposure between gloves and sleeves.Launder weekly via specialized chemical service.
Respiratory N95/P100 or Half-mask with Organic Vapor (OV) cartridgesRequired only if handling outside a verified fume hood to prevent respiratory tract irritation (H335)[1].Replace cartridges per EHS schedule or if odor is detected.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next phase unless the current phase's integrity checks are passed.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Visually inspect the fume hood monitor to ensure a face velocity of ≥100 feet per minute (fpm).

    • Causality: Active ventilation is the primary engineering control against the inhalation of respiratory irritants[1].

  • PPE Integrity Check: Perform a visual inspection and air-inflation test on the inner and outer nitrile gloves[4]. Discard any glove that fails to hold pressure.

    • Causality: Micro-tears provide a direct route for the lipophilic trifluoroethyl compound to breach the dermal barrier.

Phase 2: Handling and Transfer 3. Double-Gloving: Don the 0.1 mm inner nitrile glove, followed by the 0.3 mm heavy-duty outer glove. Ensure the lab coat cuffs are tucked between the inner and outer gloves to eliminate exposed skin. 4. Static Control: Because the boiling point of the base compound is 153.8°C[5], fluorinated derivatives may exhibit altered volatility and flash points. Ground all spatulas and use anti-static weighing boats to prevent the ignition of vapors. 5. Closed-System Transfer: Open the reagent vial only within the designated safe zone of the fume hood (at least 6 inches behind the sash). Reseal the primary container immediately after the required mass is transferred.

Phase 3: Decontamination & Doffing 6. Glove Doffing: Remove the outer gloves using the "beak method" (pinching the exterior to avoid touching the skin) and dispose of them in a solid hazardous waste container immediately after the transfer is complete. 7. Surface Decontamination: Wipe down the analytical balance and fume hood surface with a compatible solvent (e.g., isopropanol), followed by a damp water wipe, to neutralize any microscopic residue.

Spill Response & Disposal Plan

In the event of a breach, follow these procedural steps to ensure containment and safe disposal.

  • Minor Spill (<50 mL/g inside the fume hood):

    • Keep the fume hood sash down to maximize exhaust velocity and contain vapors.

    • Apply an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) directly to the spill[3].

    • Sweep the absorbed material using a non-sparking tool into a chemically resistant, airtight high-density polyethylene (HDPE) container[3].

    • Label the container strictly as "Halogenated Organic Waste - Contains Fluorinated Azetidine."

  • Major Spill (>50 mL/g or outside the fume hood):

    • Immediately evacuate the laboratory area and alert all nearby personnel.

    • Do not attempt to clean the spill without a self-contained breathing apparatus (SCBA) and a fully encapsulated chemical suit[3].

    • Isolate the area, secure the perimeter, and contact the Environmental Health and Safety (EHS) emergency response team.

Logical Workflow Diagram

G Start Pre-Operation: Assess Lipophilicity Risk Hood Verify Fume Hood (Face Velocity ≥100 fpm) Start->Hood PPE Don Mandatory PPE: Double Nitrile, Goggles, FR Coat Hood->PPE Weigh Weighing & Transfer (Closed System) PPE->Weigh SpillCheck Spill Detected? Weigh->SpillCheck SpillResp Spill Response Protocol: Evacuate, Ventilate, Absorb SpillCheck->SpillResp Yes Dispose Standard Disposal: Halogenated Waste SpillCheck->Dispose No Decon Decontaminate & Report SpillResp->Decon Dispose->Decon

Figure 1: Operational workflow and spill response logic for fluorinated azetidines.

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol
Reactant of Route 2
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[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.